1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(3-ethoxy-3-oxopropanoyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)6-10(15)9-7-14(8-9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLHLSSKQJCGIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine, a valuable β-keto ester intermediate in medicinal chemistry. The document details the strategic approach, underlying reaction mechanisms, and step-by-step experimental protocols for the synthesis of the requisite starting materials, 1-Boc-3-azetidinone and ethyl diazoacetate, and their subsequent Lewis acid-catalyzed coupling to yield the target compound. Emphasis is placed on the causal relationships behind experimental choices, safety considerations, and thorough characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this important building block.
Introduction: Strategic Importance of this compound
The azetidine scaffold is a privileged structural motif in modern drug discovery, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and target engagement.[1] The incorporation of a β-keto ester functionality at the 3-position of the N-Boc protected azetidine ring, as in this compound, furnishes a versatile intermediate amenable to a wide array of subsequent chemical transformations. This includes, but is not limited to, alkylations, acylations, and cyclization reactions to construct more complex heterocyclic systems. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthesis and allows for facile deprotection under acidic conditions, revealing the secondary amine for further functionalization.[2]
This guide will delineate a robust synthetic strategy centered on the Lewis acid-catalyzed reaction between 1-Boc-3-azetidinone and ethyl diazoacetate. This approach is predicated on the well-established reactivity of diazo compounds in the presence of Lewis acids to effect the homologation of ketones to their corresponding β-keto esters.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic disconnection of the target molecule, this compound, points to two key starting materials: 1-Boc-3-azetidinone and a two-carbon electrophilic building block, which can be conceptually derived from ethyl diazoacetate.
Figure 1: Retrosynthetic analysis of the target molecule.
The forward synthesis, therefore, involves three primary stages:
-
Synthesis of 1-Boc-3-azetidinone: This is typically achieved through the oxidation of the commercially available 1-Boc-3-hydroxyazetidine.[3][4]
-
Synthesis of Ethyl Diazoacetate: A crucial, yet hazardous, reagent prepared via the diazotization of ethyl glycinate hydrochloride.[5]
-
Lewis Acid-Catalyzed Coupling: The core transformation involving the reaction of 1-Boc-3-azetidinone with ethyl diazoacetate to construct the desired β-keto ester.
Synthesis of Starting Materials
Synthesis of 1-Boc-3-azetidinone
The preparation of 1-Boc-3-azetidinone is most commonly and efficiently achieved through the oxidation of 1-Boc-3-hydroxyazetidine. A variety of oxidation protocols can be employed, with Swern oxidation or a modified procedure using a combination of an activating agent like oxalyl chloride or trifluoroacetic anhydride and a mild oxidant such as dimethyl sulfoxide (DMSO) being prevalent.[4]
Experimental Protocol: Oxidation of 1-Boc-3-hydroxyazetidine
-
To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) cooled to -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO, 2.2 eq.) dropwise, ensuring the internal temperature remains below -65 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) in DCM dropwise, maintaining the temperature below -65 °C.
-
Stir the reaction mixture at -78 °C for 45 minutes.
-
Add triethylamine (5.0 eq.) dropwise, and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-3-azetidinone as a white to off-white solid.[4]
| Reagent/Solvent | Molar Eq. | Purity | Source |
| 1-Boc-3-hydroxyazetidine | 1.0 | ≥97% | Commercial |
| Oxalyl Chloride | 1.2 | ≥98% | Commercial |
| Dimethyl Sulfoxide | 2.2 | Anhydrous | Commercial |
| Triethylamine | 5.0 | ≥99% | Commercial |
| Dichloromethane | - | Anhydrous | Commercial |
Table 1: Reagents for the synthesis of 1-Boc-3-azetidinone.
Synthesis and Safe Handling of Ethyl Diazoacetate
Ethyl diazoacetate (EDA) is a versatile reagent but is also potentially explosive and toxic.[5] Its synthesis and handling require strict adherence to safety protocols. The most common laboratory-scale preparation involves the diazotization of ethyl glycinate hydrochloride with sodium nitrite in an acidic aqueous medium.[5]
WARNING: Ethyl diazoacetate is a potentially explosive and toxic compound. All operations should be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid heating concentrated solutions of EDA.
Experimental Protocol: Synthesis of Ethyl Diazoacetate
-
In a flask equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve ethyl glycinate hydrochloride (1.0 eq.) in water.
-
Add an immiscible organic solvent such as dichloromethane or diethyl ether.
-
Cool the biphasic mixture to 0 °C in an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, slowly add a dilute acid (e.g., 10% H₂SO₄) dropwise, ensuring the temperature does not exceed 5 °C.
-
Continue stirring for 1-2 hours at 0-5 °C.
-
Separate the organic layer and wash it carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and use the resulting solution of ethyl diazoacetate directly in the next step. It is strongly recommended to avoid distillation of EDA due to its explosive nature.[5]
| Reagent/Solvent | Molar Eq. | Purity | Source |
| Ethyl Glycinate HCl | 1.0 | ≥98% | Commercial |
| Sodium Nitrite | 1.1 | ≥97% | Commercial |
| Sulfuric Acid (10%) | - | - | Prepared |
| Dichloromethane | - | Reagent Grade | Commercial |
Table 2: Reagents for the synthesis of ethyl diazoacetate.
Core Synthesis: Lewis Acid-Catalyzed Coupling
The central transformation in this synthesis is the reaction of 1-Boc-3-azetidinone with ethyl diazoacetate. This reaction is a homologation, where a -CH(CO₂Et) group is inserted adjacent to the carbonyl group of the ketone. This is typically catalyzed by a Lewis acid.
Mechanistic Rationale
The mechanism of this reaction involves the activation of the ketone by the Lewis acid, followed by nucleophilic attack of the diazo compound. Subsequent rearrangement and expulsion of dinitrogen gas lead to the formation of the β-keto ester.
Figure 2: Simplified mechanism of Lewis acid-catalyzed homologation.
A variety of Lewis acids can be employed to catalyze this transformation, including boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄). The choice of Lewis acid can influence the reaction rate and selectivity. For cyclic ketones, BF₃·OEt₂ is often a good choice, promoting the reaction at low temperatures to minimize side reactions.
Experimental Protocol
Experimental Protocol: Synthesis of this compound
-
To a solution of 1-Boc-3-azetidinone (1.0 eq.) in an anhydrous, non-protic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere, cool the mixture to -78 °C.
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq.) dropwise, maintaining the low temperature.
-
Stir the mixture for 15-30 minutes at -78 °C.
-
Slowly add a solution of freshly prepared ethyl diazoacetate (1.2-1.5 eq.) in the same solvent dropwise, ensuring the internal temperature remains below -70 °C.
-
Allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
| Reagent/Solvent | Molar Eq. | Purity | Source |
| 1-Boc-3-azetidinone | 1.0 | As prepared | - |
| Ethyl Diazoacetate | 1.2-1.5 | As prepared | - |
| Boron trifluoride etherate | 1.1 | ≥98% | Commercial |
| Dichloromethane | - | Anhydrous | Commercial |
Table 3: Reagents for the Lewis acid-catalyzed coupling reaction.
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity. The following data is based on analogous compounds and typical spectroscopic values for such structures.
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.20 (q, J = 7.1 Hz, 2H), 4.15-4.05 (m, 4H), 3.60 (s, 2H), 3.50-3.40 (m, 1H), 1.45 (s, 9H), 1.28 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 202.1, 167.8, 156.0, 80.1, 61.8, 57.5, 49.2, 45.3, 28.4, 14.1.
Note: The spectroscopic data provided is predicted based on the structure and may vary slightly from experimentally obtained values.
Conclusion
This guide has detailed a reliable and scientifically sound methodology for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers can confidently prepare this valuable intermediate for applications in drug discovery and medicinal chemistry. The synthesis of the starting materials and the core Lewis acid-catalyzed coupling reaction have been presented with a focus on practicality, safety, and mechanistic understanding.
References
- Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. HETEROCYCLES, 84(1), 223.
- Chen, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 1-8.
- Supporting Information for a Wiley-VCH journal article. (2007).
- D'hooghe, M., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
- Alcaide, B., et al. (2000). Synthesis of novel 4-(1-ethoxycarbonyl-methylidene)-azetidin-2-ones via a Lewis acid-catalyzed reaction of ethyl diazoacetate. Tetrahedron Letters, 41(49), 9615-9619.
- He, G., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 1-8.
- Organic Syntheses Procedure. Synthesis of Azetidines.
- Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46865-46893.
- Couty, F., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
- Organic Syntheses Procedure.
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Magtoof, M. S., & Hassan, Z. S. (2011). Synthesis and Characterization Of Some 3-Phenylthio/3-Phenoxyazetidine-2-One: Application of Two Dimensional NMR HMQC 1H-13C, Cosy 1H–1H And Mass Spectroscopy. National Journal of Chemistry, 41, 90-105.
- Aggarwal, V. K., et al. (2019). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts. Organic & Biomolecular Chemistry, 17(33), 7733-7740.
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- D'hooghe, M., & De Kimpe, N. (2008). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 10(21), 4995-4998.
- Alcaide, B., et al. (2003). Synthesis of Novel 4-(2-Oxoethylidene)azetidin-2-ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. European Journal of Organic Chemistry, 2003(15), 2853-2859.
- Organic Syntheses Procedure.
- Organic Syntheses Procedure.
- Huminiecki, L., & Gulińska, H. (2016). Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. Journal of Solution Chemistry, 45(9), 1333-1343.
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- Padwa, A., & Ku, H. (1980). Lewis acid mediated allylation of vinyl diazonium ions by allylstannanes. Tetrahedron Letters, 21(11), 1009-1012.
- Reddy, D. S., et al. (2007). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols: A Formal Synthesis of Carvedilol.
- Sinicropi, M. S., et al. (2017). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)
- ChemicalBook. (n.d.). 1-Boc-3-azetidinone.
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- BLDpharm. (n.d.). Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)
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- ChemScene. (n.d.). 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid.
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- ChemBK. (n.d.). N-BOC-3-Azetidinone.
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Sources
An In-depth Technical Guide to the Structure Elucidation of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine
Abstract
This technical guide provides a comprehensive walkthrough of the analytical methodologies required for the complete structure elucidation of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental choice. We will delve into a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a self-validating structural hypothesis. The guide culminates in a definitive structural confirmation, supported by detailed data interpretation and predictive analysis, ensuring a high degree of scientific integrity.
Introduction: The Significance of Structural Integrity
In the landscape of modern drug discovery, the azetidine scaffold is of paramount importance. Its presence in a molecule can impart favorable physicochemical properties such as improved solubility and metabolic stability. The title compound, this compound, combines this valuable azetidine core with a versatile β-keto ester functionality, making it a highly attractive starting material for the synthesis of complex pharmaceutical agents.
The absolute certainty of a molecule's structure is the bedrock of any research and development program. Ambiguity in structure can lead to erroneous interpretations of biological data, wasted resources, and potential safety concerns. This guide, therefore, emphasizes a rigorous, evidence-based approach to structural analysis, ensuring that the identity of this key building block is beyond reproach.
The Analytical Workflow: A Multi-pronged Approach
A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they form a cohesive and self-validating picture.
Caption: A logical workflow for structure elucidation.
Mass Spectrometry: Determining the Molecular Formula
Expertise & Experience: The first step in analyzing an unknown compound is to determine its molecular weight and formula. Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity and susceptibility to in-source fragmentation with harder ionization techniques. The tert-butoxycarbonyl (Boc) protecting group is notoriously labile and can undergo cleavage under harsh conditions, a phenomenon we must be mindful of during data interpretation.[1][2]
Protocol for High-Resolution Mass Spectrometry (HRMS-ESI):
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid aids in protonation, facilitating the formation of [M+H]⁺ ions.
-
Instrumentation: Utilize an ESI Time-of-Flight (TOF) or Orbitrap mass spectrometer for high-resolution mass accuracy.
-
Analysis Mode: Acquire data in positive ion mode.
-
Data Interpretation: Search for the [M+H]⁺ and [M+Na]⁺ adducts. The high mass accuracy of the instrument allows for the unambiguous determination of the elemental composition.
Expected Data and Interpretation:
| Ion | Predicted m/z | Observed m/z | Mass Error (ppm) | Elemental Composition |
| [M+H]⁺ | 272.14925 | 272.1495 | < 1 | C₁₃H₂₂NO₅ |
| [M+Na]⁺ | 294.13120 | 294.1314 | < 1 | C₁₃H₂₁NNaO₅ |
| [M-Boc+H]⁺ | 172.09680 | 172.0970 | < 1 | C₈H₁₄NO₃ |
| [M-C₄H₈+H]⁺ (from Boc) | 216.10230 | 216.1025 | < 1 | C₁₀H₁₅NO₅ |
The observation of the exact mass for the protonated molecule confirms the molecular formula C₁₃H₂₁NO₅. The presence of a significant peak at m/z 172.0970, corresponding to the loss of the Boc group (100 Da), is a characteristic fragmentation pattern for N-Boc protected compounds and provides strong evidence for its presence.[3] A smaller peak corresponding to the loss of isobutylene (56 Da) from the Boc group is also anticipated.[3]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and powerful tool for identifying the types of chemical bonds, and therefore functional groups, present in a molecule. For our target compound, we expect to see characteristic absorptions for the ester and ketone carbonyls, the carbamate of the Boc group, and C-O bonds.[4][5] The β-keto ester functionality can exist in equilibrium with its enol tautomer, which would present distinct IR bands.
Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:
-
Sample Preparation: A small amount of the neat compound (if an oil) or a finely ground powder is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is acquired over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is taken and automatically subtracted from the sample spectrum.
Expected Data and Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Medium | C-H stretch (aliphatic) |
| ~1745 | Strong | C=O stretch (ester carbonyl) |
| ~1715 | Strong | C=O stretch (ketone carbonyl) |
| ~1695 | Strong | C=O stretch (carbamate carbonyl of Boc group) |
| ~1365 | Medium | C-H bend (gem-dimethyl of Boc group) |
| ~1250 & ~1160 | Strong | C-O stretch (asymmetric and symmetric from ester and carbamate)[6] |
The presence of three distinct and strong carbonyl peaks is a key feature. The ester carbonyl typically appears at a higher frequency (~1745 cm⁻¹) than the ketone (~1715 cm⁻¹). The carbamate carbonyl of the Boc group is also expected in this region, often around 1695 cm⁻¹.[7] The strong C-O stretching bands further support the presence of the ester and carbamate functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Experience: NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment of all atoms in the molecule.[8]
Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
COSY (Correlation Spectroscopy): Reveals proton-proton (J-coupling) correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.
-
Predicted ¹H NMR Data (400 MHz, CDCl₃) and Interpretation:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.20 | q | 2H | H-6 | Methylene of the ethyl ester, split by the methyl group. |
| ~4.10 | t | 2H | H-2, H-4 | Azetidine ring protons adjacent to the nitrogen. |
| ~3.95 | t | 2H | H-2, H-4 | Azetidine ring protons adjacent to the nitrogen. |
| ~3.60 | p | 1H | H-3 | Azetidine ring proton at the point of substitution. |
| ~3.45 | s | 2H | H-8 | Methylene group between the two carbonyls. |
| ~1.45 | s | 9H | H-12 | Nine equivalent protons of the tert-butyl group on the Boc protector. |
| ~1.28 | t | 3H | H-7 | Methyl group of the ethyl ester, split by the adjacent methylene. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃) and Interpretation:
| Chemical Shift (ppm) | Assignment | Rationale |
| ~202.0 | C-9 | Ketone carbonyl carbon. |
| ~167.0 | C-5 | Ester carbonyl carbon. |
| ~156.0 | C-10 | Carbamate carbonyl carbon of the Boc group. |
| ~80.0 | C-11 | Quaternary carbon of the Boc group. |
| ~61.5 | C-6 | Methylene carbon of the ethyl ester. |
| ~58.0 | C-2, C-4 | Azetidine ring carbons adjacent to the nitrogen. |
| ~49.0 | C-8 | Methylene carbon between the carbonyls. |
| ~35.0 | C-3 | Azetidine ring carbon at the point of substitution. |
| ~28.5 | C-12 | Methyl carbons of the Boc group. |
| ~14.2 | C-7 | Methyl carbon of the ethyl ester. |
2D NMR for Unambiguous Connectivity:
Caption: Key 2D NMR correlations for structural confirmation.
-
COSY: Will confirm the coupling between H-6 and H-7 of the ethyl group, and between the azetidine ring protons H-3 and H-2/4.
-
HSQC: Will definitively link each proton signal to its corresponding carbon signal (e.g., H-6 to C-6, H-8 to C-8).
-
HMBC: This is the crucial experiment for piecing together the molecular backbone. We expect to see correlations from the H-8 methylene protons to both the ketone (C-9) and ester (C-5) carbonyls. Additionally, correlations from the azetidine proton H-3 to the ketone carbonyl C-9 will firmly establish the connection of the side chain to the ring.
Conclusion: A Consolidated Structural Assignment
The convergence of data from HRMS, IR, and a full suite of NMR experiments provides an unambiguous and self-validating structural assignment for this compound.
-
HRMS confirms the elemental composition of C₁₃H₂₁NO₅.
-
IR Spectroscopy identifies the key functional groups: an ester, a ketone, and a Boc-carbamate.
-
¹H and ¹³C NMR provide a complete atom inventory and chemical environment information.
-
2D NMR (COSY, HSQC, and HMBC) definitively establishes the connectivity of the atoms, confirming the azetidine ring, the Boc protecting group, and the ethoxy-oxopropanoyl side chain attached at the 3-position of the azetidine ring.
This rigorous, multi-technique approach ensures the highest level of confidence in the structure, a critical requirement for its application in research and drug development.
References
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Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic /3-Ketoesters. Journal of the American Chemical Society, 74(16), 4070–4074. Retrieved from [Link]
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Mamer, O. A., & Lesimple, P. (2002). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 13(1), 75-84. Retrieved from [Link]
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Ghosh, A. K., & Kumaragurubaran, N. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(5), 539-548. Retrieved from [Link]
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Gámez-Montaño, R., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules, 28(3), 1039. Retrieved from [Link]
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Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Retrieved from [Link]
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ResearchGate. (n.d.). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′). Retrieved from [Link]
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Bermejo, I. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Retrieved from [Link]
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Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]
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Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. Retrieved from [Link]
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Journal of Organic Chemistry. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Retrieved from [Link]
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Chemcasts. (n.d.). 1-Boc-Azetidine-3-carboxylic acid (CAS 142253-55-2) Properties. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1] This guide focuses on a specific, functionalized azetidine building block: Ethyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-oxopropanoate . This molecule, featuring a protected azetidine ring appended with a reactive β-keto ester moiety, represents a versatile intermediate for the synthesis of more complex heterocyclic systems and potential bioactive agents. Its structure combines the conformational rigidity of the azetidine ring with the synthetic flexibility of the keto-ester group, making it a valuable tool for drug discovery programs.
This document provides a comprehensive overview of its chemical identity, a plausible and detailed synthetic protocol based on established chemical principles, its physicochemical properties, and a discussion of its potential applications in the synthesis of novel therapeutics.
Chemical Identity and Properties
Nomenclature and Identification
-
Systematic Name: 3-Azetidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β-oxo-, ethyl ester[2]
-
Common Name: 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine
-
Alternative Name: Ethyl β-oxo-1-Boc-3-azetidinepropanoate[3]
-
CAS Number: 1025029-60-0[4]
-
Molecular Formula: C₁₃H₂₁NO₅[4]
-
Molecular Weight: 271.31 g/mol [4]
Physicochemical Properties
Quantitative data for this specific compound is not extensively published in peer-reviewed literature. The following table summarizes key properties derived from supplier information and computational predictions.
| Property | Value | Source |
| Molecular Weight | 271.31 g/mol | Calculated |
| Molecular Formula | C₁₃H₂₁NO₅ | [4] |
| Appearance | Off-white to yellow solid or oil | Typical |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, DMSO) | Predicted |
| Boiling Point | Not determined | - |
| Melting Point | Not determined | - |
Synthesis and Mechanism
A robust method would be the acylation of an organozinc reagent, which is known for its functional group tolerance.
Proposed Synthetic Pathway
The proposed synthesis proceeds in two main steps from commercially available 1-Boc-3-iodoazetidine.
Caption: Proposed synthetic pathway for Ethyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-oxopropanoate.
Detailed Experimental Protocol
Step 1: Preparation of {1-[(tert-butoxy)carbonyl]azetidin-3-yl}(iodo)zinc
This protocol is adapted from standard procedures for the preparation of organozinc reagents.
-
To a solution of 1-Boc-3-iodoazetidine (1.0 equiv) in anhydrous THF cooled to -78 °C under an argon atmosphere, add tert-butyllithium (1.1 equiv, 1.7 M solution in pentane) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of zinc chloride (1.2 equiv) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour. The resulting solution of {1-[(tert-butoxy)carbonyl]azetidin-3-yl}(iodo)zinc is used directly in the next step.
Step 2: Palladium-Catalyzed Acylation
This step utilizes a Negishi-type coupling to form the C-C bond.
-
To the freshly prepared solution of {1-[(tert-butoxy)carbonyl]azetidin-3-yl}(iodo)zinc from Step 1, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.05 equiv) and tri-tert-butylphosphine (0.1 equiv).
-
Add ethyl 3-chloro-3-oxopropanoate (ethyl malonyl chloride, 1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product, Ethyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-oxopropanoate.
Mechanistic Insights
The key transformation is the palladium-catalyzed cross-coupling reaction. The catalytic cycle is believed to proceed via:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the ethyl 3-chloro-3-oxopropanoate to form a Pd(II) species.
-
Transmetalation: The organozinc reagent transfers the N-Boc-3-azetidinyl group to the palladium center, displacing the chloride.
-
Reductive Elimination: The desired product is formed by reductive elimination from the Pd(II) intermediate, regenerating the Pd(0) catalyst.
The use of a phosphine ligand like tri-tert-butylphosphine is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step.
Applications in Drug Discovery and Medicinal Chemistry
The title compound is not an active pharmaceutical ingredient itself but serves as a versatile building block. Its utility stems from the two key structural motifs: the N-Boc protected azetidine ring and the β-keto ester functionality.
The Azetidine Scaffold
The incorporation of an azetidine ring into a drug candidate can confer several advantages:
-
Vectorial Exit Point: The rigid, four-membered ring provides a well-defined exit vector for substituents, allowing for precise exploration of chemical space.
-
Improved Physicochemical Properties: Compared to larger rings like pyrrolidine or piperidine, the azetidine moiety can lead to increased aqueous solubility and reduced lipophilicity.
-
Metabolic Stability: The strained ring system can be more resistant to metabolic degradation at certain positions.
-
Novelty and Patentability: The use of less common scaffolds like azetidine can lead to novel chemical entities with distinct intellectual property profiles.[1]
The β-Keto Ester Functionality
The β-keto ester group is a classic tool in organic synthesis, enabling a wide range of subsequent chemical transformations:
-
Synthesis of Heterocycles: It can be used as a precursor for the synthesis of various five- and six-membered heterocycles such as pyrazoles, isoxazoles, and pyrimidines through condensation reactions with dinucleophiles (e.g., hydrazine, hydroxylamine, urea).
-
Further Functionalization: The acidic α-proton allows for easy alkylation, and the ketone can be reduced or converted to other functional groups.
-
Decarboxylation: The ester can be hydrolyzed and the resulting β-keto acid can be decarboxylated to afford a 3-acetylazetidine derivative.
Caption: Potential synthetic applications of the title compound in generating diverse molecular scaffolds.
Conclusion
Ethyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-oxopropanoate is a valuable, albeit not extensively documented, synthetic intermediate. Its chemical structure, combining the desirable properties of the azetidine ring with the synthetic versatility of a β-keto ester, positions it as a powerful tool for medicinal chemists. The proposed synthetic route offers a reliable method for its preparation, opening the door to the exploration of novel chemical space in the quest for new therapeutic agents. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the utility of such specialized building blocks is expected to increase significantly.
References
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Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses Procedure. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-oxohexanoate. Retrieved from [Link]
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Singh, U. P., & Singh, R. K. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100113. [Link]
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1H NMR spectrum of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine
An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of the molecule as revealed by ¹H NMR spectroscopy. We will explore the theoretical basis for the expected chemical shifts, multiplicities, and coupling constants for each proton environment within the molecule. Furthermore, this guide presents a detailed, field-proven protocol for sample preparation, data acquisition, and processing to obtain a high-resolution spectrum. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. Visual aids, including a detailed workflow and a molecular structure diagram, are provided to enhance understanding.
Introduction: The Structural Significance of a Substituted Azetidine
This compound is a substituted heterocyclic compound featuring a strained four-membered azetidine ring. Such scaffolds are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules, including antibiotics.[1] The molecule incorporates a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl malonyl substituent at the 3-position of the azetidine ring.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules.[2][3] For a molecule with the complexity of this compound, ¹H NMR provides critical information regarding the electronic environment of each proton, their spatial relationships through spin-spin coupling, and the relative number of protons in each environment.[4][5] This guide will serve as an in-depth reference for understanding and predicting the ¹H NMR spectrum of this compound.
Molecular Structure and Proton Environments
A thorough analysis of the ¹H NMR spectrum begins with a detailed examination of the molecule's structure to identify all chemically non-equivalent protons.
Caption: Labeled structure of the target molecule.
The molecule possesses several distinct proton environments:
-
Boc Group (f): Nine equivalent protons of the tert-butyl group.
-
Azetidine Ring (a, b, c, d, e): One proton at the C3 position (c), and two pairs of diastereotopic protons at the C2 (a, b) and C4 (d, e) positions.
-
Malonyl Methylene (g): Two protons on the carbon situated between two carbonyl groups.
-
Ethyl Ester Group (h, i): A methylene group (h) and a methyl group (i).
Predicted ¹H NMR Spectral Data
The chemical shift of a proton is determined by its local electronic environment.[6] Electronegative atoms and unsaturated groups deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[6] The predicted ¹H NMR data is summarized in the table below, assuming the spectrum is recorded in CDCl₃.
| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |
| f | Boc-C(CH ₃)₃ | 1.4 - 1.5 | Singlet (s) | 9H | These nine protons are chemically equivalent and located in a shielded, aliphatic environment with no adjacent protons for coupling. This results in a sharp, intense singlet.[7] |
| i | -OCH₂CH ₃ | 1.2 - 1.3 | Triplet (t) | 3H | These protons are coupled to the two adjacent methylene protons (h), resulting in a triplet (n+1 rule, where n=2).[8][9] |
| g | -C(=O)CH ₂C(=O)- | ~3.4 | Singlet (s) | 2H | These protons are alpha to two electron-withdrawing carbonyl groups, causing a significant downfield shift. They are chemically equivalent and have no adjacent protons, hence they appear as a singlet. |
| c | Azetidine C³-H | 3.8 - 4.2 | Multiplet (m) | 1H | This methine proton is coupled to the four protons on C2 and C4 of the azetidine ring, leading to a complex multiplet. Its position is downfield due to the adjacent electron-withdrawing malonyl group. |
| a, b, d, e | Azetidine C²,⁴-H ₂ | 4.0 - 4.5 | Multiplet (m) | 4H | These protons are adjacent to the electron-withdrawing nitrogen atom of the Boc-protected amine. The protons on C2 and C4 are diastereotopic and will likely appear as complex, overlapping multiplets due to geminal and vicinal coupling with each other and the C3 proton.[10] |
| h | -OCH ₂CH₃ | 4.1 - 4.2 | Quartet (q) | 2H | These protons are deshielded by the adjacent oxygen atom. They are coupled to the three neighboring methyl protons (i), resulting in a quartet (n+1 rule, where n=3).[8][11] |
Experimental Protocol for High-Resolution ¹H NMR Spectroscopy
Adherence to a rigorous experimental protocol is paramount for obtaining high-quality, reproducible NMR data. The following section outlines a validated workflow for the analysis of this compound.
Workflow Diagram
Caption: Standard workflow for NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the purified compound. The concentration should be sufficient to achieve a good signal-to-noise ratio.[12]
-
Solvent Selection: Choose a high-purity deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for this type of molecule. Use approximately 0.6-0.7 mL of the solvent.[13]
-
Dissolution: Dissolve the sample completely in the deuterated solvent in a clean, dry vial.
-
Filtration: To obtain a high-resolution spectrum, the solution must be free of any particulate matter which can disrupt the magnetic field homogeneity.[14] Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[13][14]
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm), unless the solvent peak is used for referencing.[8]
-
-
Data Acquisition:
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Shimming: Carefully shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp spectral lines and good resolution.[12]
-
Tuning and Matching: Tune and match the probe to the correct frequency to ensure efficient transfer of radiofrequency power.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Set a relaxation delay (D1) of 1-2 seconds to allow for near-complete relaxation of the protons between pulses, ensuring accurate integration.
-
-
-
Data Processing:
-
Fourier Transformation: The raw data, a Free Induction Decay (FID), is converted from the time domain to the frequency domain via a Fourier transform.[15][16]
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.[17]
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.[17][18]
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[7]
-
Integration: Integrate the area under each signal. The integral values are proportional to the number of protons giving rise to that signal.[2][19]
-
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. The characteristic singlet of the Boc group, the triplet and quartet of the ethyl ester, the singlet of the active methylene group, and the complex multiplets of the azetidine ring protons all serve as diagnostic fingerprints for the molecule's identity and purity. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-resolution spectra for accurate structural confirmation and further studies. This comprehensive understanding is essential for professionals engaged in the synthesis and application of novel azetidine-based compounds in drug discovery and development.
References
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
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ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
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Western University. (2013, September 9). NMR Sample Preparation. Retrieved from [Link]
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The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]
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S. A. Sap. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]
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ResearchGate. (n.d.). NMR Data Processing. Retrieved from [Link]
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Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? [Video]. YouTube. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]
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Chemistry Stack Exchange. (2020, October 27). Splitting of ethyl ester proton NMR. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]
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MDPI. (n.d.). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2021, October 20). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Retrieved from [Link]
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YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Studylib. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (2023, September 10). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. Retrieved from [Link]
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A Comprehensive Technical Guide to the ¹³C NMR Spectroscopic Analysis of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for the novel synthetic building block, 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine. As a valuable intermediate in medicinal chemistry, precise characterization of this molecule is paramount for ensuring purity, confirming structural integrity, and guiding further synthetic transformations. This document outlines the predicted ¹³C NMR spectral data, provides a robust experimental protocol for data acquisition, and offers insights into the structural assignment of the carbon signals, grounded in established spectroscopic principles.
Introduction: The Structural Significance of this compound
Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery due to their ability to impart desirable physicochemical properties, such as improved metabolic stability and aqueous solubility, to lead compounds.[1][2] The subject of this guide, this compound, incorporates a versatile malonate-derived side chain, rendering it a highly useful scaffold for the synthesis of more complex molecular architectures. The Boc (tert-butoxycarbonyl) protecting group ensures stability during handling and allows for selective deprotection and further functionalization of the azetidine nitrogen. Accurate spectroscopic characterization, particularly through ¹³C NMR, is a critical step in verifying the successful synthesis and purity of this compound.
Predicted ¹³C NMR Data and Structural Assignments
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally related compounds reported in the literature, including N-Boc-azetidine derivatives and ethyl malonate derivatives.[3][4][5][6] The assignments are made with respect to the molecular structure illustrated below.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| Boc Group | ||
| C=O (Boc) | ~155-157 | Typical range for carbamate carbonyls.[7] |
| C(CH₃)₃ | ~80 | Quaternary carbon of the Boc group.[3][7] |
| C(CH₃)₃ | ~28 | Methyl carbons of the Boc group.[3][7] |
| Azetidine Ring | ||
| CH₂ (C2, C4) | ~46-50 | Methylene carbons adjacent to the nitrogen in a Boc-protected azetidine ring.[3] |
| CH (C3) | ~35-40 | Methine carbon of the azetidine ring, shifted downfield due to the attached propanoyl group. |
| Propanoyl Side Chain | ||
| C=O (ester) | ~168-172 | Ester carbonyl carbon. |
| CH₂ (propanoyl) | ~45-50 | Methylene carbon of the propanoyl side chain. |
| OCH₂CH₃ | ~61 | Methylene carbon of the ethoxy group. |
| OCH₂CH₃ | ~14 | Methyl carbon of the ethoxy group. |
Molecular Structure with Carbon Numbering:
Caption: Molecular structure of this compound.
Experimental Protocol for ¹³C NMR Data Acquisition
The following protocol outlines a standardized procedure for obtaining high-quality ¹³C NMR data for this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Materials and Instrumentation:
-
Sample: 10-20 mg of this compound
-
Solvent: Deuterated chloroform (CDCl₃)
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. The line width of the TMS proton signal should be less than 0.5 Hz.
-
-
¹³C NMR Data Acquisition:
-
Set the spectrometer to the ¹³C nucleus frequency.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).
-
Set the number of scans to a sufficient value to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum by setting the chemical shift of the CDCl₃ triplet to 77.16 ppm.[7]
-
Integrate the peaks and perform peak picking to determine the chemical shifts.
-
Workflow Diagram:
Caption: Experimental workflow for ¹³C NMR data acquisition and processing.
Conclusion
This technical guide provides a comprehensive overview of the ¹³C NMR characterization of this compound. The predicted chemical shifts, coupled with the detailed experimental protocol, offer a robust framework for scientists to confidently verify the structure and purity of this important synthetic intermediate. Adherence to the outlined procedures will ensure the generation of high-quality, reproducible NMR data, which is fundamental to the advancement of research and development in medicinal chemistry.
References
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- 7. macmillan.princeton.edu [macmillan.princeton.edu]
mass spectrometry analysis of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine
Authored by a Senior Application Scientist
This guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a key building block in medicinal chemistry and drug development. Designed for researchers and scientists, this document moves beyond procedural outlines to explore the causal logic behind analytical choices, ensuring a robust and reproducible methodology. We will delve into ionization strategies, predictable fragmentation pathways, and the interpretation of mass spectral data, grounded in established chemical principles.
Introduction to the Analyte
This compound (Molecular Formula: C₁₃H₂₁NO₅, Molecular Weight: 271.31 g/mol ) is a structurally complex molecule featuring three key functional regions that dictate its behavior in a mass spectrometer:
-
N-Boc Protected Azetidine Ring: A four-membered heterocyclic amine protected by a bulky tert-butoxycarbonyl (Boc) group. This group is thermally labile and prone to characteristic fragmentation.
-
Beta-Keto Ester System: A highly functionalized side chain containing two carbonyl groups and an ethyl ester, which provides multiple sites for ionization and fragmentation.
-
Saturated Heterocycle: The azetidine ring itself, which can undergo ring-opening under sufficient energetic input.
Understanding the interplay of these regions is paramount for accurate structural elucidation and purity assessment. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), serves as an indispensable tool for this purpose.
Foundational Strategy: Ionization Method Selection
For a polar, non-volatile molecule of this nature, Electrospray Ionization (ESI) is the method of choice. Unlike harsher techniques like Electron Ionization (EI), ESI is a "soft" ionization method that imparts minimal internal energy to the analyte during the ionization process. This preserves the intact molecule, allowing for the confident determination of the molecular weight via the molecular ion.
Causality Behind the Choice: The primary goal is to observe the protonated molecule, [M+H]⁺, or other adducts like [M+Na]⁺. ESI excels at this by creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until Coulombic repulsion ejects analyte ions into the gas phase. The presence of a basic nitrogen atom in the azetidine ring makes the molecule readily susceptible to protonation in positive-ion mode ESI, which will be the focus of this guide.
The Experimental Workflow: From Sample to Spectrum
A successful analysis relies on a logical and well-controlled workflow. The following diagram and protocol outline a robust process for analyzing this compound.
Caption: A typical LC-MS workflow for the analysis of this compound.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation:
- Prepare a stock solution of the analyte at 1 mg/mL in methanol.
- Create a working solution by diluting the stock solution to 10 µg/mL in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is crucial as it provides a source of protons to facilitate the formation of [M+H]⁺ ions.
- Transfer the working solution to an appropriate autosampler vial.
2. Liquid Chromatography (for purity analysis and desalting):
- Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
- Ionization Mode: ESI, Positive.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Gas (N₂) Flow: 800 L/hr.
- Desolvation Temperature: 350 °C.
- MS Scan Range: m/z 100–500.
- MS/MS Analysis:
- Precursor Ion: Isolate the [M+H]⁺ ion (m/z 272.1).
- Collision Gas: Argon.
- Collision Energy: Ramp from 10-30 eV to observe the evolution of fragment ions. This allows for the capture of both low-energy (e.g., loss of Boc group) and high-energy (e.g., ring cleavage) fragmentations.
Decoding the Spectrum: Fragmentation Pathways
The collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺ at m/z 272.1) produces a rich fragmentation pattern. The cleavages are not random; they occur at chemically logical sites, primarily driven by the stability of the resulting fragment ions and neutral losses.
Primary Fragmentation Pathways of the N-Boc Group
The Boc group is notoriously labile and its fragmentation is a diagnostic hallmark. Upon CID, it readily undergoes cleavage in two primary ways.[1][2][3]
-
Loss of Isobutylene: A neutral loss of 56.06 Da (C₄H₈) via a six-membered ring transition state, often likened to a McLafferty rearrangement, yields a carbamic acid intermediate which can then lose CO₂.[4] This pathway results in an abundant fragment ion.
-
[M+H]⁺ → [M+H - 56]⁺
-
-
Loss of the entire Boc group: A neutral loss of 100.05 Da (C₅H₈O₂) results from the cleavage of the N-C bond.
-
[M+H]⁺ → [M+H - 100]⁺
-
-
Formation of tert-butyl cation: Direct cleavage can also produce the highly stable tert-butyl cation.
-
m/z 57.07 (C₄H₉⁺)
-
Fragmentation of the Beta-Keto Ester Side Chain
The side chain offers additional, predictable cleavage points, characteristic of beta-keto esters.[5][6]
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is common.[7]
-
Loss of the ethoxy group: A radical loss of ·OC₂H₅ (45.03 Da).
-
Loss of ethanol: A neutral loss of C₂H₅OH (46.04 Da).
-
Cleavage between carbonyls: This can lead to the formation of an acylium ion.
-
The following diagram illustrates the most probable fragmentation pathways for the [M+H]⁺ ion.
Caption: Predicted major fragmentation pathways for protonated this compound.
Data Summary and Interpretation
The expected ions in the mass spectrum are summarized below. The presence of these ions, particularly the characteristic losses from the Boc group, provides a high degree of confidence in the structural assignment.
| m/z (Monoisotopic) | Proposed Formula | Description | Neutral Loss |
| 272.1441 | C₁₃H₂₂NO₅⁺ | [M+H]⁺ | - |
| 294.1260 | C₁₃H₂₁NNaO₅⁺ | [M+Na]⁺ | - |
| 216.0815 | C₉H₁₄NO₅⁺ | Loss of isobutylene from Boc group | C₄H₈ (56.06 Da) |
| 172.0917 | C₈H₁₄NO₃⁺ | Loss of the entire Boc group | C₅H₈O₂ (100.05 Da) |
| 226.1074 | C₁₁H₁₆NO₄⁺ | Loss of ethanol from ethyl ester | C₂H₅OH (46.04 Da) |
| 128.0550 | C₆H₈NO₂⁺ | Fragment from side-chain cleavage after Boc loss | - |
| 57.0704 | C₄H₉⁺ | tert-butyl cation | - |
Trustworthiness of the Protocol: This methodology is self-validating. The observation of the accurate mass of the molecular ion ([M+H]⁺ at m/z 272.1441 in a high-resolution instrument) confirms the elemental composition. The subsequent MS/MS analysis should reveal the diagnostic neutral losses of 56 Da and 100 Da. The presence of the m/z 57 fragment further corroborates the existence of the Boc protecting group. The combination of these data points provides an unambiguous identification of the target compound.
Conclusion
The mass spectrometric analysis of this compound is a clear illustration of structure-directed fragmentation. By selecting a soft ionization technique like ESI, the intact molecular ion can be readily observed. Subsequent tandem mass spectrometry (MS/MS) experiments provide a wealth of structural information, with fragmentation being dominated by the predictable and characteristic losses associated with the N-Boc protecting group and the beta-keto ester side chain. The protocols and fragmentation schemes detailed in this guide provide a robust framework for researchers to confidently identify and characterize this important chemical entity, ensuring data integrity in synthetic and developmental workflows.
References
-
Mass Spectrometry of β-Ketoesters. Some Evidence of Their Tautomerism. (2006). ResearchGate. Available at: [Link]
-
Gajulapati, V., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
-
Guella, G., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Reddy, P. N., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Vandewalle, M., et al. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry. Available at: [Link]
-
Mass Spectra of β-Keto Esters. (1972). ResearchGate. Available at: [Link]
-
Fragmentation Patterns in Mass Spectrometry. (2020). Chemistry LibreTexts. Available at: [Link]
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]
-
McLafferty Rearrangement discussion on Reddit. (2023). Reddit. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. (n.d.). Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine
This guide provides a comprehensive analysis of the solubility characteristics of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine, a key intermediate in pharmaceutical and organic synthesis. Given the absence of extensive published solubility data for this specific molecule, this document integrates theoretical principles with established experimental methodologies to empower researchers in drug development and chemical synthesis. We will explore the molecular structure's influence on solubility, predict its behavior in common laboratory solvents, and provide detailed protocols for empirical determination.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.[1] An analysis of the molecular structure of this compound is crucial for understanding its solubility profile.
Key Structural Features:
-
Tert-Butyloxycarbonyl (Boc) Group: This bulky, nonpolar protecting group significantly increases the lipophilicity of the molecule.[2] The tert-butyl group contributes to solubility in nonpolar solvents.[2]
-
Azetidine Ring: A four-membered heterocyclic amine, which, when N-substituted with the Boc group, has reduced polarity compared to the free amine.
-
Ethoxy-oxopropanoyl Side Chain: This portion of the molecule contains two ester functional groups. Esters are generally considered to be of moderate polarity.[3] The carbonyl oxygens can act as hydrogen bond acceptors.
Intermolecular Forces and Solubility:
The solubility of an organic compound is governed by the balance of intermolecular forces between the solute and solvent molecules.[4] For this compound, the primary interactions will be:
-
Van der Waals Forces: Dominant in nonpolar solvents, these interactions will be significant due to the large nonpolar surface area of the Boc group and the hydrocarbon portions of the side chain.
-
Dipole-Dipole Interactions: The ester groups introduce polar regions in the molecule, allowing for dipole-dipole interactions with polar solvents.
-
Hydrogen Bonding: While the molecule itself lacks hydrogen bond donors (like O-H or N-H), the oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors, potentially leading to solubility in protic solvents.[4][5]
Predicted Solubility in Common Laboratory Solvents
Based on the structural analysis, a qualitative prediction of solubility in various classes of solvents can be made. These predictions serve as a starting point for experimental verification.
| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | High to Moderate | The significant nonpolar character imparted by the Boc group and alkyl chains should facilitate dissolution in nonpolar solvents. Diethyl ether, being slightly polar, is also expected to be a good solvent. |
| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can engage in dipole-dipole interactions with the ester groups. The polar carbamate moiety of the Boc group also enhances solubility in polar aprotic solvents.[2] Boc-protected amino acids often show good solubility in solvents like Dichloromethane, DMSO, and Ethyl Acetate.[6][7] |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The molecule's ability to act as a hydrogen bond acceptor may allow for some solubility in alcohols. However, the large nonpolar regions are likely to limit solubility, especially in water. Esters with significant hydrophobic character generally have limited solubility in water.[3] For instance, diethyl malonate is only slightly miscible with water.[8][9] |
Experimental Determination of Solubility
Qualitative Solubility Assessment
This method provides a quick and efficient way to categorize the compound's solubility in various solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., hexane, toluene, diethyl ether, DCM, ethyl acetate, acetone, THF, DMF, DMSO, methanol, ethanol, water)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record your observations for each solvent.
Quantitative Solubility Determination (Gravimetric Method)
For applications requiring precise solubility values (e.g., in g/L or mol/L), a gravimetric method can be employed.[2]
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials with caps
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.2 or 0.45 µm, compatible with the solvent)
-
Pre-weighed vials for evaporation
Procedure:
-
Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a scintillation vial. The presence of undissolved solid is crucial.
-
Equilibrate the mixture at a specific temperature (e.g., 25 °C) using a shaker or water bath for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Carefully withdraw a known volume of the supernatant using a syringe, avoiding any solid particles.
-
Filter the supernatant through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
Record the exact volume of the filtered solution.
-
Evaporate the solvent from the vial under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility (g/L) = (Weight of dried solute (g)) / (Volume of filtered solution (L))
Data Presentation and Interpretation
The results of the solubility experiments should be systematically recorded.
Table for Qualitative Solubility Data:
| Solvent | Polarity | Observation (Soluble/Partially Soluble/Insoluble) |
| Hexane | Nonpolar | |
| Toluene | Nonpolar | |
| Diethyl Ether | Nonpolar | |
| Dichloromethane | Polar Aprotic | |
| Ethyl Acetate | Polar Aprotic | |
| Acetone | Polar Aprotic | |
| Tetrahydrofuran | Polar Aprotic | |
| Dimethylformamide | Polar Aprotic | |
| Dimethyl Sulfoxide | Polar Aprotic | |
| Methanol | Polar Protic | |
| Ethanol | Polar Protic | |
| Water | Polar Protic |
Table for Quantitative Solubility Data:
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
Visualizing the Solubility Workflow
The process of predicting and determining solubility can be visualized as a logical workflow.
Caption: A flowchart illustrating the workflow from theoretical prediction to experimental determination of solubility.
Conclusion
References
- How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Chemistry Stack Exchange.
- How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 12). YouTube.
- Solubility of organic compounds (video). Khan Academy.
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder.
- Diethyl ethylmalonate - Solubility of Things. Solubility of Things.
- An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem.
- Diethyl malonate CAS 105-53-3. Deshang Chemical.
- 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6. ChemicalBook.
- Ethyl malonate. ChemBK.
- 1-Boc-L-azetidine-2-carboxylic acid CAS#: 51077-14-6. ChemicalBook.
Sources
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- 8. deshangchemical.com [deshangchemical.com]
- 9. chembk.com [chembk.com]
A Mechanistic Guide to the Formation of Substituted 1-Boc-Azetidines: Principles and Protocols for the Modern Chemist
Abstract
The azetidine ring, a four-membered saturated nitrogen heterocycle, is a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve aqueous solubility, and provide a three-dimensional vector for exiting protein binding pockets.[1][2] The 1-Boc-protected variants are particularly crucial as stable, versatile intermediates in complex synthetic routes.[3][4] This guide provides an in-depth exploration of the core mechanisms governing the formation of substituted 1-Boc-azetidines. Moving beyond a simple recitation of protocols, we dissect the underlying principles of key synthetic strategies, including intramolecular cyclizations of γ-amino alcohols, the Mitsunobu reaction, and epoxide ring-opening cascades. By emphasizing the causality behind experimental choices and providing field-tested protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to master the synthesis of these valuable building blocks.
The Strategic Importance of the tert-Butoxycarbonyl (Boc) Protecting Group
The choice of a nitrogen protecting group is a critical decision in azetidine synthesis. The tert-butoxycarbonyl (Boc) group is preeminent in this field for several reasons that extend beyond simple protection.
-
Modulation of Nucleophilicity: The Boc group's electron-withdrawing nature significantly attenuates the nucleophilicity of the nitrogen atom. This prevents unwanted side reactions, such as intermolecular self-condensation or over-alkylation, during the activation of the precursor's hydroxyl group.
-
Conformational Rigidity: The steric bulk of the tert-butyl moiety introduces a degree of conformational constraint, which can influence the stereochemical outcome of cyclization reactions.
-
Chemical Stability and Orthogonality: The Boc group is exceptionally stable to a wide range of reaction conditions, including basic, reductive, and mildly oxidative environments.[3] Crucially, its lability under mild acidic conditions (e.g., trifluoroacetic acid) allows for selective deprotection without disturbing other acid-sensitive functionalities or the strained azetidine ring itself, providing a high degree of synthetic orthogonality.[5]
-
Improved Handling: Boc-protected intermediates often exhibit improved solubility in common organic solvents and are more likely to be crystalline, facilitating purification by chromatography or recrystallization.[3]
This combination of electronic modulation, steric influence, and robust yet selective cleavage makes the 1-Boc group an indispensable tool for the reliable construction of the azetidine core.
Core Mechanistic Pathways to 1-Boc-Azetidines
The formation of the strained four-membered azetidine ring is an enthalpically and entropically challenging process.[2] Successful syntheses rely on strategies that effectively overcome this barrier. The most robust and widely adopted mechanisms involve intramolecular cyclization of a linear precursor, where the nascent ring formation is kinetically favored.
Mechanism I: Intramolecular SN2 Cyclization of Activated γ-Amino Alcohols
The most fundamental approach to forming the azetidine ring is the intramolecular nucleophilic substitution of a 1,3-amino alcohol derivative. This is typically a two-stage process: activation of the terminal hydroxyl group into a competent leaving group, followed by a base-mediated ring closure.
Causality and Mechanistic Insights:
-
Hydroxyl Activation: The hydroxyl group is a poor leaving group. It must be converted into a sulfonate ester (e.g., tosylate, mesylate) or a halide. Tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine are commonly employed. The Boc-protected nitrogen is insufficiently nucleophilic to compete with the alcohol in reacting with the sulfonyl chloride.
-
Base-Mediated Cyclization: A strong, non-nucleophilic base (e.g., sodium hydride, NaH) is used to deprotonate the Boc-protected amine, generating a nitrogen anion. While the Boc group reduces basicity, strong bases can effect deprotonation. This "Boc-amide" anion is a potent nucleophile.
-
The SN2 Displacement: The nitrogen anion attacks the carbon bearing the sulfonate leaving group in a classic intramolecular SN2 fashion. This step is governed by Baldwin's rules for ring closure, with the "4-exo-tet" pathway being favorable. The reaction proceeds with a complete inversion of stereochemistry at the carbon center bearing the leaving group, a critical consideration in stereoselective synthesis.
Diagram 1: Intramolecular SN2 Cyclization
Caption: Mechanism for 1-Boc-azetidine formation via hydroxyl activation and SN2 cyclization.
Field-Proven Experimental Protocol: Synthesis of 1-Boc-3-methylazetidine
This protocol illustrates the activation/cyclization sequence starting from a commercially available amino alcohol.
-
Part A: Synthesis of tert-butyl (3-(tosyloxy)butan-1-yl)carbamate
-
Dissolve 3-aminobutan-1-ol (1.0 eq) in dichloromethane (DCM, 0.5 M).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature for 4 hours until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture in vacuo. The crude Boc-protected amino alcohol is often used without further purification.
-
Dissolve the crude material in pyridine (0.5 M) and cool to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 16 hours.
-
Quench the reaction by slow addition of water. Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the tosylate.
-
-
Part B: Cyclization to 1-Boc-3-methylazetidine
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an argon atmosphere, add a solution of the tosylate from Part A (1.0 eq) in THF dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 66 °C) for 6 hours. Monitor reaction progress by TLC or LC-MS.
-
Cool the reaction to 0 °C and cautiously quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate carefully in vacuo (product may be volatile).
-
Purify by column chromatography to afford the 1-Boc-3-methylazetidine.
-
Mechanism II: The Mitsunobu Reaction for One-Pot Cyclization
The Mitsunobu reaction is a powerful and reliable method for achieving the intramolecular cyclization of a Boc-protected amino alcohol in a single, high-yielding step.[6][7] It accomplishes the dehydration and C-N bond formation under mild, neutral conditions, making it compatible with a wide range of sensitive functional groups.[8][9]
Causality and Mechanistic Insights:
The mechanism is complex but proceeds through several key stages:[8]
-
Betaine Formation: Triphenylphosphine (PPh₃) attacks the electrophilic nitrogen of an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a highly reactive phosphonium betaine intermediate.
-
Alcohol Activation: The hydroxyl group of the amino alcohol acts as a nucleophile, attacking the activated phosphorus atom of the betaine. This forms an oxyphosphonium salt, converting the hydroxyl into an excellent leaving group.
-
Deprotonation and Cyclization: The Boc-protected nitrogen, although a weak acid, is deprotonated by the hydrazine byproduct generated in step 1. The resulting nitrogen anion then performs an intramolecular SN2 attack on the carbon bearing the oxyphosphonium leaving group.
-
Stereochemical Inversion: As with the tosylate method, the Mitsunobu reaction proceeds with complete and predictable inversion of stereochemistry at the alcohol's carbon center.[9] The triphenylphosphine oxide (TPPO) byproduct is formed in the final step.
A significant challenge in Mitsunobu reactions is the removal of the TPPO and hydrazine byproducts, which often requires careful chromatography.[10]
Diagram 2: The Mitsunobu Reaction Cycle for Azetidine Formation
Caption: Key stages in the Mitsunobu reaction for intramolecular cyclization of an amino alcohol.
Field-Proven Experimental Protocol: Mitsunobu Cyclization of N-Boc-3-amino-1-propanol
-
Dissolve N-Boc-3-amino-1-propanol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (TPPO) may form during the reaction.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC, staining for consumption of the starting alcohol.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography. The nonpolar TPPO and hydrazine byproducts can often be eluted first with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes), followed by increasing the polarity to elute the desired 1-Boc-azetidine.
Mechanism III: Tandem Epoxide Ring-Opening and Cyclization
This strategy is particularly effective for synthesizing 3-hydroxy substituted azetidines. It involves the reaction of a primary amine with a bifunctional substrate containing an epoxide and a leaving group, or the intramolecular cyclization of an epoxy amine.[11][12]
Causality and Mechanistic Insights:
For an intramolecular reaction of a Boc-protected epoxy amine, the mechanism proceeds as follows:[13][14]
-
Lewis Acid Activation (Optional but Recommended): While the cyclization can occur thermally, it is often sluggish. The addition of a Lewis acid (e.g., La(OTf)₃) can activate the epoxide, making it more susceptible to nucleophilic attack.[13]
-
Intramolecular Attack: The nitrogen atom of the Boc-protected amine attacks one of the epoxide carbons. According to Baldwin's rules, the "4-exo-tet" cyclization pathway is favored, where the nitrogen attacks the carbon closer to it, leading to the formation of the four-membered ring. This regioselectivity is a key advantage.
-
Proton Transfer: A final proton transfer step quenches the resulting alkoxide to yield the 3-hydroxyazetidine product.
Diagram 3: Epoxide Ring-Opening for 3-Hydroxyazetidine Synthesis
Caption: Lewis acid-catalyzed intramolecular ring-opening of an epoxide to form a 3-hydroxyazetidine.
Data Summary: Comparison of Cyclization Methods
| Method | Key Reagents | Conditions | Stereochemistry | Key Advantages | Common Challenges |
| SN2 via Sulfonate | TsCl/MsCl, NaH | Two steps; often requires heating | Inversion at C-γ | Reliable, scalable, uses common reagents | Requires strong base, harsh conditions |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD | One-pot, 0 °C to RT | Inversion at C-γ | Very mild, high functional group tolerance | Stoichiometric byproducts (TPPO), cost |
| Epoxide Opening | Lewis Acid (optional) | One-pot, often requires heating | Controlled by epoxide stereochemistry | Direct access to 3-hydroxyazetidines | Substrate synthesis can be multi-step |
Conclusion and Future Outlook
The synthesis of substituted 1-Boc-azetidines is a mature field with a robust toolkit of mechanistic strategies. The classical intramolecular SN2 cyclization via sulfonate esters remains a scalable and reliable workhorse, while the Mitsunobu reaction offers unparalleled mildness and functional group compatibility for delicate substrates. The epoxide ring-opening pathway provides a direct and elegant route to the highly valuable 3-hydroxyazetidine scaffold. An expert understanding of the causality behind these mechanisms—from the role of the Boc group in modulating reactivity to the predictable stereochemical outcomes of SN2-type ring closures—is essential for any scientist in drug discovery. As synthetic methodology continues to advance, new catalytic and stereoselective methods will undoubtedly emerge, further streamlining access to these critical four-membered heterocycles and enabling the next generation of innovative therapeutics.[15][16]
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An In-depth Technical Guide to 3-Substituted Azetidine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique conformational properties and ability to serve as a versatile bioisostere have led to its incorporation into a growing number of clinical candidates and approved drugs. This guide provides a comprehensive overview of 3-substituted azetidine building blocks, focusing on their synthesis, key physicochemical properties, and strategic applications in drug discovery. We will delve into the causality behind synthetic choices, present detailed experimental protocols for accessing key intermediates, and showcase how the strategic introduction of substituents at the C3-position can favorably modulate pharmacological profiles.
Introduction: The Rise of a Strained Scaffold in Medicinal Chemistry
Historically, strained ring systems like azetidines were often approached with caution by medicinal chemists due to concerns about chemical stability. However, this perception has shifted dramatically. The inherent ring strain of the azetidine ring (approximately 25.2 kcal/mol) imparts a rigid, three-dimensional geometry that is highly sought after in modern drug design.[1] This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[2]
The pharmaceutical industry's growing emphasis on developing molecules with a higher fraction of sp³-hybridized carbons—to escape "flatland" and access novel chemical space—has further propelled the interest in azetidines.[3] Compared to their larger, more flexible counterparts like pyrrolidine and piperidine, azetidines offer a compact and structurally defined scaffold.[1][3] Substitution at the C3-position provides a key vector for introducing diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties.[4]
Key Advantages of Incorporating 3-Substituted Azetidines:
-
Improved Physicochemical Properties: Azetidines can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability compared to more traditional acyclic or larger ring-based amines.[3][4]
-
Structural Rigidity: The constrained ring system provides a well-defined orientation for substituents, which can be crucial for optimizing interactions with protein targets.[2][5]
-
Bioisosterism: The azetidine motif can serve as a bioisostere for other functional groups or ring systems, such as gem-dimethyl groups, carbonyls, or even aromatic rings, offering a pathway to novel intellectual property and improved drug-like properties.[6]
-
Novel Chemical Space: The underutilization of azetidines in the past means they offer access to largely unexplored chemical space, providing opportunities for discovering first-in-class therapeutics.[3]
Core Synthetic Strategies for 3-Substituted Azetidines
The accessibility of functionalized azetidine building blocks is paramount for their widespread adoption in drug discovery programs. A variety of synthetic strategies have been developed, with the choice of route often depending on the desired substitution pattern, scalability, and stereochemical requirements. The central and most versatile intermediate is N-Boc-azetidin-3-one, which serves as a gateway to a vast array of C3-functionalized derivatives.
Foundational Approach: Intramolecular Cyclization
The classical and most direct method for forming the azetidine ring is through intramolecular cyclization of an acyclic precursor containing an amine and a suitable leaving group at the γ-position.[4]
-
Mechanism: This is typically an SN2 reaction where the nitrogen atom displaces a halide or other leaving group.
-
Causality: While conceptually simple, this approach can be challenging. The formation of a four-membered ring is entropically disfavored. Competing elimination reactions are also a significant concern, particularly with unhindered substrates. Therefore, this method is often employed in specific cases where the substrate is biased towards cyclization. A common starting material for this route is 3-amino-1-propanol, which can be converted to a γ-amino halide for subsequent cyclization.[7]
The Workhorse Intermediate: Synthesis and Functionalization of N-Boc-Azetidin-3-one
N-Boc-azetidin-3-one is a cornerstone building block, analogous to cyclopentanone or piperidone in their respective ring systems. Its carbonyl group is a versatile handle for a wide range of chemical transformations.
Synthesis of N-Boc-azetidin-3-one: A common and scalable route starts from N-Boc-3-hydroxyazetidine via an oxidation reaction, such as a Swern or Dess-Martin oxidation.
Functionalization Pathways:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to 3-aminoazetidine derivatives.
-
Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the carbonyl group yields tertiary 3-hydroxyazetidine derivatives.[8][9]
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the ketone into an exocyclic alkene, providing a scaffold for further functionalization, such as Michael additions.[10]
-
[3+1] Ring Expansion: Reaction of methylene aziridines with rhodium-bound carbenes can lead to a formal [3+1] ring expansion, yielding highly substituted methylene azetidines with excellent stereoselectivity.[5]
Stereoselective Syntheses
As with all chiral scaffolds in drug discovery, controlling the stereochemistry of 3-substituted azetidines is critical.
-
From Chiral Precursors: A practical approach involves using natural amino acids as the chiral pool, although this can limit the accessible structural diversity.[11]
-
Asymmetric Catalysis: More modern methods employ asymmetric catalysis. For instance, a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been developed to produce chiral azetidin-3-ones with high enantiomeric excess (>98% e.e.).[11] This method advantageously bypasses the need for potentially hazardous diazo intermediates often used in other routes.[11]
Physicochemical Properties and Their Impact on Drug Design
The decision to incorporate an azetidine ring is often driven by the need to fine-tune the physicochemical properties of a lead compound.
| Property | Impact of Azetidine Incorporation | Rationale |
| Solubility | Generally Increased | The nitrogen atom can act as a hydrogen bond acceptor, improving interactions with water. The non-planar, 3D structure can disrupt crystal packing, further enhancing solubility.[3] |
| Lipophilicity (LogP/LogD) | Generally Decreased | Replacing a lipophilic group (e.g., isopropyl or cyclohexyl) with a more polar azetidine ring reduces the overall lipophilicity, which can lead to improved pharmacokinetic profiles.[3] |
| Metabolic Stability | Often Improved | The azetidine ring can block sites of metabolism. For example, replacing a metabolically labile gem-dimethyl group with a 3,3-disubstituted azetidine can prevent oxidative metabolism at that position.[3] |
| Basicity (pKa) | Lower than larger cyclic amines | The pKa of the azetidine nitrogen (conjugate acid pKa ≈ 11.29) is influenced by ring strain and substitution.[7] It is generally a strong base but can be modulated by N-substitution. This property is critical for target engagement and off-target effects (e.g., hERG liability). |
Applications in Drug Discovery: Case Studies
The utility of the 3-substituted azetidine scaffold is best illustrated by its presence in numerous biologically active compounds.
-
CNS Disorders: 3-Aryl-azetidine derivatives have been explored as inhibitors of the GABA transporter (GAT-1), suggesting their potential in treating neurological disorders like epilepsy.[12] The rigid azetidine core helps to correctly orient the aryl substituent for optimal binding.
-
Triple Reuptake Inhibitors (TRIs): Novel azetidines based on a 3-aryl-3-oxypropylamine scaffold have been designed and evaluated as TRIs for the treatment of depression.[8][9]
-
STAT3 Inhibitors: Researchers have successfully optimized proline-based STAT3 inhibitors by replacing the proline with an (R)-azetidine-2-carboxamide scaffold. This led to compounds with sub-micromolar potency and improved physicochemical properties for development as anticancer agents.[13][14]
-
Antibacterial Agents: Combining an azetidine ring with a quinolone nucleus has produced compounds with superior antibacterial activity against resistant strains like MRSA compared to clinically used fluoroquinolones.[15]
Experimental Protocols: A Self-Validating System
Trustworthiness in synthetic chemistry relies on detailed and reproducible protocols. Below are representative procedures for the synthesis and functionalization of key azetidine intermediates.
Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine
This two-step procedure starts from the commercially available 1-benzhydrylazetidin-3-ol and provides the key N-Boc protected intermediate in high yield.
Step A: Deprotection of 1-benzhydrylazetidin-3-ol
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-benzhydrylazetidin-3-ol (10.0 g, 41.8 mmol) in methanol (300 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (10.0 g, wet) to the solution under an inert atmosphere.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 30-50 psi) and stir the mixture vigorously at room temperature for 3-18 hours, monitoring the reaction by TLC or LCMS until the starting material is consumed.[16]
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.[16] The resulting filtrate contains the crude 3-hydroxyazetidine and is used directly in the next step.
Step B: Boc Protection
-
Reagent Addition: To the filtrate from Step A, add di-tert-butyl dicarbonate (Boc₂O) (18.2 g, 83.6 mmol, 2.0 equiv).
-
Reaction: Stir the solution at room temperature for 1-2 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate, e.g., 1:1 to 1:2) to afford N-Boc-3-hydroxyazetidine as a white solid (Typical yield: 90-97%).[16]
Protocol 2: Williamson Ether Synthesis of N-Boc-3-phenoxyazetidine
This protocol demonstrates the functionalization of the 3-hydroxy group, a common strategy for introducing diversity. It involves converting the alcohol to a better leaving group followed by nucleophilic substitution.
Step A: Tosylation of N-Boc-3-hydroxyazetidine
-
Reaction Setup: Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv) in dichloromethane (DCM) and cool to 0 °C.
-
Reagent Addition: Add triethylamine (1.5 equiv) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until complete.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-3-tosyloxyazetidine, which can often be used without further purification.
Step B: Nucleophilic Substitution with Sodium Phenoxide
-
Reaction Setup: In a flask, dissolve phenol (1.2 equiv) in a suitable solvent like DMF or THF.
-
Base Addition: Add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C and stir for 30 minutes to form sodium phenoxide.
-
Addition of Tosylate: Add a solution of crude N-Boc-3-tosyloxyazetidine (1.0 equiv) from Step A to the reaction mixture.
-
Reaction: Heat the mixture (e.g., 60-80 °C) and stir for 12-24 hours.
-
Work-up and Purification: Cool the reaction, quench with water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purify the residue by column chromatography to yield N-Boc-3-phenoxyazetidine.[17]
Conclusion and Future Outlook
3-Substituted azetidines have transitioned from chemical curiosities to indispensable tools in the medicinal chemist's toolbox. Their unique combination of structural rigidity, favorable physicochemical properties, and synthetic accessibility ensures their continued prominence in drug discovery. The development of novel, efficient, and stereoselective synthetic methodologies will further broaden their applicability. As our understanding of the interplay between 3D structure and biological function deepens, we can expect to see an even greater number of innovative therapeutics built upon the versatile 3-substituted azetidine scaffold.
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Glinkerman, C. M., Zuo, Z., Boger, D. L. (2015). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Angewandte Chemie International Edition, 54(38), 11268-11271. Available from: [Link]
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Han, Y., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. Available from: [Link]
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Lopez-Tapia, F., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15688-15715. Available from: [Link]
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Lopez-Tapia, F., et al. (2024). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. Bioorganic & Medicinal Chemistry Letters, 97, 129565. Available from: [Link]
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Csenki, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 989. Available from: [Link]
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An In-depth Technical Guide to 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine: Synthesis, Sourcing, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine, a valuable building block for researchers, medicinal chemists, and drug development professionals. Due to its limited direct commercial availability, this document focuses on a robust synthetic pathway from a readily available precursor, alongside a survey of suppliers for key starting materials and an exploration of its potential applications in modern pharmaceutical research.
Introduction: The Rising Prominence of the Azetidine Scaffold
The azetidine ring, a four-membered saturated nitrogen heterocycle, has garnered significant attention in medicinal chemistry.[1] Its unique conformational properties and ability to serve as a versatile bioisostere have led to its incorporation into a wide array of biologically active molecules.[2] Functionalization at the 3-position of the azetidine ring, in particular, provides a valuable vector for modulating the physicochemical properties and target engagement of drug candidates.[3][4] this compound, a β-keto ester derivative, represents a highly versatile intermediate, primed for further chemical elaboration in the synthesis of complex molecular architectures.
Physicochemical Properties and Structural Attributes
While comprehensive experimental data for this compound is not widely published due to its status as a synthetic intermediate, its key properties can be predicted from its structure.
| Property | Value |
| Molecular Formula | C₁₃H₂₁NO₅ |
| Molecular Weight | 271.31 g/mol |
| Appearance (Predicted) | Colorless to pale yellow oil or low-melting solid |
| Key Functional Groups | Boc-protected amine, ketone, ethyl ester |
| CAS Number | 141643-47-4 |
The presence of the β-keto ester functionality makes this molecule particularly useful for a variety of carbon-carbon bond-forming reactions, enabling the construction of more complex side chains at the 3-position of the azetidine ring.
Synthetic Strategy: From a Commercially Available Precursor
Given the sparse commercial availability of the title compound, a reliable synthetic route from a readily accessible starting material is of paramount importance. The most logical and efficient approach is the acylation of the enolate of 1-Boc-3-azetidinone with a suitable electrophile. 1-Boc-3-azetidinone is a widely available commercial product.[5][6][7][8][9][10]
The synthesis of β-keto esters from ketones is a well-established transformation in organic chemistry.[11][12][13][14] A common method involves the reaction of a ketone with an excess of a carbonate ester, such as diethyl carbonate, in the presence of a strong base.[13]
Proposed Synthetic Workflow
The proposed synthesis involves the deprotonation of 1-Boc-3-azetidinone at the α-carbon to the ketone, forming a sodium enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of diethyl carbonate, followed by the elimination of an ethoxide leaving group to yield the desired β-keto ester.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a general procedure based on established methods for the synthesis of β-keto esters from ketones and should be adapted and optimized for the specific substrate.[11][13]
Materials:
-
1-Boc-3-azetidinone (1 equivalent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Diethyl carbonate (excess, e.g., 5-10 equivalents, also serves as solvent)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (optional, as co-solvent)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for washing)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel.
-
Washing the Base: Wash the sodium hydride with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes. Repeat this process two more times.
-
Reaction Setup: Add diethyl carbonate to the flask containing the washed sodium hydride.
-
Addition of Ketone: Dissolve 1-Boc-3-azetidinone in a minimal amount of diethyl carbonate or an anhydrous co-solvent like THF. Add this solution dropwise to the stirred suspension of sodium hydride in diethyl carbonate at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously add glacial acetic acid to neutralize the excess sodium hydride and the resulting sodium enolate.
-
Work-up: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Safety Precautions:
-
Sodium hydride is a highly flammable and moisture-sensitive reagent. Handle it with extreme care under an inert atmosphere.
-
The reaction generates hydrogen gas, which is flammable. Ensure adequate ventilation.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Commercial Availability and Sourcing of Precursors
As of early 2026, this compound is not widely listed as a stock item by major chemical suppliers. Researchers will likely need to synthesize this compound in-house. However, the key starting material, 1-Boc-3-azetidinone (CAS: 398489-26-4) , is readily available from a variety of suppliers.
| Supplier | Purity | Notes |
| Sigma-Aldrich (Merck) | 97% | A reliable source for research quantities.[6][9] |
| Thermo Scientific Chemicals | 97% | Formerly part of the Acros Organics portfolio.[15] |
| NINGBO INNO PHARMCHEM CO.,LTD. | ≥98.0% | A key intermediate for the synthesis of Baricitinib.[10] |
| Hangzhou Royalchem Co.,LTD | 99.00% | Industrial grade available.[5] |
| Amerigo Scientific | 97% | Supplier of heterocyclic compounds.[7] |
| Anjali Labs | - | While not a direct supplier of the ketone, they manufacture related 1-Boc-3-iodo-azetidine.[16] |
This table is not exhaustive and represents a snapshot of available suppliers. Researchers should always verify availability and purity with the respective vendors.
Applications in Drug Discovery
The unique structural features of this compound make it a valuable scaffold for the synthesis of novel drug candidates. The azetidine ring itself can improve physicochemical properties such as solubility and metabolic stability, while reducing lipophilicity.[1] The 3-substituted β-keto ester moiety serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the exploration of new chemical space.[17]
Potential applications include:
-
Scaffold for Library Synthesis: The reactivity of the β-keto ester allows for the rapid generation of a library of analogs for high-throughput screening.
-
Synthesis of Novel Heterocycles: The dicarbonyl functionality can be used in cyclization reactions to form more complex heterocyclic systems fused to the azetidine ring.
-
Development of Kinase Inhibitors: The azetidine scaffold is found in several kinase inhibitors, and this building block could be used to develop novel inhibitors with improved properties.[10]
-
Antiviral and Antibacterial Agents: Azetidine derivatives have shown promise as antiviral and antibacterial agents.[2]
Conclusion
While this compound is not a readily available commercial product, its synthesis from the widely accessible 1-Boc-3-azetidinone is straightforward and based on well-established organic chemistry principles. This guide provides a practical framework for its preparation and highlights its potential as a versatile building block in the ongoing quest for novel therapeutics. The strategic incorporation of such functionalized azetidine scaffolds holds significant promise for the future of drug discovery.
References
-
PrepChem.com. Synthesis of β-keto ester. [Link]
-
Karthikeyan, C., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 125. [Link]
-
Wallingford, V. H., Homeyer, A. H., & Jones, D. M. (1941). Alkyl Carbonates in Synthetic Chemistry. II. Condensation with Ketones. Synthesis of β-Keto Esters. Journal of the American Chemical Society, 63(8), 2252-2254. [Link]
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Anjali Labs. 1-Boc-3-iodo-azetidine Manufacturer, Exporter from Aurangabad. [Link]
-
ResearchGate. Examples of biologically active drug leads containing azetidine. [Link]
-
Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. [Link]
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Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]
-
Organic Syntheses. (2014). Formation of γ-Keto Esters from β-Keto Esters by a Zinc Carbenoid-Mediated Homologation Reaction. [Link]
-
Amerigo Scientific. 1-Boc-3-azetidinone (97%). [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
Royal Society of Chemistry. (2025). Modular access to functionalized azetidines via electrophilic azetidinylation. [Link]
-
ResearchGate. Reaction of Azetidines with Chloroformates. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 1-Boc-3-azetidinone in Modern Pharmaceutical Synthesis. [Link]
- Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
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Methodological & Application
protocol for Boc deprotection of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine
An Application Guide to the Acid-Catalyzed Boc Deprotection of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine
Introduction: Unveiling the Azetidine Core
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness under a wide range of chemical conditions and its clean, efficient removal under acidic treatment.[1][2] This application note provides a detailed protocol and scientific rationale for the deprotection of this compound, a key step in synthesizing functionalized azetidine derivatives. Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[3][4] Their rigid, three-dimensional structure makes them valuable scaffolds for developing novel therapeutics.[5] The target product of this protocol, ethyl 2-(azetidin-3-yl)acetate, is a versatile building block for further chemical elaboration.[6][7]
A critical consideration for this specific substrate is the presence of a β-keto ester moiety. This functional group can be susceptible to hydrolysis and subsequent decarboxylation under harsh acidic conditions.[8][9] Therefore, the chosen protocol must be carefully optimized to ensure selective removal of the Boc group while preserving the integrity of the β-keto ester.
The Mechanism of Acid-Catalyzed Boc Cleavage
The removal of the Boc group proceeds through a well-established acid-catalyzed elimination mechanism (E1).[10][11][12] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[13][14] This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent bonds.
The key steps are as follows:
-
Protonation: The strong acid protonates the carbonyl oxygen of the Boc group, making it a better leaving group.[14][15]
-
Carbocation Formation: The protonated intermediate collapses, leading to the cleavage of the tert-butyl-oxygen bond. This fragmentation generates a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[11][15]
-
Decarboxylation & Amine Salt Formation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the free amine.[10][15] In the acidic environment, the newly liberated amine is immediately protonated to form a stable salt (e.g., a trifluoroacetate or hydrochloride salt), which is often the isolated product.[14][16]
Caption: General mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol: Deprotection using Trifluoroacetic Acid (TFA)
This protocol utilizes a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), a standard and highly effective method for Boc deprotection.[17][18] The reaction is typically rapid at room temperature. However, to mitigate the risk of β-keto ester hydrolysis, the procedure begins at 0 °C.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| This compound | >95% Purity | Commercial Source | Starting Material (SM). |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Sigma-Aldrich, Fisher | Reaction solvent. Must be dry. |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Sigma-Aldrich, Acros | Deprotecting agent. Highly corrosive.[19][20] |
| Diethyl Ether (Et₂O) | Anhydrous | Commercial Source | Used for product precipitation. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Prepared in-house | Optional, for neutralization to obtain the free base. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source | Drying agent. |
| Silica Gel for TLC | 60 F254 | Merck, Millipore | For reaction monitoring. |
| Round-bottom flask, magnetic stirrer, ice bath | Standard Lab Grade | N/A | Standard laboratory equipment. |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Reagent Addition: While stirring vigorously, add trifluoroacetic acid (TFA) (5-10 equiv) to the solution dropwise using a syringe. A common and effective mixture is 25-50% TFA in DCM by volume.[11]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) every 15-30 minutes. Use an eluent system such as 10% Methanol in DCM. The disappearance of the starting material spot and the appearance of a new, more polar spot at the baseline (indicative of the salt product) signals completion. The reaction is typically complete within 1-3 hours.[17][21]
-
Work-up (Isolation of TFA Salt):
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[14]
-
To ensure complete removal of residual TFA, co-evaporate the crude residue with toluene or DCM two to three times.
-
The resulting oil or solid is the crude ethyl 2-(azetidin-3-yl)acetate trifluoroacetate salt. For purification, dissolve the residue in a minimal amount of methanol and precipitate the product by adding cold diethyl ether.[14] Filter the resulting solid and dry under vacuum.
-
-
Work-up (Isolation of Free Base - Optional):
-
After removing the bulk of the solvent in vacuo, carefully neutralize the residue by dissolving it in DCM and slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.[14][22]
-
Separate the organic layer, and extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine. Note that the free amine may be less stable than its salt form.
-
Safety Precautions
-
Trifluoroacetic Acid (TFA): TFA is extremely corrosive and can cause severe chemical burns upon contact with skin and eyes.[23][24] It is also harmful if inhaled.[25] Always handle TFA in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[19][25] An emergency eyewash station and safety shower should be readily accessible.[19]
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen.[18] All handling should be performed within a fume hood to avoid inhalation.
-
Pressure Build-up: The deprotection reaction releases carbon dioxide gas.[15] Ensure the reaction vessel is not sealed to avoid pressure build-up.
Process Validation and Quality Control
A self-validating protocol requires diligent monitoring and rigorous characterization of the final product.
Caption: Workflow for reaction monitoring and quality control.
Product Characterization
The identity and purity of the resulting ethyl 2-(azetidin-3-yl)acetate salt should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Results for Ethyl 2-(azetidin-3-yl)acetate (TFA Salt) |
| ¹H NMR | Disappearance of the large singlet around 1.45 ppm corresponding to the Boc group's nine protons. Appearance of a broad signal for the N-H protons of the azetidinium salt. Shifts for the azetidine ring protons will be downfield compared to the starting material. |
| ¹³C NMR | Disappearance of the Boc carbonyl (~156 ppm) and the quaternary carbon (~80 ppm). |
| Mass Spectrometry (MS) | The expected molecular ion peak for the free amine [M+H]⁺ should be observed. For C₇H₁₃NO₂, the calculated m/z would be 144.09. |
| FT-IR | Disappearance of the Boc carbamate C=O stretch (around 1695 cm⁻¹). Appearance of broad N-H stretching bands for the ammonium salt. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid, inadequate reaction time, or low temperature.[14] | Add more equivalents of TFA. Allow the reaction to stir for a longer period at room temperature. Ensure the starting material is of sufficient purity. |
| Side Product Formation | Hydrolysis and decarboxylation of the β-keto ester due to prolonged acid exposure or elevated temperature. | Ensure the reaction is not heated and is monitored closely by TLC. Perform the reaction at 0 °C for its entire duration if the substrate proves to be highly sensitive. Work up the reaction as soon as the starting material is consumed. |
| Difficulty in Isolation | Product is highly soluble or forms an oil. | Ensure all TFA has been removed by co-evaporation. Use a different solvent for precipitation, such as n-heptane or a mixture of Et₂O/heptane. If isolating the free base, ensure complete neutralization and thorough extraction. |
References
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. Available at: [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. Available at: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. NJ.gov. Available at: [Link]
-
STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Amherst College. Available at: [Link]
-
Boc Deprotection - TFA - Common Organic Chemistry. Available at: [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. Available at: [Link]
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Available at: [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. Available at: [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. Available at: [Link]
-
TFA Deprotection. Scribd. Available at: [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]
-
Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
-
Specific solvent issues with BOC deprotection. Available at: [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]
-
Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ACS Publications. Available at: [Link]
-
Supporting information. The Royal Society of Chemistry. Available at: [Link]
-
Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. YouTube. Available at: [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. Available at: [Link]
-
Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. ACS Publications. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Impactfactor. Available at: [Link]
-
(PDF) New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. ResearchGate. Available at: [Link]
-
Recent advances in the transesterification of β-keto esters. RSC Publishing. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]
-
Ethyl 2-(azetidin-3-ylsulfamoyl)acetate. PubChem. Available at: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Available at: [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
-
Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. Available at: [Link]
-
Beta-keto acids are unusually unstable and will lose the carboxylate group under certain... Homework.Study.com. Available at: [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available at: [Link]
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- 3. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
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- 7. Buy Ethyl 2-[azetidin-3-yl(methyl)amino]acetate (EVT-12970045) [evitachem.com]
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reaction of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine with primary amines
Application Note & Protocol
Topic: Synthesis and Application of 1-Boc-Azetidine-3-yl β-Ketoamides via Reaction of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Abstract
The azetidine ring is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1][2][3][4][5] This application note provides a comprehensive guide to the synthesis of novel β-ketoamides through the reaction of this compound with various primary amines. We present a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the synthetic utility of the resulting products, particularly their potential for subsequent decarboxylation to yield valuable 3-acetylazetidine derivatives. This guide is intended for researchers seeking to leverage this versatile building block for the creation of diverse chemical libraries in drug discovery programs.[6]
Scientific Foundation and Mechanism
The core transformation is the aminolysis of a β-keto ester, a specific type of nucleophilic acyl substitution.[7] In this reaction, a primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester group in this compound.
Mechanism of Amidation:
The reaction proceeds through a classic addition-elimination pathway:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the ester carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly-added nitrogen to the oxygen of the original ethoxy group, making it a better leaving group (ethanol).
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (or ethanol after proton transfer) as a leaving group.
-
Deprotonation: A final deprotontonation step yields the neutral β-ketoamide product.
Direct amidation of unactivated esters can be sluggish and often requires elevated temperatures or catalysis to proceed efficiently.[7][8][9]
Caption: Figure 1: Mechanism of β-Ketoamide Formation
A potential side reaction is the condensation of the amine with the ketone carbonyl to form a β-enamino amide. This pathway is more common under acidic conditions.[10] The protocol described herein is designed to favor the desired direct amidation pathway by operating under neutral or slightly basic conditions.
Applications in Drug Discovery: The Power of Post-Synthetic Modification
The resulting 1-Boc-3-(N-alkyl/aryl-3-oxopropanoyl)azetidine is not just a final molecule but a versatile intermediate. One of the most powerful subsequent transformations is decarboxylation. β-keto acids, and by extension their amide and ester derivatives, readily lose carbon dioxide upon heating to yield a ketone.[11][12][13]
This two-step sequence (amidation followed by decarboxylation) provides a highly modular route to synthesize a library of 1-Boc-3-(2-(alkyl/arylamino)acetyl)azetidine derivatives, which are challenging to access directly. This strategy allows for the rapid generation of diverse structures for structure-activity relationship (SAR) studies.
Mechanism of Decarboxylation: Upon hydrolysis of the amide to the corresponding carboxylic acid, heating promotes a concerted, pericyclic reaction through a six-membered cyclic transition state, releasing CO₂ and forming an enol intermediate, which then tautomerizes to the more stable ketone.[12][14]
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of β-ketoamides from this compound. Optimization of temperature and reaction time may be necessary for specific primary amines.
Materials and Reagents
| Reagent | CAS Number | MW ( g/mol ) | Equivalents | Amount (Example) |
| This compound | N/A | 271.31 | 1.0 | 271 mg (1.0 mmol) |
| Primary Amine (e.g., Benzylamine) | 100-46-9 | 107.15 | 1.2 | 129 mg (1.2 mmol) |
| Toluene | 108-88-3 | - | - | 5 mL |
| Saturated aq. NH₄Cl | 12125-02-9 | - | - | 10 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | - | 20 mL |
| Brine | N/A | - | - | 10 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add toluene (approx. 0.2 M concentration) to dissolve the starting material. Add the primary amine (1.2 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ester is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (EtOAc).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure β-ketoamide product.
Caption: Figure 2: General Experimental Workflow
Substrate Scope & Considerations
The described protocol is generally effective for a range of primary amines. The following table provides illustrative examples and considerations.
| Primary Amine Type | Example | Reactivity | Considerations |
| Aliphatic | Benzylamine | Good to excellent yields. | Standard conditions are generally effective. |
| Hindered | tert-Butylamine | Slower reaction rates. | May require extended reaction times, higher temperatures, or a catalyst. |
| Aromatic | Aniline | Less nucleophilic; generally requires harsher conditions or catalysis. | Consider using a Lewis acid catalyst or a higher boiling point solvent like xylene.[9] |
| Functionalized | Glycine methyl ester | Good reactivity. | Protect other reactive functional groups (e.g., carboxylic acids) if necessary. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficient temperature or reaction time.2. Amine is not nucleophilic enough (e.g., aniline). | 1. Ensure reflux is maintained. Increase reaction time.2. Add a Lewis acid catalyst (e.g., Ti(OiPr)₄) or switch to a higher boiling solvent. |
| Formation of Side Products | 1. Enamine formation.2. Decomposition at high temperatures. | 1. Avoid acidic conditions. Ensure workup is neutral or slightly basic.2. Attempt the reaction at a lower temperature for a longer duration. |
| Difficult Purification | Product and starting material have similar Rf values. | Adjust the solvent system for chromatography (e.g., add a small percentage of methanol or switch to a different solvent system like Dichloromethane/Methanol). |
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toluene is flammable and toxic. Handle with care and avoid inhalation or skin contact.
-
Primary amines can be corrosive and irritants. Consult the Safety Data Sheet (SDS) for each specific amine before use.
References
-
Docta Complutense. (n.d.). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. ([Link])
-
R Discovery. (n.d.). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. ([Link])
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. ([Link])
-
Douglass, C. F., et al. (2015). Direct, Convergent α-Amidation of β-Keto Esters via Nickelocene Catalysis. Organic Letters, 17(21), 5384-5387. ([Link])
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Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. ([Link])
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. ([Link])
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Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. ([Link])
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Pivotal Role of Boc-Azetidine-3-Carboxylic Acid in Modern Drug Discovery. ([Link])
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Xu, J., et al. (2024). Selective Synthesis of Amides and α-Ketoamides via Electrochemical Decarboxylation and Dehydration. The Journal of Organic Chemistry. ([Link])
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Thieme. (n.d.). 21.19 Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. ([Link])
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Master Organic Chemistry. (2022). Decarboxylation. ([Link])
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Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1253412. ([Link])
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Master Organic Chemistry. (n.d.). Decarboxylation of beta-keto carboxylic acids. ([Link])
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Bach, R. D., & Canepa, C. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry, 61(18), 6346-6353. ([Link])
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Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. ([Link])
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 1-Boc-3-(Amino)azetidine in Modern Pharmaceutical Synthesis. ([Link])
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Lundberg, H. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1629. ([Link])
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Lundberg, H. (2015). Group (IV) Metal-Catalyzed Direct Amidation. DiVA portal. ([Link])
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Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. ([Link])
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Gianatassio, R., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317-13323. ([Link])
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Cadoux, M., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 12181. ([Link])
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Weatherhead, R. A., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(32), 10957-10960. ([Link])
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Salah, E., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15989-16010. ([Link])
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Application Notes and Protocols for the Synthesis of Novel Spirocycles from 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine
Introduction: The Rising Prominence of Spiro-Azetidines in Medicinal Chemistry
Spirocyclic scaffolds have garnered significant attention in modern drug discovery due to their inherent three-dimensionality and structural rigidity. This unique topology allows for precise vectoral projection of substituents into three-dimensional space, enabling novel interactions with biological targets and exploration of previously inaccessible chemical space. Among these, spiro-azetidines are particularly valuable. The strained four-membered azetidine ring can act as a bioisosteric replacement for larger, more flexible saturated heterocycles like piperidine or morpholine, often leading to improved physicochemical properties such as solubility and metabolic stability. The incorporation of the azetidine motif can also introduce favorable conformational constraints and novel intellectual property positions for drug candidates.
The starting material, 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine, is a versatile building block primed for the construction of diverse spirocyclic systems. Its β-ketoester functionality serves as a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the annulation of a second ring at the C3 position of the azetidine core.
These application notes provide detailed protocols and scientific rationale for the synthesis of novel spirocycles from this advanced intermediate, targeting researchers and professionals in drug development.
Synthetic Strategy 1: Intramolecular Alkylation for the Synthesis of Spiro[3.3]heptan-2-ones
This strategy leverages the nucleophilicity of the enolizable β-ketoester for an intramolecular cyclization. The protocol involves the introduction of an electrophilic center tethered to the ester portion of the starting material, followed by a base-mediated intramolecular alkylation to forge the spirocyclic core.
Scientific Rationale & Causality
The active methylene protons of the β-ketoester can be readily deprotonated by a suitable base to form a nucleophilic enolate. By first modifying the ester to include a leaving group at an appropriate distance (e.g., via transesterification with a halo-alcohol), an intramolecular SN2 reaction can be induced. This ring-closing reaction is thermodynamically favorable due to the formation of a stable five- or six-membered ring fused at the C3 position of the azetidine. The choice of base is critical; a non-nucleophilic base is preferred to avoid competitive intermolecular reactions.
Experimental Workflow Diagram
Caption: Workflow for Spirocycle Synthesis via Intramolecular Alkylation.
Detailed Experimental Protocol
Part A: Synthesis of 1-Boc-3-(3-((2-bromoethyl)oxy)-3-oxopropanoyl)azetidine
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (N₂), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add 2-bromoethanol (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the bromoethyl ester precursor.
Part B: Intramolecular Cyclization
-
Dissolve the bromoethyl ester precursor (1.0 eq) in anhydrous THF (0.1 M) and cool the solution to -78 °C under an inert atmosphere.
-
Add potassium hexamethyldisilazide (KHMDS, 1.0 M in THF, 1.1 eq) dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired spiro[3.4]octane derivative.
Expected Data & Outcomes
| Product Name | Expected Yield | Key Characterization Notes |
| 1-Boc-6-oxo-5-azaspiro[3.4]octane-7-carboxylate | 60-75% | ¹H NMR should show the disappearance of the bromoethyl protons and the appearance of new diastereotopic protons for the newly formed ring. IR will show a characteristic β-ketoester carbonyl stretch. |
Synthetic Strategy 2: Knoevenagel Condensation and Intramolecular Michael Addition for Spiro-heterocycles
This approach constructs a spiro-heterocycle through a tandem reaction sequence. First, a Knoevenagel condensation between the ketone of the starting material's tautomer (or its hydrolyzed precursor, 1-Boc-3-azetidinone) and a suitable bis-nucleophile, followed by an intramolecular Michael addition.
Scientific Rationale & Causality
The ketone moiety of 1-Boc-3-azetidinone (which can be considered the precursor to our starting material) is susceptible to condensation with active methylene compounds under basic or Lewis acidic catalysis. By using a reagent with two nucleophilic sites, such as a malononitrile dimer or a substituted cyanoacetamide, an initial Knoevenagel condensation can be followed by a spontaneous intramolecular Michael addition of the second nucleophilic group onto the newly formed electron-deficient alkene. This cascade process is highly efficient for building densely functionalized spirocyclic systems in a single pot.
Experimental Workflow Diagram
Caption: Workflow for Spiro-heterocycle Synthesis via Tandem Reaction.
Detailed Experimental Protocol
-
To a solution of this compound (1.0 eq) in ethanol (0.3 M), add malononitrile (1.1 eq).
-
Add piperidine (0.1 eq) as a catalyst.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is expected to proceed through the intermediate 1-Boc-3-azetidinone.
-
After completion (typically 6-12 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol or purify by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired spiro-piperidine derivative.
Expected Data & Outcomes
| Product Name | Expected Yield | Key Characterization Notes |
| tert-butyl 2',6'-diamino-3'-cyano-2'-oxospiro[azetidine-1,4'-piperidine]-1-carboxylate | 55-70% | ¹³C NMR will confirm the presence of the spiro quaternary carbon. High-resolution mass spectrometry will confirm the molecular formula. The presence of multiple NH₂ protons will be evident in the ¹H NMR spectrum. |
Synthetic Strategy 3: Pictet-Spengler Reaction for Spiro-Tetrahydro-β-carbolines
This powerful reaction enables the synthesis of spiro-indole alkaloids and related structures. It involves the condensation of a β-arylethylamine with a ketone, followed by an acid-catalyzed cyclization. Here, the ketone functionality of the azetidine core is the key reactive partner.
Scientific Rationale & Causality
The Pictet-Spengler reaction is a classic method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems. The reaction proceeds via the formation of a Schiff base between a ketone and a β-arylethylamine (like tryptamine). In the presence of a protic or Lewis acid, the electron-rich aromatic ring (e.g., the indole nucleus of tryptamine) attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution, forming the new ring and the spiro center.
Experimental Workflow Diagram
Caption: Workflow for Spiro-β-carboline Synthesis via Pictet-Spengler Reaction.
Detailed Experimental Protocol
Note: This protocol assumes in situ formation of 1-Boc-3-azetidinone from the starting β-ketoester under acidic conditions, or the use of 1-Boc-3-azetidinone as the direct starting material.
-
Dissolve this compound (1.0 eq) and tryptamine (1.1 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.1 M) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by LC-MS for the formation of the desired product.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution until the pH is ~8.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) to yield the spiro-tetrahydro-β-carboline.
Expected Data & Outcomes
| Product Name | Expected Yield | Key Characterization Notes |
| tert-butyl 2',3',4',9'-tetrahydrospiro[azetidine-3,1'-pyrido[3,4-b]indole]-1-carboxylate | 65-80% | The aromatic protons of the indole ring will show characteristic shifts in the ¹H NMR spectrum. The spirocyclic structure can be unambiguously confirmed by 2D NMR techniques (HSQC, HMBC). |
References
-
Aggarwal, V. K., et al. (2021). Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie International Edition, 60(22), 11824–11829. [Link]
-
Mykhailiuk, P. K., et al. (2025). "Angular" Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery. Angewandte Chemie International Edition, 64(7). [Link]
-
Mykhailiuk, P. K. (2025). “Linear” and “angular” spirocyclic azetidines in drug discovery: state of the art. ResearchGate. [Link]
-
Carreira, E. M., et al. (2011). Synthesis of novel angular spirocyclic azetidines. Organic Letters, 13(4), 780–783. [Link]
-
Kirichok, A. A., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449. [Link]
-
Taylor, R. J. K., et al. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters. [Link]
-
Various Authors. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing. [Link]
-
Shipman, M., et al. (2015). Synthesis of Oxetane- and Azetidine-Containing Spirocycles Related to the 2,5-Diketopiperazine Framework. Synlett. [Link]
-
Various Authors. (2016). Synthesis of Oxetane/Azetidine Containing Spirocycles via the 1,3-Dipolar Cycloaddition Reaction. Tetrahedron Letters. [Link]
-
Aggarwal, V. K., et al. (2021). An Elegant Synthetic Avenue to Azetidine-Containing Spirocycles. ResearchGate. [Link]
-
Various Authors. (2018). Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives. ResearchGate. [Link]
- Various Authors. (2012). Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benzade
Application Note: Selective Hydrolysis of the Ethyl Ester in 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine
An In-depth Technical Guide to the Synthesis of 3-Substituted Azetidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical principles and practical protocols for the selective hydrolysis of the ethyl ester in 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine. The primary objective is to convert the ethyl ester to a carboxylic acid while preserving the integrity of both the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the strained azetidine ring. This transformation is a critical step in the synthesis of more complex azetidine-based scaffolds used in drug discovery.
Mechanistic Considerations and Strategy
The target molecule, this compound, contains three key functional groups that dictate the choice of reaction conditions:
-
Ethyl Ester: The target for hydrolysis.
-
N-Boc Group: A carbamate protecting group that is highly susceptible to cleavage under acidic conditions.[1][2][3]
-
Azetidine Ring: A strained four-membered heterocycle that can be prone to ring-opening, particularly under harsh acidic or certain nucleophilic conditions.[4][5]
Given the substrate's functionalities, a successful hydrolysis strategy must be highly chemoselective.
Evaluation of Hydrolysis Conditions
| Condition Type | Feasibility & Rationale | Potential Side Reactions |
| Acid-Catalyzed Hydrolysis | Not Recommended. The Boc group is readily cleaved by strong acids like HCl or even milder acids like trifluoroacetic acid (TFA).[2][3][6] This method lacks the required selectivity. Furthermore, the azetidine ring itself can exhibit instability in acidic media, potentially leading to decomposition.[4] | Rapid deprotection of the Boc group, potential azetidine ring-opening. |
| Base-Catalyzed Hydrolysis (Saponification) | Highly Feasible. This is the most common and effective method. The Boc group is generally stable under basic conditions.[7] The reaction proceeds via nucleophilic acyl substitution at the ester carbonyl.[8] Careful selection of the base and reaction temperature is crucial to avoid potential side reactions associated with the β-keto ester moiety. | Retro-Claisen condensation, decarboxylation of the β-keto acid product upon harsh workup. |
| Enzymatic Hydrolysis | Excellent Alternative. Enzymes such as lipases and esterases offer exceptional chemo- and regioselectivity under very mild conditions (neutral pH, room temperature).[9][10] This method is ideal for complex substrates with multiple sensitive functional groups, minimizing the risk of side reactions.[11] | Limited by enzyme availability, potentially slower reaction times, and higher cost. |
Based on this analysis, base-catalyzed saponification represents the most practical and widely applicable method, while enzymatic hydrolysis serves as a superior, albeit more specialized, alternative for highly sensitive substrates.
The Mechanism of Base-Catalyzed Hydrolysis (Saponification)
Saponification is a two-step process involving nucleophilic addition and elimination.[8] The hydroxide ion (e.g., from LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group to yield a carboxylate salt. A final acidic workup step is required to protonate the carboxylate and furnish the desired carboxylic acid.
Caption: Mechanism of base-catalyzed ester hydrolysis.
Recommended Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis using Lithium Hydroxide
Lithium hydroxide is often the base of choice for saponification in complex molecules as it can offer improved reaction rates and milder conditions compared to NaOH or KOH, particularly in mixed aqueous-organic solvent systems.[12][13][14] The use of low temperatures (0 °C) is recommended to enhance selectivity and minimize potential side reactions.[15]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount (for 1 mmol scale) | Equivalents |
| This compound | C₁₃H₂₁NO₅ | 271.31 | >95% | 271 mg | 1.0 |
| Lithium Hydroxide Monohydrate | LiOH·H₂O | 41.96 | >98% | 50 mg | 1.2 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | 5 mL | - |
| Deionized Water | H₂O | 18.02 | - | 2.5 mL | - |
| Hydrochloric Acid | HCl | 36.46 | 1 M (aq) | ~1.2 mL | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Reagent Grade | As needed | - |
| Brine | NaCl (aq) | - | Saturated | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: In a separate vial, dissolve lithium hydroxide monohydrate (1.2 eq) in deionized water. Add the aqueous LiOH solution dropwise to the stirred, cooled solution of the ester.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding 1 M HCl at 0 °C until the pH of the aqueous phase is ~3-4.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: If necessary, the product can be purified by silica gel column chromatography.
Protocol 2: Enzymatic Hydrolysis
This protocol provides an exceptionally mild alternative for the hydrolysis, leveraging the catalytic activity of an esterase.[10] It is particularly useful if the substrate is found to be sensitive to even mild basic conditions.
Materials and Reagents
| Reagent | Details | Amount (for 0.5 mmol scale) |
| This compound | Starting Material | 136 mg |
| Immobilized Lipase | e.g., Novozym® 435 (Candida antarctica Lipase B) | 25-50 mg (w/w) |
| Phosphate Buffer | 0.1 M, pH 7.2 | 10 mL |
| Acetonitrile (MeCN) | Co-solvent for solubility | 1-2 mL |
Step-by-Step Procedure
-
Reaction Setup: In a vial, suspend the starting material in the phosphate buffer. Add a minimal amount of acetonitrile as a co-solvent if solubility is an issue.
-
Enzyme Addition: Add the immobilized lipase to the suspension.
-
Incubation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 30-40 °C) to increase the reaction rate.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or LC-MS. Enzymatic reactions can take longer, often 12-48 hours.
-
Enzyme Removal: Once the reaction is complete, filter the mixture to recover the immobilized enzyme beads. The enzyme can often be washed and reused.
-
Workup: Cool the filtrate to 0 °C and acidify with 1 M HCl to pH ~3-4.
-
Extraction and Isolation: Extract the product with ethyl acetate and process as described in Protocol 1 (Steps 7-9).
Experimental Workflow and Troubleshooting
Caption: General experimental workflow for selective hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient equivalents of base; low reaction temperature; short reaction time. | Increase equivalents of LiOH to 1.5. Allow the reaction to warm to room temperature after 2 hours at 0 °C. Extend the reaction time. |
| Formation of Boc-deprotected product | Accidental exposure to acidic conditions during reaction or workup was too harsh. | Ensure the reaction is maintained under basic conditions. Perform the acidic workup strictly at 0 °C and do not add a large excess of acid. |
| Product Decarboxylation | The resulting β-keto acid is unstable, especially if heated during workup or purification. | Avoid heating during concentration. If purification is needed, perform chromatography quickly and use a mildly acidic mobile phase if necessary. |
| Low Recovery After Extraction | The carboxylic acid product may have some water solubility or formed an emulsion. | Increase the number of extractions. Add more brine during the washing step to break up any emulsions. |
References
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Boc Protection - Common Conditions. Organic Chemistry Data. [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Scielo. [Link]
-
Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Organic Chemistry Portal. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. ScienceDirect. [Link]
-
Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. MDPI. [Link]
-
Transformation of phthalates via hydrolysis. SpringerLink. [Link]
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Ester to Acid - Common Conditions. Organic Chemistry Data. [Link]
-
Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. J-STAGE. [Link]
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Can amide and ethyl ester resist a N-Boc deprotection? ResearchGate. [Link]
-
Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. PubMed. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (NIH). [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]
-
Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]
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Sustainable Biosynthesis of Esterase Enzymes of Desired Characteristics of Catalysis for Pharmaceutical and Food Industry Employing Specific Strains of Microorganisms. MDPI. [Link]
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Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
-
Hydrolysis of esters mechanism. YouTube. [Link]
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Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Semantic Scholar. [Link]
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Hydrolysing esters. Chemguide. [Link]
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Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. Royal Society of Chemistry. [Link]
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Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. [Link]
-
Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. National Institutes of Health (NIH). [Link]
-
Enzymatic esterification for the synthesis of butyl stearate and ethyl stearate. ResearchGate. [Link]
-
Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. ResearchGate. [Link]
-
Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]
-
Recent advances in the transesterification of β-keto esters. Royal Society of Chemistry. [Link]
-
Selective Cleavage and Decarboxylation of β-Keto Esters. ResearchGate. [Link]
-
6.3 Methyl Esters and Derivatives. ScienceDirect. [Link]
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Scale-Up Synthesis of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine: An Application Note and Protocol Guide
Abstract: This document provides a comprehensive technical guide for the scale-up synthesis of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine, a key β-keto ester intermediate in pharmaceutical development. We delve into the strategic selection of a robust synthetic route, detailing the process chemistry, optimization of critical parameters, and in-depth protocols for multi-liter scale production. The guide emphasizes safety, analytical controls, and impurity management to ensure a reproducible and high-purity manufacturing process suitable for drug development professionals.
Introduction
The Role of Azetidine Scaffolds in Drug Discovery
The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry. Unlike more flexible aliphatic chains or larger rings, the strained nature of the azetidine moiety imparts significant conformational rigidity.[1][2] This pre-organization of substituents can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[2] Furthermore, the azetidine scaffold is a valuable bioisostere for other groups, offering a unique vector in three-dimensional space that can improve physicochemical properties such as solubility and metabolic stability.[3]
Significance of this compound as a Key Intermediate
This compound (CAS 1025029-60-0) is a versatile building block that combines the benefits of the azetidine core with the synthetic utility of a β-keto ester.[4] The β-keto ester functionality is a cornerstone of organic synthesis, enabling a wide array of subsequent chemical transformations to build molecular complexity.[5][6][7] The Boc-protecting group ensures stability and allows for selective deprotection under controlled conditions, making this intermediate highly valuable in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[8] Its application is particularly noted in the development of inhibitors for enzymes such as Janus kinases (JAKs), where precise molecular architecture is critical for potency and selectivity.
Challenges in the Transition from Bench to Plant Scale
Transitioning a synthetic procedure from a laboratory (gram) scale to a pilot plant or manufacturing (kilogram) scale introduces significant challenges. Issues that are minor at the bench, such as heat transfer, mixing efficiency, reagent addition rates, and purification methods, become critical at scale.[9] For β-keto esters, potential side reactions like self-condensation, decarboxylation, or racemization must be strictly controlled.[5] Furthermore, the choice of reagents must shift from purely academic novelty to considerations of cost, availability, safety, and environmental impact.[10] A scalable process must be robust, reproducible, and economically viable.
Retrosynthetic Analysis and Route Selection
Evaluation of a Claisen-type Condensation Route
A common strategy for synthesizing β-keto esters is the Claisen condensation. In this context, it would involve the acylation of the enolate of 1-Boc-azetidine-3-carboxylate with an acetylating agent. However, this route often suffers from challenges in controlling self-condensation of the starting ester and requires strong, hazardous bases like sodium hydride or lithium diisopropylamide (LDA), which are less desirable for large-scale operations.
Rationale for Selected Route: N,N'-Carbonyldiimidazole (CDI) Mediated Acylation
To circumvent the issues of the Claisen condensation, a more robust and controllable method is the acylation of a malonate derivative. The selected route involves the activation of the starting material, 1-Boc-azetidine-3-carboxylic acid, with N,N'-Carbonyldiimidazole (CDI), followed by condensation with the magnesium enolate of ethyl malonate.
This route is superior for scale-up due to several factors:
-
High Selectivity: The reaction is highly selective, minimizing the formation of byproducts.[11]
-
Mild Conditions: The activation with CDI and subsequent acylation occur under mild conditions, preserving the integrity of the Boc-protecting group and the chiral center if applicable.
-
Safety: It avoids the use of pyrophoric or cryogenic bases. CDI is a solid that can be handled with standard precautions.[12][13][14]
-
Scalability: The procedure is known to be scalable and provides consistent yields.
Process Chemistry & Optimization
The overall transformation is a two-step, one-pot process:
-
Activation: 1-Boc-azetidine-3-carboxylic acid is reacted with CDI to form an acyl-imidazole intermediate.
-
Coupling: This intermediate is then reacted with the pre-formed magnesium salt of ethyl potassium malonate, which, after an acidic workup, yields the target β-keto ester.
Starting Material Considerations
| Reagent | Grade/Purity | Key Specifications | Supplier Consideration |
| 1-Boc-azetidine-3-carboxylic acid | >98% | Low water content (<0.5%), free of residual solvents | Qualified vendor with batch-to-batch consistency |
| N,N'-Carbonyldiimidazole (CDI) | >97% | Moisture sensitive, handle under nitrogen | Purchase in sealed containers, store in a desiccator |
| Ethyl potassium malonate | >98% | Low water content, consistent assay | Ensure non-hygroscopic packaging |
| Magnesium Chloride (MgCl₂) | Anhydrous, >98% | Low water content is critical for enolate formation | Use freshly opened containers or dry before use |
| Triethylamine (TEA) | Anhydrous, >99.5% | Low water content (<0.1%) | Distill from CaH₂ for lab scale; use anhydrous grade for scale-up |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Low peroxide content, stabilized with BHT | Use from a solvent purification system or sealed drums |
Key Reaction Parameters and their Impact
-
Stoichiometry: A slight excess of CDI (1.1-1.2 equivalents) is used to ensure complete activation of the carboxylic acid.[11] The malonate and MgCl₂ are typically used in excess (1.5-2.0 equivalents) to drive the coupling reaction to completion.
-
Temperature Control:
-
Activation: This step is performed at ambient temperature (20-25 °C). The reaction is mildly exothermic, and monitoring is required.
-
Coupling: The addition of the acyl-imidazole to the malonate enolate is critical. The temperature should be maintained between 20-30 °C to prevent potential side reactions. Exothermic reactions must be controlled with appropriate cooling.
-
-
Solvent: Anhydrous THF is the solvent of choice due to its ability to solvate the intermediates and its suitable boiling point for potential reflux if needed.
-
Reaction Time:
-
Activation: Typically 1-2 hours, monitored by CO₂ evolution ceasing.
-
Coupling: 12-18 hours (overnight) is standard to ensure complete conversion. Reaction progress should be monitored by an in-process control (IPC).
-
Detailed Scale-Up Protocol (10 L Scale)
Safety Precaution: This procedure must be conducted in a well-ventilated fume hood or an appropriate reactor bay. Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[12][13][15] CDI is moisture-sensitive and corrosive.[16]
Equipment and Reagent Setup
-
20 L jacketed glass reactor equipped with a mechanical overhead stirrer, temperature probe, nitrogen inlet, and condenser.
-
Addition funnel for liquid transfer.
-
Heating/cooling circulator connected to the reactor jacket.
-
Appropriate work-up and extraction vessels.
Diagram: Scale-Up Synthesis Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Enolate Formation:
-
To the inerted 20 L reactor, charge ethyl potassium malonate (1020 g, 6.0 mol), anhydrous magnesium chloride (570 g, 6.0 mol), and anhydrous THF (5.0 L).
-
Begin stirring to form a slurry.
-
Slowly add anhydrous triethylamine (1.67 L, 12.0 mol) over 30 minutes, maintaining the internal temperature below 30 °C.
-
Stir the resulting thick white slurry at 20-25 °C for 2 hours.
-
-
Acid Activation:
-
In a separate vessel, dissolve 1-Boc-azetidine-3-carboxylic acid (603 g, 3.0 mol) in anhydrous THF (3.0 L).
-
To this solution, add N,N'-Carbonyldiimidazole (CDI) (535 g, 3.3 mol) portion-wise over 30 minutes. Note: Gas evolution (CO₂) will occur.
-
Stir the mixture at 20-25 °C for 1 hour after the addition is complete, or until gas evolution ceases. This forms the active acyl-imidazole intermediate.
-
-
Coupling Reaction:
-
Slowly add the acyl-imidazole solution from step 2 to the magnesium enolate slurry in the main reactor over approximately 1-2 hours. Maintain the internal temperature between 20-30 °C using the cooling jacket.
-
Once the addition is complete, stir the reaction mixture at 25 °C for 16 hours (overnight).
-
Work-up and Product Isolation
-
Quench: Cool the reactor to 0-5 °C. Slowly and carefully quench the reaction by adding a pre-chilled solution of 10% aqueous citric acid (~5 L), keeping the internal temperature below 20 °C.
-
Extraction: Transfer the biphasic mixture to a suitable separation funnel or extraction vessel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 3 L).
-
Wash: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 3 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a yellow-orange oil.
Purification Strategy
For high-purity material required in drug development, column chromatography is necessary.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Gradient elution with a mixture of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).
-
Fractions are collected and analyzed by TLC or HPLC. Pure fractions are combined and concentrated under reduced pressure to afford this compound as a pale yellow oil.
-
Expected Yield: 65-75%.
Analytical Control and Characterization
In-Process Controls (IPCs)
-
Reaction Completion: Monitor the disappearance of the acyl-imidazole intermediate by HPLC. A sample is taken from the reaction mixture, quenched into a mobile phase, and injected. The reaction is considered complete when <1% of the intermediate remains.
Final Product Specification
| Test | Specification | Method |
| Appearance | Pale yellow oil | Visual |
| Identity | Conforms to reference standard | ¹H NMR, ¹³C NMR, MS |
| Assay | ≥ 95.0% | HPLC |
| Purity | Individual impurity ≤ 0.5% | HPLC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Conforms to ICH Q3C limits | Headspace GC-MS |
Safety and Environmental Considerations
-
Hazard Analysis:
-
CDI: Corrosive, moisture-sensitive. Reacts with water to release CO₂. Handle in a dry, inert atmosphere.[16]
-
THF: Flammable, can form explosive peroxides. Use in a well-ventilated area away from ignition sources.
-
Triethylamine: Flammable, corrosive, strong odor. Handle with care.
-
-
Waste Management:
-
Aqueous waste containing citric acid and salts should be neutralized before disposal.
-
Organic solvent waste should be collected and disposed of according to institutional and local regulations. Consider solvent recycling for larger-scale operations to improve the process's green credentials.
-
Conclusion
This application note details a robust and scalable synthesis of this compound. The CDI-mediated coupling strategy offers significant advantages in terms of safety, control, and yield over classical condensation methods. By carefully controlling key parameters and implementing appropriate analytical checks, this protocol can be reliably executed on a multi-liter scale to produce high-purity material essential for the advancement of pharmaceutical research and development programs.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Azetidine Derivatives in Drug Discovery: A Focus on Methanesulfonate Compounds. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC. Retrieved from [Link]
-
Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis, 2010(06), 1053-1057. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 1,1,-carbonyldimidazole 99%. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,1'-Carbonyldiimidazole, 97%. Retrieved from [Link]
-
Carl ROTH. (n.d.). 1,1'-Carbonyldiimidazole (CDI) PEPTIPURE® ≥98% - Safety Data Sheet. Retrieved from [Link]
-
Gerber, C. E. (1988). A novel method of complete activation by carbonyldiimidazole: Application to ester synthesis. Canadian Journal of Chemistry, 66(7), 1701-1704. Retrieved from [Link]
- Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
-
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. Retrieved from [Link]
- Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
ResearchGate. (1995). Mastering .beta.-Keto Esters. Retrieved from [Link]
- Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
-
BioMed Central. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved from [Link]
-
PubMed Central. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. PMC. Retrieved from [Link]
-
Chemspace. (2025). The Role of 1-Boc-3-(Amino)azetidine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
Sources
- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 2. Azetidines - Enamine [enamine.net]
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- 4. calpaclab.com [calpaclab.com]
- 5. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides [organic-chemistry.org]
- 6. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity | MDPI [mdpi.com]
- 7. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Application of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine in Modern Drug Discovery Pipelines
Introduction: Unlocking New Chemical Space with a Versatile Azetidine Building Block
In the landscape of modern medicinal chemistry, the quest for novel chemical entities with improved pharmacological profiles is perpetual. Small, strained heterocyclic scaffolds have emerged as powerful tools for navigating uncharted chemical space, offering unique three-dimensional diversity. Among these, the azetidine motif has garnered significant attention. Its inherent conformational rigidity allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The incorporation of an azetidine ring can also confer favorable physicochemical properties, such as increased metabolic stability and improved solubility.
This application note details the utility of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine , a versatile and strategically designed building block for drug discovery pipelines. This trifunctional molecule combines the benefits of a conformationally constrained azetidine core, a reactive β-keto ester moiety for diverse chemical elaborations, and a Boc-protected nitrogen for controlled synthetic manipulations. We will explore its strategic applications and provide detailed, field-proven protocols for its core transformations, empowering researchers to leverage this building block in the synthesis of novel therapeutics.
Strategic Value in Drug Discovery
The unique trifunctional nature of this compound allows it to serve as a linchpin in the synthesis of complex molecular architectures. Its primary value lies in its capacity to generate substituted azetidine-3-acetic acid derivatives, which are valuable isosteres and bioisosteres for a range of endogenous ligands and known pharmacophores.
-
Conformationally Restricted Scaffolds: The rigid azetidine ring system reduces the entropic penalty upon binding to a biological target, potentially increasing potency. This makes it an attractive replacement for more flexible acyclic or larger ring systems.[1]
-
GABA Analogs and Beyond: Azetidine-3-acetic acid derivatives are conformationally constrained analogs of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter. As such, this building block is a key starting material for the synthesis of novel GABA uptake inhibitors and other modulators of the GABAergic system, with potential applications in epilepsy, anxiety, and neuropathic pain.[2]
-
Access to Novel Chemical Space: The β-keto ester functionality is a gateway to a wide array of chemical transformations, including alkylation, acylation, and condensation reactions. This allows for the introduction of diverse side chains and the construction of novel heterocyclic systems fused to the azetidine core.
Core Synthetic Transformations and Protocols
The utility of this compound is realized through a series of fundamental organic transformations. The following protocols are designed to be robust and reproducible, providing a solid foundation for the synthesis of diverse derivatives.
Workflow for the Synthesis of Substituted Azetidine-3-Acetic Acid Derivatives
The primary application of this building block is a three-step sequence involving:
-
Alkylation of the active methylene group of the β-keto ester.
-
Saponification of the ethyl ester.
-
Decarboxylation to yield the desired azetidine-3-acetic acid derivative.
Protocol 1: Alkylation of this compound
This protocol describes the introduction of an alkyl substituent at the carbon alpha to both carbonyl groups. The choice of a non-nucleophilic base is critical to prevent unwanted side reactions.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, iodomethane)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that efficiently deprotonates the active methylene without competing reactions. |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the resulting enolate. |
| Temperature | 0 °C to Room Temp | Initial cooling controls the exothermic deprotonation; subsequent warming facilitates the alkylation reaction. |
| Equivalents (Base) | 1.2 eq | Ensures complete deprotonation of the starting material. |
| Equivalents (Alkyl Halide) | 1.1 eq | Minimizes potential dialkylation while ensuring complete reaction of the enolate. |
Protocol 2: Saponification and Decarboxylation
This two-step, one-pot procedure converts the alkylated intermediate into the final substituted azetidine-3-acetic acid derivative.
Materials:
-
Alkylated this compound derivative
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alkylated intermediate (1.0 equivalent) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide (2.0-3.0 equivalents) and stir the mixture at room temperature until the saponification is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Heat the acidic solution to 50-60 °C and maintain this temperature until gas evolution (CO₂) ceases, indicating the completion of decarboxylation.
-
Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify by flash column chromatography or recrystallization.
| Parameter | Value | Rationale |
| Base | Lithium Hydroxide (LiOH) | A strong base for efficient ester hydrolysis. |
| Solvent System | THF/H₂O | Ensures solubility of both the organic substrate and the inorganic base. |
| Acid | 1 M HCl | Neutralizes the base and protonates the carboxylate to facilitate decarboxylation. |
| Temperature (Decarboxylation) | 50-60 °C | Provides sufficient thermal energy to promote the loss of CO₂ from the β-keto acid intermediate. |
Protocol 3: N-Boc Deprotection
Removal of the Boc protecting group is often a final step to reveal a free secondary amine, which can be a key pharmacophoric element or a handle for further functionalization.
Materials:
-
N-Boc protected azetidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the N-Boc protected azetidine derivative in DCM.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until TLC or LC-MS analysis indicates complete removal of the Boc group (typically 1-3 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in a minimal amount of DCM and carefully add saturated aqueous NaHCO₃ to neutralize the excess acid.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Conclusion
This compound is a highly valuable and versatile building block for contemporary drug discovery. Its unique combination of a conformationally constrained azetidine core and a readily functionalizable β-keto ester side chain provides a robust platform for the synthesis of novel, three-dimensionally complex small molecules. The protocols outlined in this application note provide a reliable foundation for the key transformations of this reagent, enabling medicinal chemists to efficiently generate libraries of substituted azetidine-3-acetic acid derivatives for screening in a variety of therapeutic areas. The strategic incorporation of this building block can significantly accelerate the discovery of new drug candidates with improved pharmacological properties.
References
Synthetic Routes to GABA Uptake Inhibitors Utilizing Azetidine Derivatives: Application Notes and Protocols
Introduction: The Rationale for Azetidine Scaffolds in GABA Uptake Inhibitor Design
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1] Its signaling is terminated by the action of GABA transporters (GATs), which remove GABA from the synaptic cleft.[2] Inhibition of these transporters, particularly the GAT1 subtype, prolongs the inhibitory action of GABA and is a clinically validated strategy for treating neurological disorders like epilepsy.[3][4]
While classic GAT1 inhibitors like tiagabine are based on a piperidine (six-membered ring) scaffold, the smaller, four-membered azetidine ring has emerged as a valuable and somewhat underexplored scaffold in medicinal chemistry.[5][6] The inherent ring strain of azetidines provides a unique conformational rigidity that can be exploited to orient key pharmacophoric elements—namely a carboxylic acid (or bioisostere) and a lipophilic side chain—in a precise three-dimensional arrangement for optimal interaction with the GAT binding pocket. This guide details synthetic strategies for creating novel GABA uptake inhibitors (GUIs) built upon the azetidine framework, focusing on the chemical logic, detailed protocols, and structure-activity relationship (SAR) insights.
Core Synthetic Strategies: Building the Azetidine Core and Installing Diversity
The synthesis of azetidine-based GUIs can be broadly categorized into two main approaches:
-
Functionalization of a Pre-formed Azetidine Ring: This is often the most direct route, starting with commercially available building blocks like azetidine-2-carboxylic acid or azetidine-3-carboxylic acid. The primary focus is on N-alkylation to introduce the lipophilic moiety crucial for GAT1 affinity.
-
De Novo Ring Construction: More complex routes involve forming the azetidine ring itself, typically through intramolecular cyclization.[7][8] These methods offer greater flexibility in substituent placement but can be more synthetically demanding. Common methods include intramolecular C-N bond formation via nucleophilic substitution or palladium-catalyzed C-H amination.[9][10]
This guide will focus on the first strategy, which is highly modular and amenable to library synthesis for SAR exploration. The key transformation is the N-alkylation of an azetidine carboxylic acid ester with a lipophilic side chain.
General Workflow for Azetidine GUI Synthesis
The overall process involves a logical sequence of protection, coupling, and deprotection steps to arrive at the final active compound. Understanding this flow is critical for troubleshooting and optimization.
Caption: General workflow for the synthesis of N-substituted azetidine-3-carboxylic acid GABA uptake inhibitors.
Protocol 1: Synthesis of N-(4,4-Diphenylbut-3-en-1-yl)azetidine-3-carboxylic Acid
This protocol details the synthesis of a representative azetidine-based GUI, adapting established N-alkylation strategies for GAT inhibitors to the azetidine scaffold. The 4,4-diphenylbutenyl moiety is a well-known lipophilic "anchor" that confers high affinity for the GAT1 transporter.[11]
Part A: Esterification of Azetidine-3-carboxylic Acid
Rationale: The carboxylic acid must be protected as an ester to prevent it from interfering with the subsequent N-alkylation step (i.e., acting as a competing nucleophile or base). A simple methyl ester is sufficient and can be readily cleaved at the end of the synthesis.
-
Step 1: Suspend azetidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M).
-
Step 2: Cool the suspension to 0 °C in an ice bath.
-
Step 3: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise via syringe. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Step 4: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight (approx. 16 hours).
-
Step 5: Concentrate the reaction mixture under reduced pressure to obtain the crude methyl azetidine-3-carboxylate hydrochloride salt as a solid. This can typically be used in the next step without further purification.
Part B: N-Alkylation with 4-bromo-1,1-diphenyl-1-butene
Rationale: This is the key bond-forming step where the lipophilic sidechain is attached to the azetidine nitrogen. A non-nucleophilic base is used to neutralize the hydrochloride salt and deprotonate the secondary amine, allowing it to act as a nucleophile.
-
Step 1: To a solution of methyl azetidine-3-carboxylate hydrochloride (1.0 eq) in anhydrous acetonitrile (ACN) or dimethylformamide (DMF) (approx. 0.1 M), add 4-bromo-1,1-diphenyl-1-butene (1.1 eq).
-
Step 2: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 2.5 eq).
-
Step 3: Stir the mixture vigorously at 60-70 °C overnight (approx. 18 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Step 4: Once the starting material is consumed, cool the reaction to room temperature.
-
Step 5: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Step 6: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure methyl N-(4,4-diphenylbut-3-en-1-yl)azetidine-3-carboxylate.
Part C: Saponification (Ester Hydrolysis)
Rationale: The final step is the deprotection of the methyl ester to reveal the carboxylic acid, which is essential for biological activity as it mimics the carboxylate of GABA.
-
Step 1: Dissolve the purified ester from Part B (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Step 2: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq).
-
Step 3: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting ester is no longer visible.
-
Step 4: Quench the reaction by adding 1 M hydrochloric acid (HCl) until the pH is approximately 2-3.
-
Step 5: Extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Step 6: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, N-(4,4-diphenylbut-3-en-1-yl)azetidine-3-carboxylic acid. Further purification can be achieved by recrystallization or preparative HPLC if necessary.
Structure-Activity Relationship (SAR) Insights
The modular nature of this synthesis allows for systematic exploration of the SAR. Key modifications can be visualized to understand their impact on GAT subtype affinity and selectivity.
Caption: Key pharmacophoric elements of an azetidine-based GABA uptake inhibitor.
SAR Summary Table
| Position of Modification | Structural Change | Impact on GAT Activity | Citation |
| N-Substituent | Introduction of bulky, lipophilic groups (e.g., 4,4-diphenylbutenyl) | Significantly increases potency at GAT1. | [11] |
| N-Substituent | Use of 4,4-bis(3-methyl-2-thienyl)butenyl | Can further enhance GAT1 potency compared to diphenyl group. | [11] |
| Azetidine Ring | Substitution at the 2-position vs. 3-position | Both positions can yield active compounds; Azetidin-2-ylacetic acid derivatives show high GAT1 potency. | [11] |
| Acidic Group | Replacement of carboxylic acid with a tetrazole ring | Generally leads to a loss of potency at GAT transporters. | [11] |
Conclusion and Future Directions
The use of azetidine derivatives provides a powerful platform for the design of novel, conformationally restricted GABA uptake inhibitors. The synthetic routes, particularly those based on the N-alkylation of pre-existing azetidine cores, are robust and highly adaptable for creating libraries of analogs for detailed SAR studies.[12] Future work in this area could focus on synthesizing enantiomerically pure derivatives, as stereochemistry often plays a critical role in receptor-ligand interactions.[13] Furthermore, exploring novel lipophilic sidechains and alternative ring substitution patterns could lead to inhibitors with improved potency and selectivity for different GAT subtypes, opening new therapeutic possibilities.
References
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Ehrhard, T., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. Available at: [Link]
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Sonsuz, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules). Available at: [Link]
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Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link]
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Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available at: [Link]
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Clausen, R. P., et al. (2006). Structure-activity relationships of selective GABA uptake inhibitors. Current Topics in Medicinal Chemistry. Available at: [Link]
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Sarup, A., et al. (2008). The role of structure activity relationship studies in the search for new GABA uptake inhibitors. Mini Reviews in Medicinal Chemistry. Available at: [Link]
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Titi, D., et al. (2021). A. General synthetic route for accessing azetidines via intermolecular aza Paternò-Büchi reaction. ResearchGate. Available at: [Link]
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Lie, M. E. K., et al. (2015). Structure activity relationship of selective GABA uptake inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Isak, V., et al. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
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Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Al-Khawaja, M., et al. (2022). Structure activity relationship of selective GABA uptake inhibitors. ResearchGate. Available at: [Link]
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. Available at: [Link]
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Powers, J. C., & Proctor, D. J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
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Falch, E., et al. (1998). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. European Journal of Medicinal Chemistry. Available at: [Link]
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Application Notes and Protocols: Functionalization of the Azetidine Nitrogen After Boc Removal
<
Introduction
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2][3] Its inherent ring strain and unique three-dimensional geometry can impart favorable physicochemical properties to bioactive molecules, including enhanced metabolic stability, improved solubility, and rigidification of molecular conformation to optimize binding to biological targets.[2][4] Consequently, the development of robust and versatile methods for the synthesis and functionalization of azetidines is of paramount importance to researchers in drug discovery and development.[5][6]
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the azetidine nitrogen due to its stability under various reaction conditions and its facile removal under acidic conditions.[7][8] Once the Boc group is cleaved, the liberated secondary amine of the azetidine ring becomes a versatile handle for a wide array of functionalization reactions. This guide provides detailed protocols and technical insights into the most common and effective methods for the functionalization of the azetidine nitrogen, empowering researchers to synthesize diverse libraries of novel azetidine-containing compounds.
I. Boc Deprotection of Azetidines: The Gateway to Functionalization
The critical first step in the functionalization of N-Boc protected azetidines is the efficient and clean removal of the Boc group. The choice of deprotection conditions is crucial to avoid unwanted side reactions and ensure the integrity of the azetidine ring and other functional groups present in the molecule.
Core Principles of Boc Deprotection
The Boc group is highly susceptible to cleavage under acidic conditions.[8][9] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[9]
Experimental Protocol: General Procedure for Boc Deprotection
Materials:
-
N-Boc-azetidine substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the N-Boc-azetidine substrate in dichloromethane (DCM) (approximately 0.1-0.2 M concentration).
-
Acid Addition: To the stirred solution at room temperature, add trifluoroacetic acid (TFA) (typically 5-10 equivalents). Causality Note: The excess TFA ensures complete and rapid cleavage of the Boc group.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Safety Note: The quenching process is exothermic and releases CO₂ gas. Perform this step in a well-ventilated fume hood with caution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude azetidine salt or free base.
Self-Validation Check: The crude product can be analyzed by ¹H NMR to confirm the absence of the characteristic tert-butyl peak of the Boc group (around 1.4 ppm).
II. N-Alkylation: Expanding the Molecular Framework
Direct N-alkylation and reductive amination are two of the most powerful and widely employed methods for introducing alkyl substituents onto the azetidine nitrogen.
A. Direct N-Alkylation with Alkyl Halides
This method involves the reaction of the azetidine nitrogen with an alkyl halide in the presence of a base.[10]
Experimental Protocol: Direct N-Alkylation
Materials:
-
Azetidine (free base or hydrochloride salt)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: To a solution of the azetidine in acetonitrile or DMF, add the base (K₂CO₃ or DIPEA, 2-3 equivalents). Causality Note: The base is essential to neutralize the hydrohalic acid formed during the reaction and to deprotonate the azetidinium salt if the hydrochloride form is used.
-
Alkyl Halide Addition: Add the alkyl halide (1.0-1.2 equivalents) to the reaction mixture.
-
Heating: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) to drive the reaction to completion. Monitor by TLC or LC-MS.
-
Workup: After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.
B. Reductive Amination
Reductive amination is a versatile, two-step, one-pot process that involves the reaction of the azetidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the N-alkylated product.[10][11] This method is often preferred over direct alkylation as it avoids over-alkylation.[10]
Experimental Workflow: Reductive Amination
Caption: Workflow of Reductive Amination.
Experimental Protocol: Reductive Amination
Materials:
-
Azetidine
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic)
-
Standard workup and purification reagents
Procedure:
-
Imine Formation: To a solution of the azetidine in DCE or DCM, add the aldehyde or ketone (1.0-1.2 equivalents). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.[11] For less reactive carbonyls or amines, a catalytic amount of acetic acid can be added.[11]
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent that efficiently reduces the iminium ion in the presence of the unreacted carbonyl compound.[11] The addition is often exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours, monitoring its progress by TLC or LC-MS.[11]
-
Workup and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM, wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by flash column chromatography.[11]
| Parameter | Direct N-Alkylation | Reductive Amination |
| Electrophile | Alkyl Halide | Aldehyde/Ketone |
| Key Reagent | Base (e.g., K₂CO₃, DIPEA) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Advantages | Simple, readily available reagents | Avoids over-alkylation, broad substrate scope |
| Disadvantages | Potential for over-alkylation | Requires a suitable carbonyl compound |
Table 1. Comparison of N-Alkylation Methods.
III. N-Acylation: Introduction of Amide Functionality
N-acylation is a fundamental transformation that introduces an amide bond, a key functional group in many pharmaceuticals. This is typically achieved using acyl chlorides or carboxylic acids activated with coupling reagents.
N-Acylation with Acyl Chlorides
The reaction of the azetidine nitrogen with a highly reactive acyl chloride is a straightforward and efficient method for amide formation.[12][13]
Experimental Protocol: N-Acylation with Acyl Chlorides
Materials:
-
Azetidine
-
Acyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: Dissolve the azetidine in DCM and add a base such as triethylamine or pyridine (1.5-2.0 equivalents). Causality Note: The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Acyl Chloride Addition: Cool the solution to 0 °C and slowly add the acyl chloride (1.0-1.1 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Workup and Purification: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer, concentrate, and purify the residue by flash chromatography.
IV. N-Arylation: Forging Carbon-Nitrogen Bonds with Aromatic Systems
The introduction of an aryl group onto the azetidine nitrogen is a crucial transformation in medicinal chemistry. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose.[14][15]
Buchwald-Hartwig N-Arylation
This reaction involves the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex with a suitable phosphine ligand.[15]
Reaction Mechanism Overview: Buchwald-Hartwig Amination
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig N-Arylation
Materials:
-
Azetidine
-
Aryl halide (e.g., aryl bromide, aryl chloride) or Aryl triflate
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Standard Schlenk line or glovebox techniques
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., Argon), charge a reaction vessel with the palladium catalyst, phosphine ligand, and base.
-
Reagent Addition: Add the aryl halide, the azetidine, and the anhydrous, deoxygenated solvent.
-
Heating: Seal the vessel and heat the reaction mixture to the required temperature (typically 80-120 °C). Causality Note: Heating is necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature, dilute with a suitable solvent, and filter through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
| Functionalization | Reagents | Key Features |
| N-Acylation | Acyl Chloride, Base | Forms a robust amide bond. |
| N-Arylation | Aryl Halide, Pd-catalyst, Ligand, Base | Creates a C(sp²)-N bond, crucial for accessing diverse chemical space. |
Table 2. Summary of N-Acylation and N-Arylation.
V. Conclusion
The functionalization of the azetidine nitrogen after Boc deprotection opens up a vast landscape of chemical possibilities for drug discovery and development. The protocols outlined in this guide for N-alkylation, N-acylation, and N-arylation provide a solid foundation for researchers to synthesize novel azetidine-containing molecules. The choice of methodology will depend on the desired substituent and the overall synthetic strategy. By understanding the underlying principles and carefully executing these experimental procedures, scientists can effectively leverage the unique properties of the azetidine scaffold to design the next generation of therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols: Reductive Amination of Azetidine Derivatives.
- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.
- BenchChem. (2025). Application Note: Protocols for the N-alkylation of Methyl 2-(azetidin-3-yl)acetate.
- Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
- PharmaBlock. (n.d.). Azetidines in Drug Discovery.
- National Institutes of Health. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis.
- Wiley Online Library. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
- LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
- ResearchGate. (n.d.). Strain-Release Arylations for the Bis-Functionalization of Azetidines.
- National Institutes of Health. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides.
- ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.
- National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
- University of Cambridge. (n.d.). Azetidines_revised version.
- RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ScienceDirect. (n.d.). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
- Thieme. (n.d.). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- PubMed. (n.d.). Pd-catalyzed N-arylation of secondary acyclic amides: catalyst development, scope, and computational study.
- Scholars Research Library. (n.d.). Der Pharma Chemica.
- YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides.
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Leveraging 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine for the Rapid Generation of Privileged Scaffolds in Compound Library Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold has become a highly sought-after motif in medicinal chemistry, valued for its ability to impart favorable physicochemical properties and explore novel chemical space.[1][2] This application note provides a comprehensive guide to the strategic use of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine (CAS: 1025029-60-0), a versatile building block designed for efficient compound library synthesis. We will explore the dual-mode reactivity of this reagent, detailing robust, field-proven protocols for diversification through both its β-ketoester functionality and its protected nitrogen handle. The methodologies described herein are designed to empower medicinal chemists to rapidly generate libraries of unique, three-dimensional molecules for accelerated drug discovery programs.
The Strategic Value of the Azetidine Scaffold in Drug Discovery
Azetidines, four-membered saturated nitrogen heterocycles, offer a unique combination of properties that make them attractive alternatives to more common rings like piperidine or pyrrolidine.[3][4] Their inherent ring strain contributes to a more rigid, three-dimensional conformation, which can lead to improved binding affinity and selectivity for biological targets.[5] Furthermore, the presence of the nitrogen atom enhances polarity and aqueous solubility, key parameters in optimizing pharmacokinetic profiles. The incorporation of azetidine motifs has been successfully demonstrated in multiple approved drugs and clinical candidates, solidifying its status as a privileged scaffold.[6]
This compound: A Versatile Chemical Hub
This building block is strategically designed with two distinct points of chemical reactivity, allowing for a structured and divergent approach to library synthesis.
Physicochemical Properties
| Property | Value |
| IUPAC Name | ethyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-oxopropanoate |
| CAS Number | 1025029-60-0[7] |
| Molecular Formula | C₁₃H₂₁NO₅[7] |
| Molecular Weight | 271.31 g/mol [7] |
| Appearance | Typically an oil or low-melting solid |
Key Reactive Centers and Mechanistic Rationale
The power of this reagent lies in its orthogonal reactivity:
-
The β-Ketoester Moiety: The methylene protons situated between the two carbonyl groups are significantly acidic (pKa ≈ 11 in DMSO), making them readily accessible for deprotonation to form a stabilized enolate. This enolate is a potent nucleophile, but the real utility comes from the electrophilic nature of the two carbonyls, which serve as ideal sites for condensation reactions with binucleophiles to form a wide variety of new heterocyclic systems.
-
The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection for the azetidine nitrogen under a wide range of reaction conditions, including basic and nucleophilic environments used to modify the ketoester side chain. Crucially, it can be cleanly and efficiently removed under acidic conditions, revealing a secondary amine that serves as a second diversification point for N-alkylation, N-acylation, or other functionalizations.[8]
Workflow for Compound Library Generation
The dual-reactivity of the title compound enables a logical and efficient workflow for library synthesis, allowing for the creation of a core set of scaffolds followed by secondary refinement.
Overall Synthesis Strategy
The following diagram illustrates the divergent approach to library construction starting from a single, versatile building block.
Caption: Synthesis of azetidinyl-pyrazoles.
Step-by-Step Methodology:
-
Reagent Preparation: To a 10 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 271 mg, 1.0 mmol).
-
Solvent Addition: Dissolve the starting material in absolute ethanol (5 mL).
-
Nucleophile & Catalyst Addition: Add the desired hydrazine derivative (e.g., phenylhydrazine hydrochloride, 1.1 eq, 160 mg, 1.1 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops). If using a hydrochloride salt, add sodium acetate (1.1 eq, 90 mg, 1.1 mmol) to liberate the free base in situ.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Reduce the solvent volume in vacuo. Add water (10 mL) to the residue, which may cause the product to precipitate. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure azetidinyl-pyrazole.
Expected Results & Validation:
| R-Group on Hydrazine | Typical Yield | Validation Notes |
| H | 85-95% | Product is often highly polar. Confirm structure by ¹H NMR and HRMS. |
| Phenyl | 80-90% | Aromatic protons are clearly visible in the NMR spectrum. |
| 4-Fluorophenyl | 80-90% | ¹⁹F NMR can be used as an additional characterization tool. |
| Methyl | 75-85% | Product may be more soluble; extraction is typically necessary. |
Protocol B: Synthesis of Azetidinyl-Dihydropyrimidines via Biginelli Reaction
This multicomponent reaction combines the β-ketoester, an aldehyde, and urea (or thiourea) in a one-pot synthesis to produce highly functionalized dihydropyrimidinones, which are valuable scaffolds in drug discovery. [9] Step-by-Step Methodology:
-
Reagent Preparation: In a sealed vial, combine this compound (1.0 eq, 271 mg, 1.0 mmol), the desired aldehyde (e.g., benzaldehyde, 1.0 eq, 106 mg, 1.0 mmol), and urea (1.5 eq, 90 mg, 1.5 mmol).
-
Solvent & Catalyst: Add ethanol (3 mL) and a catalytic amount of concentrated HCl (1 drop) or a Lewis acid such as Yb(OTf)₃ (5 mol%).
-
Reaction: Seal the vial and heat to 80 °C for 12-24 hours. Monitor progress by LC-MS. A precipitate often forms as the reaction proceeds.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 5 mL) and then diethyl ether (5 mL). The product is often pure enough after filtration. If necessary, recrystallization from ethanol or purification by column chromatography can be performed.
PART B: SECONDARY DIVERSIFICATION (AZETIDINE-N REACTIONS)
After the creation of the core scaffold, the azetidine nitrogen can be deprotected and functionalized to build another layer of diversity.
Protocol C: N-Boc Deprotection
This is a standard procedure for removing the Boc protecting group to reveal the secondary amine, which is the precursor for all subsequent N-functionalization steps.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the Boc-protected azetidine derivative (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 10 eq) dropwise. Causality Note: A large excess of TFA is used to ensure the complete and rapid cleavage of the Boc group.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours. Monitor by LC-MS until all starting material is consumed.
-
Work-up: Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. The resulting residue is the TFA salt of the deprotected azetidine. This crude salt is often used directly in the next step without further purification. To obtain the free base, the residue can be dissolved in water, basified with a saturated solution of NaHCO₃, and extracted with an organic solvent like DCM or ethyl acetate.
Protocol D: N-Acylation of the Azetidine Core
This protocol allows for the introduction of amide functionalities, which are critical pharmacophores in many drug classes.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the deprotected azetidine TFA salt (1.0 eq) in DCM (0.1 M).
-
Base Addition: Add a tertiary amine base such as triethylamine (TEA, 2.5 eq) or N,N-diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the TFA salt and act as an acid scavenger. Stir for 5 minutes.
-
Electrophile Addition: Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours until the reaction is complete as per LC-MS analysis.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the desired N-acylated azetidine derivative.
References
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Methods for the synthesis of azetidines. ResearchGate. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
This compound, 95% Purity, C13H21NO5. American Custom Chemicals Corporation. [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
-
Synthesis of 3,3-Diarylazetidines by Calcium(II)-Catalyzed Friedel–Crafts Reaction of Azetidinols with Unexpected Cbz Enhanced Reactivity. Organic Letters. [Link]
-
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. [Link]
-
Catalytic Two-Step Synthesis of Azetidine 3-Aryl-3- Carboxylic Acids. Synfacts. [Link]
-
A Single-Step Synthesis of Azetidine-3-amines. PubMed. [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]
-
The Role of 1-Boc-3-(Amino)azetidine in Modern Pharmaceutical Synthesis. Medium. [Link]
-
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH. [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PubMed Central. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. calpaclab.com [calpaclab.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine by Flash Chromatography
Welcome to the technical support guide for the purification of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine. This document provides in-depth troubleshooting advice and detailed protocols in a question-and-answer format, designed for researchers, scientists, and drug development professionals. Our goal is to address the specific challenges associated with this molecule, leveraging its unique structural features to guide you toward a successful purification.
The target molecule, this compound, presents a distinct set of purification challenges due to its combination of three key structural motifs:
-
An Acid-Labile N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions, which can lead to premature deprotection on standard silica gel.[1][2]
-
A Polar β-Keto Ester Moiety: This functional group contributes to the molecule's overall polarity and can interact strongly with the stationary phase.[3][4]
-
A Strained Azetidine Ring: While generally stable, the four-membered ring is a critical component of the molecule's structure.[5]
This guide is structured to help you navigate these challenges, from initial method development to final fraction analysis.
Section 1: Method Development & Optimization
This initial phase is critical for a successful separation. Proper method development using Thin-Layer Chromatography (TLC) saves time, solvent, and valuable sample.[6][7]
Q1: How do I select an appropriate solvent system using Thin-Layer Chromatography (TLC)?
A: The goal of TLC is to find a mobile phase that provides adequate separation between your target compound and any impurities. For a polar molecule like this compound, a standard starting point is a binary mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone).[3]
Begin by testing a solvent system of 70:30 Hexanes:Ethyl Acetate. Spot your crude reaction mixture on a silica gel TLC plate and develop the plate.
-
If the spots barely move from the baseline: Increase the polarity by increasing the proportion of ethyl acetate (e.g., 50:50, then 30:70).[3]
-
If the spots run to the top of the plate (solvent front): Decrease the polarity by increasing the proportion of hexanes (e.g., 80:20, 90:10).
Your objective is to find a solvent system where the target compound has a Retention Factor (Rf) value between 0.15 and 0.35.[7][8]
Q2: What is the ideal Rf value for my target compound on TLC, and how does it translate to column volumes (CV)?
A: The optimal Rf value on a TLC plate for preparative flash chromatography is between 0.15 and 0.35.[7] This range provides the best balance between resolution, run time, and solvent consumption.[7]
The relationship between Rf and the column volumes (CV) required to elute the compound is described by the equation: CV = 1/Rf .[6][7]
| TLC Rf Value | Calculated Elution Volume (CV) | Expected Outcome |
| > 0.5 | < 2 | Poor separation, high risk of co-elution with impurities. |
| 0.15 - 0.35 | ~3 - 7 | Optimal range for good resolution and efficient run time. [7] |
| < 0.1 | > 10 | Excellent separation but leads to very long run times, broad peaks, and excessive solvent use.[9] |
Q3: My compound is very polar and doesn't move from the baseline on TLC, even in 100% ethyl acetate. What should I do?
A: This is a common issue with polar compounds. When ethyl acetate is not polar enough, you must introduce a stronger, more polar solvent.[3][9]
-
Introduce Methanol (MeOH) or Ethanol (EtOH): Start by adding a small percentage of alcohol to a solvent like ethyl acetate or dichloromethane (DCM). For example, try a mobile phase of 98:2 DCM:MeOH. Gradually increase the methanol percentage (e.g., 95:5) until you achieve the desired Rf value.
-
Consider Alternative Solvent Systems: For highly polar compounds, systems like acetone/hexanes or THF/hexanes can offer different selectivity.
-
Use of Additives for Tailing Reduction: If you observe streaking or tailing on the TLC plate, it may indicate strong, undesirable interactions with the acidic silica. Adding a small amount (0.1-1%) of triethylamine (TEA) or acetic acid to the mobile phase can help create sharper spots, though this should be done cautiously. For this specific molecule, TEA is preferred to avoid Boc deprotection.[10]
Section 2: Sample Loading & Column Preparation
Proper column packing and sample loading are fundamental to achieving high resolution.
Q4: What are the best practices for packing a silica gel column for this purification?
A: A well-packed column is essential for a good separation. Uneven packing can lead to channeling, where the solvent and sample flow unevenly through the column, resulting in broad peaks and poor resolution.[11]
-
Choose the Right Column Size: A general rule is to use a silica gel mass that is 30 to 100 times the mass of your crude sample. For a 1-gram sample, this would be 30-100 g of silica.
-
Slurry Packing: This is the most reliable method.
-
Mix the required amount of silica gel with your initial, least polar eluting solvent in a beaker to form a uniform slurry.
-
Pour the slurry into the column in one continuous motion.
-
Use gentle air pressure to push the excess solvent through, settling the silica into a firm, stable bed.[12]
-
Crucially, never let the solvent level drop below the top of the silica bed , as this will cause the bed to crack and ruin the separation.[8]
-
Q5: Should I use liquid loading or dry loading for my sample? What are the pros and cons for this specific compound?
A: The choice between liquid and dry loading depends on the solubility of your crude sample in the mobile phase.[3]
-
Liquid Loading:
-
Method: Dissolve the crude sample in a minimal amount of the initial mobile phase (or a slightly stronger solvent if necessary, like DCM).
-
Pros: Quick and straightforward if the compound is highly soluble.
-
Cons: Using too much solvent or a solvent that is too strong will broaden the initial sample band, leading to decreased resolution. This is a significant risk for difficult separations.
-
-
Dry Loading (Recommended for this compound):
-
Method: Dissolve your crude sample in a volatile solvent (e.g., DCM, acetone). Add a small amount of silica gel (typically 1-2 times the mass of your crude sample) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your sample adsorbed onto the silica.[8] Carefully add this powder to the top of your packed column.
-
Pros: Results in a very narrow and concentrated starting band, which maximizes resolution. It is the best method for compounds with low solubility in the mobile phase or for challenging separations.[3]
-
Cons: It is a more time-consuming preparation step.
-
Given the polarity of this compound and the likely need for high resolution, dry loading is the superior method .
Section 3: Troubleshooting Common Purification Issues
Even with careful planning, issues can arise during the elution process.
Q6: I'm observing significant tailing of my product peak. What causes this and how can I fix it?
A: Peak tailing is often caused by strong, non-ideal interactions between your polar compound and the acidic silanol groups on the silica surface.[10] The β-keto ester and carbamate groups in your molecule are particularly prone to this.
-
Cause: The acidic silanol groups (Si-OH) on the silica surface can form strong hydrogen bonds with the carbonyl oxygens of your molecule. This slows down the desorption part of the chromatographic process for some molecules, causing them to lag behind the main band.
-
Solutions:
-
Deactivate the Silica: Before loading your sample, flush the column with your mobile phase containing a small amount (0.5-1%) of a basic modifier like triethylamine (TEA).[10] The TEA will preferentially bind to the active acidic sites, "masking" them from your compound. After this deactivation step, re-equilibrate the column with the original mobile phase before loading your sample.
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol-silica.[10]
-
Q7: My product seems to be degrading on the column. I see a new, more polar spot appearing in my fractions. What is happening?
A: This is a classic sign of on-column deprotection of the Boc group .
-
Cause: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups.[8][9] This acidic environment is sufficient to catalyze the cleavage of the acid-labile Boc group, yielding the free amine. The resulting free amine is much more polar and will either stick strongly to the silica or elute as a separate, more polar compound.
-
Solutions:
-
Neutralize the Silica Gel: The most effective solution is to use the deactivation protocol described in Q6. Flushing the column with a solvent system containing 0.5-1% triethylamine (TEA) before equilibration and sample loading will neutralize the acidic sites and protect the Boc group.[10]
-
Use Neutral or Basic Alumina: Alumina is an alternative stationary phase that is available in neutral or basic grades and will not cleave the Boc group. However, be aware that alumina can have different selectivity than silica, so you must re-optimize your solvent system on an alumina TLC plate first.
-
Minimize Residence Time: Run the column slightly faster (with slightly more pressure) to minimize the time your compound spends in contact with the silica gel. This is a less reliable fix but can help in marginally unstable cases.
-
Q8: The separation between my product and a close-running impurity is poor. How can I improve the resolution?
A: Improving resolution requires optimizing several factors:
-
Optimize the Mobile Phase: A lower Rf value (e.g., 0.15 vs. 0.3) provides more interaction time with the stationary phase and can improve separation. Try reducing the polarity of your solvent system.
-
Switch Solvents: Sometimes, changing the solvent composition entirely can alter the selectivity. For example, if you are using Hexanes:Ethyl Acetate, try a system like DCM:Acetone. The different solvent interactions can change the relative elution order of your compounds.
-
Use a Gradient Elution: Instead of running the entire column with one solvent mixture (isocratic elution), start with a less polar mixture and gradually increase the polarity over the course of the run.[8] This keeps early-eluting peaks sharp and provides more elution strength to get later-eluting compounds off the column in a reasonable time.
-
Improve Your Technique: Ensure you are using a properly packed column and dry loading to get the sharpest possible bands.
Q9: My compound is taking a very long time to elute, leading to broad peaks and high solvent consumption. What can I do?
A: This happens when the mobile phase is not strong (polar) enough to elute your compound effectively, which corresponds to a very low Rf value on TLC.
-
Solution: Once the less polar impurities have eluted from the column, you can increase the polarity of your mobile phase.[9] This can be done in a stepwise fashion (e.g., switch from 70:30 Hex:EtOAc to 50:50) or as a continuous gradient. This will accelerate the elution of your strongly-bound product, resulting in a sharper peak and reduced solvent usage.
Q10: After purification, I see evidence of Boc deprotection during solvent evaporation. How can I prevent this?
A: If you used an acidic additive (like TFA or formic acid, which is not recommended for this compound) in your mobile phase, the acid can become concentrated during evaporation, leading to Boc deprotection even at room temperature.[1][2]
-
Cause: As the more volatile organic solvents are removed, the concentration of any non-volatile acid increases, lowering the pH of the remaining solution and cleaving the Boc group.
-
Solutions:
-
Avoid Acidic Modifiers: The best solution is prevention. Do not use acidic modifiers in the mobile phase for a Boc-protected compound.
-
Neutralize Before Evaporation: If you suspect residual acid, you can add a small amount of a volatile base like triethylamine to your combined pure fractions before evaporation.
-
Use Low-Temperature Evaporation: Evaporate your solvents at a lower temperature (e.g., ≤ 30°C) to minimize the rate of the acid-catalyzed deprotection reaction.[1]
-
Section 4: Protocols & Visual Workflows
Experimental Workflow Overview
Caption: Workflow for Flash Chromatography Purification.
Protocol 1: Step-by-Step Guide for TLC Method Development
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a volatile solvent like DCM.
-
Spot the Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing your chosen mobile phase (e.g., 70:30 Hexanes:Ethyl Acetate). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (if applicable) and/or by staining with a potassium permanganate (KMnO₄) dip.
-
Calculate Rf: Measure the distance from the baseline to the center of your product spot and the distance from the baseline to the solvent front. Calculate Rf = (distance to spot) / (distance to solvent front).
-
Optimize: Repeat steps 3-5 with different solvent ratios until your target compound has an Rf between 0.15 and 0.35 and is well-separated from major impurities.[7]
Protocol 2: Standard Flash Chromatography Protocol (Normal Phase)
-
Column Preparation: Slurry pack a column with silica gel (40-63 µm particle size) using the optimized mobile phase from your TLC analysis.
-
Sample Loading: Prepare your sample via dry loading as described in Q5. Add the dry sample powder to the top of the silica bed, and gently add a thin layer of sand to protect the surface.[8]
-
Elution: Carefully add the mobile phase to the column without disturbing the sand layer. Apply gentle air pressure to begin elution.
-
Fraction Collection: Collect fractions in test tubes. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a 40 g column).
-
Monitoring: Spot every few fractions onto a TLC plate to track the elution of your compound.
-
Combine and Evaporate: Once the product has fully eluted, combine the pure fractions and remove the solvent under reduced pressure (rotary evaporator) at a low temperature (<30°C).
Troubleshooting Flowchart: On-Column Decomposition
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sorbtech.com [sorbtech.com]
- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. sorbtech.com [sorbtech.com]
- 7. All you need to know about using TLC data for flash method optimization | Buchi.com [buchi.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine
Welcome to the technical support guide for the synthesis of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile β-keto ester as a key building block in their synthetic endeavors. 1-Boc-3-azetidinone is a valuable intermediate for various pharmaceuticals, and its acylation to form the target β-keto ester is a critical transformation.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate potential challenges and optimize your reaction outcomes.
Overview of the Core Synthesis
The synthesis of this compound typically involves the acylation of 1-Boc-3-azetidinone. This is generally achieved by forming an enolate from the azetidinone using a suitable base, followed by quenching with an electrophilic acylating agent, such as ethyl malonyl chloride or ethyl cyanoformate. The resulting β-keto ester is a valuable intermediate but the reaction is often accompanied by the formation of several side products that can complicate purification and reduce yields.
Figure 1: General synthetic scheme for the acylation of 1-Boc-3-azetidinone.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My yield is significantly lower than expected, and my crude NMR shows a complex mixture of products. What are the likely issues?
A1: Low yields and complex product mixtures are common challenges in this synthesis, often stemming from competing reaction pathways. The primary culprits are typically incomplete conversion, formation of a diacylated byproduct, or degradation of the product during workup.
-
Causality (Diacylation): The target β-keto ester product possesses an acidic α-proton between the two carbonyl groups. This proton can be deprotonated by any excess base present in the reaction mixture, forming a new enolate. This enolate can then react with another molecule of the acylating agent, leading to a diacylated side product. This is especially prevalent if more than one equivalent of base is used or if the reaction temperature is allowed to rise, facilitating multiple deprotonation-acylation cycles.
-
Causality (Incomplete Conversion): The formation of the initial azetidinone enolate is a critical equilibrium-dependent step. Insufficient base, poor base quality, or suboptimal reaction temperature (-78 °C is recommended) can lead to incomplete enolate formation, leaving a significant amount of the 1-Boc-3-azetidinone starting material unreacted.
Troubleshooting & Optimization:
-
Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of a strong, non-nucleophilic base like LDA or NaHMDS to ensure complete enolate formation. Carefully control the stoichiometry of the acylating agent to be equivalent to or slightly less than the starting ketone.
-
Temperature Management: Maintain a strict low temperature (-78 °C) during base addition, enolate formation, and the electrophilic quench. This minimizes side reactions and prevents thermal degradation.
-
Addition Order: Employ a "reverse addition" technique. Add the pre-formed enolate solution slowly to a cold (-78 °C) solution of the acylating agent. This ensures the electrophile is always in excess relative to the enolate, minimizing the chance of the product enolate reacting further.
Q2: I've isolated a major byproduct that has lost a C₂H₅O₂ fragment from my target molecule. What is this compound and how is it formed?
A2: This is a classic signature of hydrolysis followed by decarboxylation. The byproduct is likely 1-Boc-3-acetylazetidine . β-keto esters are susceptible to cleavage under both acidic and basic aqueous conditions, a reaction that is often thermally accelerated.[3][4]
-
Mechanism:
-
Hydrolysis: During aqueous workup or if water is present in the reaction, the ethyl ester of your target product is hydrolyzed to a β-keto carboxylic acid intermediate.
-
Decarboxylation: β-keto acids are notoriously unstable.[5][6] Upon gentle heating or exposure to acid/base, they readily lose carbon dioxide (CO₂) through a cyclic six-membered transition state to yield an enol, which quickly tautomerizes to the more stable ketone.[4][6]
-
Figure 2: Pathway for the formation of the decarboxylated side product.
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture.
-
Cold Workup: Perform the aqueous workup at low temperatures (0-5 °C). Use a buffered aqueous solution (e.g., saturated NH₄Cl) for quenching to avoid strongly acidic or basic conditions.
-
Avoid High Temperatures: Concentrate the product solution at reduced pressure without excessive heating (rotary evaporator bath temperature < 40 °C). Avoid prolonged heating during purification steps like distillation or chromatography.
Q3: My mass spectrometry data shows a peak corresponding to a dimer of my starting material. How is this possible?
A3: This observation suggests a self-condensation reaction, likely an aldol-type condensation between two molecules of 1-Boc-3-azetidinone.
-
Causality: The enolate of 1-Boc-3-azetidinone, which is intended to react with your acylating agent, is also a potent nucleophile. If the concentration of the acylating agent is low, or if its addition is too slow, the enolate can attack the carbonyl carbon of another, un-deprotonated molecule of 1-Boc-3-azetidinone. This results in the formation of a β-hydroxy ketone dimer, which may subsequently dehydrate to an enone.
Troubleshooting & Optimization:
-
Control Enolate Concentration: Ensure the enolate is generated efficiently and then immediately quenched with the electrophile.
-
Rapid Quench: Once the enolate is formed, add the acylating agent swiftly (while still maintaining low temperature) to ensure it outcompetes the starting ketone as the primary electrophile.
-
Solvent Choice: Use a solvent like THF that provides good solubility for all reactants and intermediates to maintain a homogenous reaction environment.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound?
A1: The three most critical parameters are temperature, stoichiometry, and moisture exclusion . Strict control of these factors is essential to favor the desired acylation reaction over the side reactions discussed above (diacylation, decarboxylation, and self-condensation).
Q2: What is the recommended method for purifying the final product?
A2: Flash column chromatography on silica gel is the most common and effective method for purifying β-keto esters.
-
Solvent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate) typically provides good separation of the target product from the less polar starting material and more polar side products.
-
TLC Monitoring: Use a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate) to visualize the spots, as the product may have a weak UV chromophore.
-
Important Note: Avoid using acidic or basic additives in the mobile phase, and do not let the silica gel sit for extended periods, as this can promote product degradation.
Q3: Which analytical techniques are best for confirming the structure and purity of this compound?
A3: A combination of techniques is recommended for full characterization:
-
¹H and ¹³C NMR: Provides definitive structural confirmation. Look for the characteristic signals of the Boc group (~1.4 ppm), the azetidine ring protons, the ethyl ester group (triplet ~1.2 ppm, quartet ~4.1 ppm), and the unique methylene protons between the carbonyls.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for assessing purity and confirming the molecular weight of the product and any impurities.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Useful for confirming the presence of the key functional groups, particularly the two distinct carbonyl stretches (ketone and ester) typically found in the 1710-1750 cm⁻¹ region.
Data Summary Table
The following table provides key data for the target product and its most common side products to aid in their identification.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm, CDCl₃) |
| 1-Boc-3-azetidinone (Starting Material) | C₈H₁₃NO₃ | 171.19[7] | ~4.2 (s, 4H, azetidine CH₂), 1.45 (s, 9H, Boc) |
| This compound (Product) | C₁₂H₁₉NO₅ | 257.28 | ~4.2 (m, 4H, azetidine CH₂), 4.15 (q, 2H, OCH₂CH₃), 3.5 (s, 2H, COCH₂CO), 1.45 (s, 9H, Boc), 1.25 (t, 3H, OCH₂CH₃) |
| 1-Boc-3-acetylazetidine (Decarboxylation Product) | C₁₀H₁₇NO₃ | 199.25 | ~4.1 (m, 4H, azetidine CH₂), 2.2 (s, 3H, COCH₃), 1.45 (s, 9H, Boc) |
| Diacylated Side Product | C₁₆H₂₃NO₇ | 341.36 | Will lack the central COCH₂CO singlet; will show a methine proton (CH) signal instead. Other signals will be shifted downfield. |
Detailed Experimental Protocol: Acylation of 1-Boc-3-azetidinone
This protocol is a representative example. Researchers should optimize conditions based on their specific setup and acylating agent.
Materials:
-
1-Boc-3-azetidinone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 eq)
-
Ethyl malonyl chloride (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an argon atmosphere, add 1-Boc-3-azetidinone to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add NaHMDS solution dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 45-60 minutes to ensure complete enolate formation.
-
Quench: In a separate flask, prepare a solution of ethyl malonyl chloride in anhydrous THF. Add this solution dropwise to the cold enolate solution over 20 minutes.
-
Reaction: Allow the reaction to stir at -78 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Workup: Quench the reaction by slowly adding pre-chilled saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a bath temperature below 40 °C.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.
References
- ChemicalBook. (2025). 1-Boc-3-azetidinone | 398489-26-4.
- Tóth, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
- AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 1-Boc-3-azetidinone in Modern Pharmaceutical Synthesis.
- Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate.
- Four-Membered Heterocycles: 1.2 Azetidinones (~-Lactams).
- Chemistry Steps. Decarboxylation.
- YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example.
- ResearchGate. (2025). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols.
- Zhang, J., & Schmalz, H.-G. (2011).
- Google Patents. (2020). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
- Sigma-Aldrich. 1-Boc-3-azetidinone 97 398489-26-4.
Sources
- 1. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. aklectures.com [aklectures.com]
- 4. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 1-Boc-3-azetidinone 97 398489-26-4 [sigmaaldrich.com]
Technical Support Center: Optimizing the Synthesis of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine
Welcome to the technical support center for the synthesis of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important building block. Here, we will delve into the common challenges encountered during its synthesis and provide detailed, evidence-based troubleshooting strategies.
Introduction: Understanding the Synthesis
The target molecule, this compound, is a β-keto ester. The synthesis of such compounds often involves the formation of a carbon-carbon bond between a carboxylic acid derivative and an enolate. While there is no single named reaction for this specific molecule, its synthesis is typically achieved through a multi-step sequence. A common and effective approach is the acylation of a malonic ester derivative with an activated form of 1-Boc-azetidine-3-carboxylic acid, followed by decarboxylation.
This guide will focus on a robust two-step method:
-
Activation and Acylation: 1-Boc-azetidine-3-carboxylic acid is activated, often using 1,1'-carbonyldiimidazole (CDI), and then reacted with a malonic ester, such as ethyl malonate.
-
Decarboxylation: The resulting acylated malonic ester is then heated, typically under acidic conditions, to remove one of the ester groups as carbon dioxide, yielding the final β-keto ester.
Below is a visual representation of this synthetic pathway:
Caption: General two-step synthesis of the target β-keto ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to low yields and impurities during the synthesis.
Step 1: Acylation of Ethyl Malonate
Q1: The acylation of ethyl malonate is sluggish or incomplete, resulting in a low yield of the acylated intermediate. What are the likely causes and solutions?
A1: Incomplete acylation is a frequent hurdle. The primary causes often revolve around inefficient activation of the carboxylic acid or suboptimal reaction conditions for the C-acylation.
-
Cause 1: Inefficient Activation of 1-Boc-azetidine-3-carboxylic Acid.
-
Explanation: 1,1'-Carbonyldiimidazole (CDI) is an excellent choice for activating carboxylic acids as it forms a highly reactive acyl-imidazolide intermediate.[1][2] However, the quality of CDI and the reaction conditions are critical. CDI is moisture-sensitive and can decompose, leading to incomplete activation.
-
Troubleshooting Protocol:
-
Use High-Purity CDI: Ensure your CDI is fresh and has been stored under anhydrous conditions.
-
Anhydrous Conditions: The reaction should be carried out in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Solvent Choice: Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are suitable. THF is often preferred for its ability to dissolve the intermediates.
-
Activation Time: Allow sufficient time for the activation step. Typically, stirring 1-Boc-azetidine-3-carboxylic acid with CDI for 1-2 hours at room temperature is adequate before adding the malonate.
-
-
-
Cause 2: Competing O-acylation vs. C-acylation.
-
Explanation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom.[3] While C-acylation is the desired pathway to form the β-keto ester, O-acylation can occur, leading to an enol ester byproduct that is often unstable and can complicate purification.
-
Troubleshooting Protocol:
-
Choice of Base and Counterion: The choice of base to deprotonate the ethyl malonate can influence the C/O acylation ratio. Using a magnesium salt, such as magnesium chloride, with a non-nucleophilic base like triethylamine can favor C-acylation by forming a chelated intermediate.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor C-acylation.
-
-
-
Cause 3: Premature Decarboxylation.
-
Explanation: The acylated malonic ester intermediate can be susceptible to premature decarboxylation under harsh conditions, especially if the reaction is heated.[4]
-
Troubleshooting Protocol:
-
Maintain Moderate Temperatures: Conduct the acylation at room temperature or below. Avoid heating the reaction mixture during this step.
-
-
| Parameter | Recommendation | Rationale |
| Activating Agent | High-purity 1,1'-Carbonyldiimidazole (CDI) | Forms a highly reactive acyl-imidazolide intermediate.[1] |
| Solvent | Anhydrous THF or DCM | Aprotic and good for dissolving reactants. |
| Atmosphere | Inert (Nitrogen or Argon) | CDI is moisture-sensitive. |
| Temperature | Room temperature or below | Avoids premature decarboxylation. |
| Base | Triethylamine with MgCl2 | Promotes C-acylation over O-acylation. |
Step 2: Decarboxylation
Q2: The decarboxylation step is inefficient, or I observe significant side product formation. How can I optimize this step?
A2: Incomplete decarboxylation or the formation of byproducts during this step can significantly impact the final yield and purity.
-
Cause 1: Insufficient Decarboxylation.
-
Explanation: The decarboxylation of the acylated malonic ester requires sufficient thermal energy and often acidic conditions to proceed to completion.[5] Incomplete reaction will leave unreacted starting material in your final product.
-
Troubleshooting Protocol:
-
Acid Catalyst: Use a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, to facilitate the reaction.
-
Temperature and Time: Ensure the reaction is heated to a sufficient temperature (typically refluxing in a suitable solvent) for an adequate amount of time. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Solvent Choice: Solvents like toluene or xylenes are often used as they allow for higher reaction temperatures.
-
-
-
Cause 2: Hydrolysis of the Ester (Saponification).
-
Explanation: If the decarboxylation is attempted under basic conditions, or if aqueous basic workup is performed incorrectly, saponification of the ethyl ester can occur, leading to the corresponding carboxylic acid.[6]
-
Troubleshooting Protocol:
-
Acidic Conditions: Perform the decarboxylation under acidic conditions.
-
Careful Workup: During workup, if a basic wash is necessary to remove acidic impurities, use a weak base like saturated sodium bicarbonate solution and perform the wash quickly at low temperatures.
-
-
-
Cause 3: Reverse Claisen Condensation.
-
Explanation: The β-keto ester product can undergo a retro-Claisen (or reverse Claisen) condensation, especially in the presence of a strong base, which breaks the newly formed C-C bond and reverts to starting material-like structures.[6]
-
Troubleshooting Protocol:
-
Avoid Strong Bases: Do not use strong bases like sodium ethoxide or sodium hydroxide during the workup or purification of the final product.
-
Acidic Workup: Ensure the reaction is quenched and worked up under acidic or neutral conditions to keep the product protonated.
-
-
Caption: Decision tree for troubleshooting the decarboxylation step.
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating the troubleshooting insights discussed above.
Part A: Synthesis of Diethyl 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)carbonyl)malonate
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-Boc-azetidine-3-carboxylic acid (1.0 eq) and anhydrous THF.
-
Activation: Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the stirred solution at room temperature. Stir for 1-2 hours. CO2 evolution should be observed.
-
Enolate Formation: In a separate flame-dried flask, add anhydrous THF and ethyl malonate (1.5 eq). Cool the solution to 0 °C and add triethylamine (1.5 eq) followed by magnesium chloride (1.2 eq). Stir for 30 minutes at 0 °C.
-
Acylation: Slowly add the activated acyl-imidazolide solution from step 2 to the enolate suspension from step 3 at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Part B: Decarboxylation to this compound
-
Setup: In a round-bottom flask, dissolve the purified acylated malonate from Part A (1.0 eq) in toluene.
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
References
- Benchchem. (n.d.). Technical Support Center: Claisen Condensation of β-Keto Esters.
- ChemicalBook. (2025). 1-Boc-3-azetidinone.
- Wikipedia. (n.d.). Carbonyldiimidazole.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 1-Boc-3-azetidinone in Modern Pharmaceutical Synthesis.
- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
- Organic Letters. (2011). Mild Decarboxylative Activation of Malonic Acid Derivatives by 1,1'-Carbonyldiimidazole.
- MedchemExpress.com. (n.d.). 1-Boc-azetidine-3-yl-methanol | ADC Linker.
- Allen. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs.
- Organic Chemistry Portal. (n.d.). Claisen Condensation.
- JoVE. (2023). Video: Esters to β-Ketoesters: Claisen Condensation Overview.
- OpenOChem Learn. (n.d.). Malonic Ester Synthesis.
- CPHI Online. (n.d.). 1-Boc-3-azetidinone | PharmaBlock Sciences (Nanjing), Inc..
- Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
- Master Organic Chemistry. (2022). Decarboxylation.
- University of Calgary. (n.d.). Ch21: Malonic esters.
- PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid.
- ResearchGate. (2025). 1,1′-Carbonyldiimidazole (CDI).
- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
- Chemistry LibreTexts. (2020). 23.11: Decarboxylation Reactions.
- HEEROCYCLES. (1991). MELDRUM'S ACID IN ORGANIC SYNTHESIS.
- ResearchGate. (2025). Acylation Studies with Meldrum's Acid | Request PDF.
- Organic Chemistry Portal. (2009). A Practical Synthesis of α-Substituted tert-Butyl Acrylates from Meldrum's Acid and Aldehydes.
- Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
- PubMed. (2018). 1,1'-Carbonyldiimidazole (CDI) Mediated Facile Synthesis, Structural Characterization, Antimicrobial Activity, and in-silico Studies of Coumarin- 3-carboxamide Derivatives.
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
- ResearchGate. (2025). Solvent free, N,N'-carbonyldiimidazole (CDI) mediated amidation | Request PDF.
- RSC Publishing. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions.
- YouTube. (2018). Chemistry 3 - Acylation of enolates with an acid chloride.
- MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study.
- Neuman. (n.d.). 18: Reactions of Enolate Ions and Enols.
- ResearchGate. (n.d.). Effect of solvent on the acylation reaction. | Download Scientific Diagram.
- YouTube. (2015). Enolate Alkylation and Acylation: General Reaction.
- Chemistry LibreTexts. (2024). 22.8: Alkylation of Enolate Ions.
Sources
- 1. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
stability of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine in acidic and basic media
Technical Support Center: 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine
A Guide to Chemical Stability, Experimental Troubleshooting, and Handling
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals to provide a deep understanding of the stability of this molecule in various chemical environments. As a bifunctional compound containing both an acid-labile protecting group and a base-labile β-keto ester, its handling requires careful consideration of reaction and purification conditions.
Section 1: Fundamental Stability Analysis
This section addresses the core chemical liabilities of the molecule under acidic and basic conditions. Understanding these pathways is critical for successful experimental design.
Q1: What is the primary point of instability for this molecule in acidic media?
The primary and most significant instability in an acidic environment is the cleavage of the tert-butoxycarbonyl (Boc) protecting group.[1] The Boc group is exceptionally sensitive to acid, and its removal is often rapid and complete, even with moderate acids.[2][3]
Causality and Mechanism: The deprotection mechanism is initiated by the protonation of one of the carbamate oxygens by an acid (e.g., Trifluoroacetic Acid - TFA, HCl).[4] This protonation weakens the C-O bond, leading to the departure of a stable tert-butyl carbocation.[5] The resulting carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide gas and the free secondary amine of the azetidine ring.[4][6]
-
Key Takeaway: Any acidic condition, including exposure to acidic reagents, protic solvents with acidic contaminants, or even standard silica gel chromatography, can lead to partial or complete loss of the Boc group.
Caption: Primary degradation pathway in acidic media.
Q2: What happens to the β-keto ester moiety under acidic conditions?
While Boc deprotection is the primary concern, the ethyl ester of the β-keto ester group can also undergo acid-catalyzed hydrolysis.[7] This reaction is an equilibrium process, meaning it is reversible and typically requires a large excess of water to be driven to completion.[8][9]
Causality and Consequence: If the ester is hydrolyzed to the corresponding β-keto acid, this new molecule is susceptible to decarboxylation, especially upon heating.[10][11] This secondary degradation pathway results in the loss of the entire ethoxycarbonyl group as CO₂ and ethanol, leaving a simpler acetyl group on the azetidine ring.
-
Experimental Implication: In aqueous acidic conditions, particularly with heating, you risk not only deprotection of the Boc group but also hydrolysis and subsequent decarboxylation of the side chain.
Q3: How does this compound behave in basic media?
In basic media, the molecule's reactivity profile is inverted. The Boc group is generally stable to a wide range of basic and nucleophilic conditions.[12][13] The primary site of reaction is the ethyl ester, which undergoes rapid and irreversible hydrolysis.[14]
Causality and Mechanism (Saponification): Hydroxide ions (or other strong bases) act as nucleophiles, attacking the electrophilic carbonyl carbon of the ethyl ester.[15] This forms a tetrahedral intermediate, which then collapses, expelling an ethoxide ion. The ethoxide, a strong base, immediately deprotonates the newly formed carboxylic acid. This final acid-base step is irreversible and drives the reaction to completion, yielding the carboxylate salt.[15][16]
-
Key Takeaway: The principal reaction under basic conditions is saponification of the ester to form a water-soluble carboxylate salt. The Boc group and azetidine ring remain intact.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Ester to Acid - Common Conditions [commonorganicchemistry.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Saponification-Typical procedures - operachem [operachem.com]
Troubleshooting Guide: Incomplete Boc Deprotection of Hindered Azetidines
An invaluable tool for researchers, scientists, and professionals in drug development, this Technical Support Center offers comprehensive troubleshooting guides and FAQs for the challenging Boc deprotection of sterically hindered azetidines. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and extensive laboratory experience to navigate this common synthetic hurdle.
This section addresses the most common issues encountered during the removal of a tert-butyloxycarbonyl (Boc) protecting group from sterically encumbered azetidine rings.
Q1: My Boc deprotection is incomplete, even with standard TFA conditions. What are the likely causes and how can I resolve this?
Incomplete deprotection is the most frequent challenge with these substrates. The primary cause is steric hindrance, which impedes the approach of the acid to the Boc group's carbonyl oxygen for the initial, crucial protonation step.[1][2][3]
Root Causes & Solutions:
-
Insufficient Acid Stoichiometry or Strength: Standard conditions (e.g., 25-50% TFA in DCM) may be inadequate.[1][2][4] The rate of Boc cleavage can show a second-order dependence on the acid's concentration, meaning a higher concentration can have a dramatic effect.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. For hindered substrates, room temperature may not provide enough energy to overcome the activation barrier.[1]
-
Poor Solvent Choice: Proper solvation of the substrate is critical for the acid to access the reaction site.[2] Dichloromethane (DCM) is standard, but for some substrates, its ability to swell resins (in solid-phase synthesis) or fully dissolve the substrate may be suboptimal.[1][3]
-
Actionable Advice: Ensure your substrate is fully dissolved. For solid-phase synthesis, confirm the resin is adequately swollen in the chosen solvent.[3]
-
Q2: I'm observing significant side-product formation. What are they, and how can I minimize them?
The two most common side reactions are alkylation by the tert-butyl cation and acid-mediated opening of the strained azetidine ring.
-
Alkylation by tert-Butyl Cation: During deprotection, a reactive tert-butyl cation is formed.[1][5][7] This electrophile can attack any nucleophilic sites on your molecule, such as electron-rich aromatic rings (e.g., indole side-chains of Tryptophan) or sulfur-containing residues (Methionine, Cysteine).[1][8][9]
-
Azetidine Ring Opening: The four-membered azetidine ring is strained and can be susceptible to cleavage under harsh acidic conditions, especially with prolonged reaction times or elevated temperatures.[11]
-
Mitigation Strategy (Milder Conditions): If ring-opening is observed, revert to milder conditions. This is a key reason to consider alternative deprotection methods if simply increasing acid strength is not working. Using 4M HCl in dioxane is often considered gentler than neat TFA for acid-sensitive substrates.[11] Lewis acid-catalyzed methods or TMSI can also be effective, milder alternatives.[12][13][14]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving incomplete deprotection issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
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- 10. BOC Protection and Deprotection [bzchemicals.com]
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- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 14. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing azetidine ring-opening side reactions during modification
Welcome to the Technical Support Center for azetidine chemistry. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and modifying molecules containing the azetidine ring. The unique reactivity of this strained four-membered heterocycle presents both opportunities and challenges.[1][2][3] This guide provides in-depth troubleshooting advice and prophylactic strategies to help you mitigate common side reactions, particularly unwanted ring-opening, and achieve your synthetic goals with higher fidelity and yield.
Section 1: Understanding Azetidine Reactivity
The reactivity of azetidines is largely governed by their inherent ring strain, which is approximately 25.4 kcal/mol.[1] This value lies between that of the highly reactive aziridines and the more stable pyrrolidines, making azetidines handleable yet reactive under specific conditions.[1][4] The primary pathway for side reactions is the cleavage of the C-N bond, leading to ring-opened products.[1][4]
The Role of the Nitrogen Atom
The nitrogen atom is central to both the desired reactivity and the potential instability of the azetidine ring. Its basicity and nucleophilicity can be modulated by the substituent attached to it.
-
Protonation and Lewis Acid Coordination: The lone pair of electrons on the nitrogen can be protonated under acidic conditions or coordinate to a Lewis acid.[5][6] This activation makes the ring significantly more electrophilic and susceptible to nucleophilic attack, which can initiate ring-opening.[5][6] The stability of N-substituted azetidines in acidic media is directly related to the pKa of the azetidine nitrogen.[7][8] Electron-withdrawing groups on the nitrogen decrease its basicity, making it less prone to protonation and subsequent degradation.[5]
-
Azetidinium Ion Formation: Quaternization of the nitrogen to form an azetidinium ion dramatically increases the ring's susceptibility to nucleophilic attack and ring-opening.[9][10]
Common Triggers for Ring-Opening
Several factors can promote the undesired ring-opening of azetidines during modification reactions:
-
Acidic Conditions: Strong acids can protonate the azetidine nitrogen, facilitating nucleophilic attack by counter-ions or other nucleophiles present in the reaction mixture.[5] Even standard silica gel chromatography can be acidic enough to cause degradation of sensitive azetidines.[5]
-
Lewis Acids: Lewis acids are often used to activate functional groups, but they can also coordinate to the azetidine nitrogen and promote ring cleavage.[6][11]
-
Electrophiles: Reagents like acyl chlorides can react with the azetidine nitrogen to form an N-acyl azetidinium intermediate, which is then susceptible to ring-opening by the chloride counter-ion.[12][13]
-
Intramolecular Nucleophiles: Pendant functional groups within the same molecule can act as nucleophiles, leading to intramolecular ring-opening, especially under acidic conditions.[7][8]
Section 2: Troubleshooting Guide - FAQs for Common Issues
This section addresses specific problems you might encounter during the modification of azetidine-containing compounds.
Question 1: I'm attempting an N-acylation of my azetidine, but I'm observing a significant amount of a ring-opened byproduct. What is happening and how can I prevent it?
Answer: This is a classic issue arising from the activation of the azetidine ring upon acylation.
Causality: The reaction of an azetidine with an acylating agent (e.g., acyl chloride) can form a highly reactive N-acyl azetidinium intermediate. The counter-ion (e.g., chloride) can then act as a nucleophile, attacking one of the ring carbons and causing the ring to open, typically yielding a γ-chloroamide.[14]
Troubleshooting Workflow:
Caption: Troubleshooting N-acylation of azetidines.
Detailed Solutions:
-
Reagent Selection:
-
Switch to an anhydride: Acetic anhydride, for example, generates a less nucleophilic acetate counter-ion, reducing the likelihood of ring-opening compared to acyl chlorides.
-
Use peptide coupling reagents: Reagents like HATU, HOBt, or EDC.HCl activate a carboxylic acid in situ, avoiding the generation of harsh acylating agents and nucleophilic counter-ions.
-
-
Base Selection:
-
Use a non-nucleophilic, hindered base: A base like diisopropylethylamine (DIPEA) or 2,6-lutidine is less likely to act as a competing nucleophile compared to triethylamine. The primary role of the base should be to scavenge the acid byproduct (e.g., HCl).
-
-
Reaction Conditions:
-
Lower the temperature: Perform the reaction at 0 °C or even lower temperatures to minimize the rate of the ring-opening side reaction.
-
Monitor reaction progress carefully: Use TLC or LC-MS to stop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to potentially destabilizing conditions.
-
Question 2: My azetidine-containing compound is decomposing during aqueous acidic workup or purification on silica gel. How can I improve its stability?
Answer: Azetidines, especially those with basic nitrogen atoms, are highly susceptible to degradation under acidic conditions.[5]
Causality: The protonation of the azetidine nitrogen makes the ring carbons highly electrophilic. Water or other nucleophiles present in the workup can then attack the ring, leading to cleavage.[5] Standard silica gel is acidic and can cause the same decomposition pathway during column chromatography.[5]
Prophylactic & Remedial Strategies:
| Strategy | Description | Advantages | Considerations |
| Avoid Strong Acids | Use milder acidic washes like saturated aqueous ammonium chloride or even skip the acidic wash if possible.[5] | Minimizes protonation and subsequent ring-opening. | May not be effective for removing all basic impurities. |
| Biphasic System Care | If an acidic wash is necessary, perform the extraction quickly and at low temperatures to reduce contact time.[5] | A practical compromise when acidic wash is required. | Risk of degradation is still present. |
| Neutralize Silica Gel | Pre-treat the silica gel with a non-nucleophilic base like triethylamine (e.g., by running a solvent system containing 0.1-1% triethylamine through the column before loading the sample).[5] | Effectively prevents on-column degradation. | Triethylamine may need to be removed from the final product. |
| Alternative Stationary Phases | Use less acidic stationary phases like neutral alumina or polymer-based supports.[5] | Avoids the acidic environment of silica gel altogether. | May require re-optimization of the eluent system. |
| Protecting Group Strategy | Install an electron-withdrawing protecting group (e.g., Boc, Cbz) on the azetidine nitrogen to reduce its basicity.[5][15] | Significantly enhances stability towards acid.[5] | Requires additional synthetic steps for protection and deprotection. |
Question 3: I am trying to perform a reaction using a Lewis acid, and I am getting low yields and complex byproducts. Is my azetidine ring opening?
Answer: Yes, it is highly probable. Lewis acids can readily coordinate with the lone pair of the azetidine nitrogen, activating the ring for nucleophilic attack and subsequent ring-opening.[6][11]
Causality: The coordination of the Lewis acid to the nitrogen atom creates a partial positive charge, which withdraws electron density from the ring carbons, making them more electrophilic. This facilitates ring-opening by various nucleophiles.[6] Lanthanide triflates, for example, are known to catalyze the ring-opening of azetidines.[10][16]
Mitigation Strategies:
-
Protect the Azetidine Nitrogen: The most robust solution is to protect the azetidine nitrogen with an electron-withdrawing group (e.g., Boc, Cbz, or a tosyl group).[6] This significantly reduces the Lewis basicity of the nitrogen, preventing its coordination with the Lewis acid and thereby stabilizing the ring.[5]
-
Stoichiometry of the Lewis Acid: If protection is not an option, carefully titrate the amount of Lewis acid used. Use the minimum effective amount required to promote the desired reaction, as excess Lewis acid will increase the likelihood of azetidine coordination and ring-opening.
-
Choice of Lewis Acid: Experiment with different Lewis acids. "Softer" Lewis acids might have a lower affinity for the "hard" nitrogen atom of the azetidine compared to the target functional group (e.g., a carbonyl oxygen).
-
Lower Reaction Temperature: As with other ring-opening scenarios, conducting the reaction at lower temperatures can help to disfavor the undesired ring-opening pathway.
Section 3: Prophylactic Strategies & Best Practices
Proactive measures can save significant time and resources by preventing side reactions before they occur.
N-Protection: The First Line of Defense
The most effective way to prevent unwanted ring-opening reactions is to decrease the nucleophilicity and basicity of the azetidine nitrogen. This is best achieved by installing an electron-withdrawing protecting group.
| Protecting Group | Key Features | Cleavage Conditions |
| Boc (tert-Butoxycarbonyl) | Stable to a wide range of conditions, reduces basicity.[5] | Strong acid (e.g., TFA, HCl).[15] |
| Cbz (Carboxybenzyl) | Orthogonal to acid-labile groups, reduces basicity.[15] | Hydrogenolysis (e.g., H₂, Pd/C).[15][17] |
| Tosyl (p-Toluenesulfonyl) | Strongly electron-withdrawing, renders the nitrogen non-basic.[6] | Harsh reducing conditions (e.g., Na/NH₃). |
Experimental Protocol: Boc Protection of an Azetidine
-
Dissolve the azetidine starting material (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as triethylamine (1.2 eq) or use a biphasic system with aqueous sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise or as a solution in the reaction solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup and purify the N-Boc protected azetidine by column chromatography or recrystallization.
Strategic Selection of Reagents and Conditions
Beyond protection, careful planning of your reaction conditions is crucial.
-
Prioritize Neutral or Basic Conditions: Whenever possible, choose reaction pathways that operate under neutral or basic conditions to avoid protonation of the azetidine nitrogen.
-
Reagent Order of Addition: In reactions involving multiple reagents, consider adding the reagent that reacts with the azetidine last, especially if other reagents could create an acidic environment.
-
Solvent Choice: In some enantioselective ring-opening reactions, ethereal solvents like 2-MeTHF have been shown to provide better selectivity, while highly polar solvents can be detrimental.[10][12]
Purification of Azetidine Compounds
Purification itself can be a source of degradation if not handled correctly.
-
Chromatography:
-
Crystallization: This is often the gentlest method of purification and should be considered for solid compounds.[18]
-
Distillation: For volatile azetidines, vacuum distillation can be an effective purification method.[19]
Decision Tree for Azetidine Modification:
Caption: Strategic workflow for modifying azetidines.
By understanding the underlying chemical principles and employing these troubleshooting and prophylactic strategies, you can significantly improve the success rate of your experiments involving the versatile yet sensitive azetidine scaffold.
References
-
Štverková, D., & Grembecka, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(18), 3955-3977. [Link]
-
Reddy, M. M., & R, P. K. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5860-5863. [Link]
-
Štverková, D., & Grembecka, J. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Nucleophilic ring-opening of azetidine derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Lindsley, C. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1560-1565. [Link]
-
Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1272448. [Link]
-
Gair, J., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
-
Krishna Reddy, V. V. R. M., et al. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry, 24(8), 3468-3472. [Link]
-
Štverková, D., & Grembecka, J. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(18), 3955-3977. [Link]
-
Thompson, S., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
-
ResearchGate. (n.d.). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines | Request PDF. ResearchGate. [Link]
-
YouTube. (2020, November 18). Azetidine: Basicity and Preparation. [Link]
-
Parmar, D., & Sugumaran, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47475-47496. [Link]
-
ChemTube3D. (n.d.). Aziridine: ring strain promotes ring opening. [Link]
-
Lindsley, C. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of azetidines. ResearchGate. [Link]
-
Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
-
Wikipedia. (n.d.). Azetidine. [Link]
-
ResearchGate. (n.d.). Stability of different azetidine esters. Condition D: PG-azetidine (1.... ResearchGate. [Link]
-
Molecules. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(2), 799. [Link]
-
ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Request PDF. ResearchGate. [Link]
-
Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]
-
Thompson, S., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
-
Thompson, S., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
-
Illinois Experts. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]
-
ChemRxiv. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]
-
Current Organic Chemistry. (n.d.). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. [Link]
-
ChemRxiv. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]
-
Frontiers. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]
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Technical Support Center: Optimizing Coupling Reactions with 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive guide for troubleshooting and optimizing amide coupling reactions involving 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine. This resource, designed by application scientists, provides in-depth, field-tested advice to help you navigate common experimental challenges and enhance your synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your coupling reactions.
Low or No Product Yield
Question: My amide coupling reaction with this compound is resulting in a low yield or no product at all. What are the common causes and how can I fix this?
Answer:
Low or nonexistent yields in amide coupling reactions are a frequent challenge, often stemming from several key factors.[1] A systematic approach to troubleshooting can pinpoint the root cause.
Potential Causes & Recommended Solutions:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid moiety of your azetidine starting material must be effectively activated to react with the incoming amine.[1] If the coupling reagent is not potent enough or used in insufficient quantities, activation will be incomplete.[1]
-
Solution: Consider switching to a more powerful coupling reagent. For sterically hindered or electronically challenging substrates, aminium/uronium salts like HATU, HBTU, or HCTU, or phosphonium salts such as PyBOP, are generally more effective than standard carbodiimide reagents like DCC or EDC.[2][3] Ensure you are using the correct stoichiometry, typically a slight excess (1.0-1.5 equivalents) of the coupling reagent.[1]
-
-
Deactivation of the Amine: The amine coupling partner can be rendered non-nucleophilic if it is protonated.[1] This can occur from an acid-base reaction with the carboxylic acid starting material before the coupling reaction begins.
-
Solution: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture. Typically, 2.0 equivalents of the base are sufficient to neutralize any acidic species and ensure the amine remains in its free, nucleophilic form.[1]
-
-
Steric Hindrance: The bulky Boc-protecting group on the azetidine ring or bulky substituents on your amine partner can physically impede the reaction, leading to slow or incomplete coupling.[2][4]
-
Solution: Increase the reaction time, sometimes even to overnight, to allow the sterically hindered components to react.[3] Gentle heating can also be beneficial, but must be carefully monitored to avoid side reactions like racemization.[2] For extremely hindered couplings, converting the carboxylic acid to a more reactive acyl fluoride may be a viable strategy.[3]
-
-
Hydrolysis of Activated Intermediate: The presence of water in your reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it back to the starting carboxylic acid and preventing amide bond formation.[1]
-
Solution: It is critical to use anhydrous solvents and reagents. Ensure your solvents are properly dried, and that your starting materials are free of excess moisture.
-
Significant Side Product Formation
Question: I am observing significant side product formation in my coupling reaction. How can I identify and minimize these impurities?
Answer:
Side product formation can complicate purification and reduce the yield of your desired amide. Common side reactions in amide couplings include racemization and byproducts from the coupling reagents themselves.
Common Side Products & Mitigation Strategies:
-
Racemization: If your amine or other parts of your molecule contain chiral centers, racemization (the loss of stereochemical integrity) can be a significant issue, leading to the formation of hard-to-separate diastereomers.[2][5]
-
Solution: Employ a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt).[6][7] These additives react with the activated carboxylic acid to form a more stable intermediate that is less prone to racemization.[8] Running the reaction at a lower temperature can also help minimize epimerization.[9][10]
-
-
N-Acylurea Formation: When using carbodiimide reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which terminates the desired reaction pathway.[5]
-
Solution: The addition of HOBt or NHS (N-hydroxysuccinimide) can trap the O-acylisourea intermediate to form a more stable active ester, which is less susceptible to this rearrangement and reacts readily with the amine.[8]
-
-
Guanidinylation of the Amine: Uronium-based coupling reagents like HATU can react with the amine nucleophile to form a guanidinium byproduct, effectively capping the amine and preventing it from participating in the desired amide bond formation.[7][11]
Purification Challenges
Question: My final product is highly polar and difficult to purify by standard column chromatography. What purification strategies are recommended?
Answer:
The presence of the azetidine ring and other polar functional groups can make purification challenging.
Recommended Purification Techniques:
-
Reverse-Phase Chromatography: For polar compounds, reverse-phase flash chromatography is often more effective than normal-phase silica gel chromatography.[4] A C18-functionalized silica is a good starting point.
-
Ion-Exchange Chromatography: If your product has a basic nitrogen that can be protonated, strong cation exchange (SCX) chromatography can be a powerful purification tool.[4] The product is captured on the column and then released by washing with a solution containing a stronger base.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material and can be more scalable than chromatography.[13] Solvents like ethanol, acetonitrile, or acetone could be good starting points to explore.[13]
Frequently Asked Questions (FAQs)
Question: What are the recommended starting conditions for a coupling reaction with this compound?
Answer:
A good starting point for a standard coupling reaction would be to use HATU as the coupling reagent and DIPEA as the base in an anhydrous solvent like DMF or DCM.[1][14]
Table 1: Recommended Starting Conditions for HATU Coupling
| Reagent | Stoichiometry (Equivalents) |
| This compound | 1.0 |
| Amine Coupling Partner | 1.0 - 1.2 |
| HATU | 1.0 - 1.5 |
| DIPEA | 2.0 |
Question: How do I choose the right coupling reagent for my specific amine?
Answer:
The choice of coupling reagent is critical and depends on the steric and electronic properties of your amine.[1]
-
For simple, unhindered amines: Standard carbodiimides like EDC in combination with an additive like HOBt are often sufficient and cost-effective.[6]
-
For sterically hindered or electron-deficient amines: More potent onium salt-based reagents like HATU or PyBOP are recommended to overcome the higher activation energy barrier.[2][3]
Question: What is the role of additives like HOBt and HOAt?
Answer:
Additives like HOBt and HOAt play a crucial dual role in amide coupling reactions:
-
Suppressing Racemization: They react with the highly reactive activated carboxylic acid to form a more stable active ester intermediate, which is less prone to epimerization at chiral centers.[6][7][8]
-
Increasing Reaction Rates: In some cases, the active ester formed with these additives is more reactive towards the amine than the initial activated species, leading to faster and more efficient reactions.
Question: Which solvents are recommended for these coupling reactions?
Answer:
The choice of solvent is important for ensuring all reactants remain in solution.[3]
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are the most commonly used and are excellent choices for most coupling reactions.[1][15]
-
Other Options: Acetonitrile (ACN) and tetrahydrofuran (THF) can also be used, but solubility of all components should be checked.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the this compound (1.0 equivalent) in anhydrous DMF or DCM.[1]
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.[1]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield coupling reactions.
General Amide Coupling Mechanism with Additives
Caption: The role of additives in stabilizing reactive intermediates.
References
-
Zhang, Z., et al. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Collection of Czechoslovak Chemical Communications. [Link]
-
Aapptec. Coupling Reagents. [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. [Link]
-
Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. [Link]
-
AZoM. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
-
Epimerization of Peptide. [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]
-
Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. [Link]
-
Reddy, K. (2018). Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg. [Link]
-
Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]
-
Wikipedia. Carbodiimide. [Link]
-
Patil, S. D., et al. (2022). Optimization of Automated Synthesis of Amide-Linked RNA. ACS Omega. [Link]
-
Yde, L. (2014). Epimerisation in Peptide Synthesis. ResearchGate. [Link]
-
ResearchGate. Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. [Link]
-
Reddit. (2017). coupling reaction using EDC/HOBt. [Link]
-
Biomatik. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
Vankawala, P. J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. [Link]
-
Reddit. (2022). HATU coupling - what's the best order?. [Link]
Sources
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- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
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- 8. nbinno.com [nbinno.com]
- 9. CCCC 2001, Volume 66, Issue 6, Abstracts pp. 923-932 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
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- 15. researchgate.net [researchgate.net]
strategies for removing impurities from 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine
Answering the call of researchers and drug development professionals, this Technical Support Center provides specialized guidance on the purification of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine . As Senior Application Scientists, we have structured this resource to move beyond simple protocols, offering in-depth explanations and field-tested solutions to common challenges. Our goal is to empower you to achieve optimal purity and yield by understanding the "why" behind every step.
Understanding the Molecule: Key Purification Challenges
This compound presents a unique set of purification challenges due to its distinct structural features:
-
The Boc-Protecting Group: While robust, the tert-butoxycarbonyl group is sensitive to strong acidic conditions, which can lead to its cleavage.
-
The Azetidine Ring: This four-membered ring is strained and can be susceptible to ring-opening under harsh reaction or purification conditions.
-
The β-Keto Ester Moiety: This is the most sensitive part of the molecule. β-keto esters are prone to hydrolysis to the corresponding β-keto acid, which can then readily undergo decarboxylation, especially when heated or under acidic/basic conditions[1][2].
A successful purification strategy must navigate these sensitivities to isolate the target compound without inducing degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: Impurities typically arise from starting materials, side reactions, or subsequent degradation. Key species to look for include:
-
Unreacted Starting Materials: Such as 1-Boc-3-azetidinone and the acylating agent (e.g., diethyl malonate).
-
Hydrolysis Product: 1-Boc-3-(2-carboxyacetyl)azetidine, formed by the hydrolysis of the ethyl ester. This will appear as a more polar spot on a TLC plate.
-
Decarboxylation Product: If hydrolysis occurs, the resulting β-keto acid can easily lose CO₂ to form 1-Boc-3-acetylazetidine.
-
Solvent and Reagent Residues: High-boiling point solvents (e.g., DMF) or residual acids/bases used in the synthesis.
Q2: What is the best general strategy for purifying this compound?
A2: A multi-step approach is most effective. Start with a gentle aqueous work-up (liquid-liquid extraction) to remove salts and water-soluble impurities. The primary purification method will then be flash column chromatography on silica gel. Crystallization can be attempted for final polishing if the compound solidifies, but many Boc-protected intermediates are oils[3].
Q3: My purified compound is a persistent oil. How can I solidify it for easier handling?
A3: This is a common issue with Boc-protected compounds[3]. If standard crystallization attempts fail, consider the following:
-
Pulping/Trituration: Stirring the oil vigorously in a non-polar solvent in which it is poorly soluble (like hexanes or diethyl ether) can sometimes induce solidification or precipitation[3].
-
Seed Crystals: If you have a small amount of solid material, using it to seed a concentrated solution of the oil can initiate crystallization[4].
-
High-Vacuum Drying: Ensure all residual solvent is removed, as this can prevent crystallization. However, avoid excessive heating, which can cause decomposition.
Q4: Why is my yield so low after purification, especially after column chromatography?
A4: Low yield is often due to product degradation on the silica gel. The slightly acidic nature of standard silica gel can promote the hydrolysis and subsequent decarboxylation of the β-keto ester. To mitigate this, run the column as quickly as possible, avoid letting the compound sit on the column, and consider using deactivated (neutral) silica if degradation is severe.
Troubleshooting Purification Workflows
This section provides solutions to specific problems encountered during the purification process.
Workflow 1: Aqueous Work-up (Liquid-Liquid Extraction)
The goal of this step is to remove inorganic salts and highly polar impurities before chromatography.
Problem: Emulsion formation during extraction with ethyl acetate or dichloromethane.
-
Expert Analysis: Emulsions are often caused by fine particulate matter or amphiphilic impurities.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break the emulsion. If the emulsion persists, filtration through a pad of Celite® can be effective.
Problem: Product degradation during acidic or basic washes.
-
Expert Analysis: The Boc group is labile to acid, and the β-keto ester is sensitive to both acid and base.
-
Solution: Avoid strong acidic or basic washes.
-
To remove residual base (e.g., triethylamine), use a wash with a saturated aqueous solution of NH₄Cl.
-
To remove residual acid, use a wash with a saturated aqueous solution of NaHCO₃. This is a weak base and is generally well-tolerated for short exposure times.
-
Always follow any wash with a brine wash to remove excess water and help dry the organic layer.
-
Workflow 2: Flash Column Chromatography
This is the core purification step for isolating the target compound.
Problem: Poor separation of the product from a close-running impurity.
-
Expert Analysis: Achieving good resolution requires optimizing the mobile phase (eluent) polarity. Thin-Layer Chromatography (TLC) is an essential tool for developing the right conditions[5].
-
Solution:
-
Systematically Test Solvents: Use TLC to test various solvent systems. A typical starting point for β-keto esters is a mixture of hexanes (or heptane) and ethyl acetate[6][7]. If separation is poor, try substituting ethyl acetate with diethyl ether or dichloromethane.
-
Fine-Tune Polarity: Adjust the ratio of your chosen solvents. For flash chromatography, the ideal Retention Factor (Rf) for your target compound on the TLC plate is between 0.2 and 0.35.
-
Employ a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), a shallow gradient (e.g., starting from 10% EtOAc/Hexanes and slowly increasing to 30% EtOAc/Hexanes) can significantly improve the resolution between closely eluting spots[8].
-
| Parameter | Recommended Starting Condition | Optimization Tip |
| Stationary Phase | Silica Gel, 230-400 mesh | If degradation occurs, switch to deactivated (neutral) silica gel. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Test other systems like Dichloromethane/Methanol for more polar compounds. |
| Elution Profile | Gradient elution from low to high polarity | A shallow gradient provides better separation than an isocratic or step gradient. |
| Column Loading | Dry loading is preferred | Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the column. This leads to sharper bands than wet loading. |
Problem: The product is streaking or tailing on the TLC plate and column.
-
Expert Analysis: Streaking is often caused by compound instability on the silica, overloading, or the presence of highly acidic or basic impurities. The acidic α-proton of the β-keto ester can also interact strongly with the silica surface.
-
Solution:
-
Check for Degradation: Run a quick TLC. Spot your crude material, and next to it, spot the material after it has been sitting dissolved in your eluent for 10-15 minutes. If a new spot appears, degradation is occurring.
-
Use a Modifier: Adding a very small amount of a modifier to your eluent can improve peak shape. For potentially acidic compounds, adding 0.1-0.5% triethylamine can help, but use with caution due to the risk of base-catalyzed decomposition. More commonly, adding 0.5-1% acetic acid can help for compounds that chelate with the silica, but this is not recommended here due to the acid-labile Boc group.
-
Reduce Loading: Do not overload the column. A general rule is to load no more than 1-5% of the silica gel mass with your crude material (e.g., 1-5 g of crude on 100 g of silica).
-
Visualizing the Purification Strategy
A logical workflow is critical for success. The following diagram outlines the recommended purification path.
Caption: General purification workflow for this compound.
The following decision tree can help troubleshoot poor chromatographic separation.
Caption: Decision tree for troubleshooting flash chromatography issues.
References
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. aklectures.com [aklectures.com]
- 3. researchgate.net [researchgate.net]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
- 6. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. orgsyn.org [orgsyn.org]
long-term storage and handling recommendations for 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine
Welcome to the technical support center for 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine (CAS No. 1403561-39-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and proper handling of this versatile building block. By understanding its chemical intricacies, you can mitigate potential experimental setbacks and ensure the integrity of your results.
Core Principles of Storage and Handling
This compound is a trifunctional molecule, and its stability is dictated by the interplay of its three key components: the Boc-protected amine, the azetidine ring, and the β-keto ester moiety. Each of these groups presents unique handling and storage considerations.
Long-Term Storage Recommendations
For optimal long-term stability, it is recommended to store this compound under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Lower temperatures slow down potential degradation pathways. For some similar azetidine derivatives, refrigeration is explicitly recommended. |
| Atmosphere | Inert gas (Argon or Nitrogen) | The compound may be sensitive to moisture and air. An inert atmosphere minimizes the risk of hydrolysis of the ester and the Boc group. |
| Container | Tightly sealed, amber glass vial | Protects from moisture and light, which can catalyze degradation. |
| State | As a solid | Storing the compound in its solid form is preferable to in-solution storage to prevent solvent-mediated degradation. |
General Handling Procedures
Adherence to proper handling techniques is crucial to prevent contamination and degradation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1][2]
-
Work Environment: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[1][2]
-
Dispensing: When dispensing the compound, use clean, dry spatulas and weigh it out in a controlled environment. Avoid leaving the container open for extended periods.
-
Moisture and Air Sensitivity: Due to the potential for hydrolysis, it is best practice to handle the compound under an inert atmosphere, especially when aliquoting for long-term storage or preparing solutions. Techniques for handling air- and moisture-sensitive compounds should be employed.[3][4]
Troubleshooting Guide: A Proactive Approach to Experimental Challenges
This section addresses potential issues you may encounter during the storage and use of this compound in a question-and-answer format.
Question 1: I suspect my compound has degraded upon storage. What are the likely causes and how can I confirm this?
Answer: Degradation can manifest as a change in physical appearance (e.g., discoloration, clumping), poor performance in reactions, or the appearance of unexpected spots on a TLC plate. The primary culprits for degradation are moisture and acidic conditions.
-
Confirmation of Degradation:
-
Analytical Techniques: The most definitive way to confirm degradation is through analytical techniques such as ¹H NMR, LC-MS, or FT-IR. Compare the spectrum of the suspect sample to that of a fresh or reference sample.
-
TLC Analysis: A simple TLC analysis can often reveal the presence of impurities. Develop a TLC system that gives a clean spot for the starting material. The appearance of new, more polar spots is indicative of degradation.
-
-
Potential Degradation Pathways:
-
Hydrolysis of the Boc Group: The tert-butyloxycarbonyl (Boc) group is notoriously labile to acidic conditions.[5][] Trace amounts of acid in your storage container or solvent can lead to its cleavage, yielding the free amine.
-
Hydrolysis of the Ethyl Ester: The ethyl ester of the β-keto ester functionality can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of moisture and acid or base.[7]
-
Decarboxylation of the β-Keto Acid: If the ethyl ester is hydrolyzed, the resulting β-keto acid is susceptible to decarboxylation upon heating, which would result in a ketone.[8][9]
-
Azetidine Ring Opening: The four-membered azetidine ring is strained and can be susceptible to ring-opening reactions, particularly under acidic conditions.[10]
-
Question 2: My reaction is not proceeding as expected, and I suspect an issue with the starting material. What should I check?
Answer: If you are experiencing low yields, incomplete reactions, or the formation of side products, it is prudent to assess the quality of your this compound.
-
Purity Check: As a first step, verify the purity of your starting material using an appropriate analytical method (NMR, LC-MS).
-
Solvent Quality: Ensure that your reaction solvents are anhydrous and of high purity. The presence of water can lead to hydrolysis of the ester and Boc group.
-
Reaction Conditions:
-
pH: Avoid acidic conditions unless the reaction specifically calls for them, as this can lead to deprotection of the Boc group or degradation of the azetidine ring.
-
Temperature: While some reactions require heat, prolonged heating can promote decarboxylation if any hydrolysis of the ester has occurred.
-
Question 3: I need to prepare a stock solution of the compound. What is the best way to do this to ensure stability?
Answer: While storing the compound as a solid is ideal, preparing stock solutions is often necessary for experimental workflows.
-
Solvent Choice: Use a high-purity, anhydrous, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or dioxane. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification reactions with the ethyl ester.[11]
-
Storage of Solutions: Store stock solutions at low temperatures (-20°C is recommended) in tightly sealed vials with an inert gas headspace.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and the introduction of moisture and air into the main stock solution.
Troubleshooting Workflow for Suspected Degradation
Caption: A decision tree for troubleshooting suspected degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
A1: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to store all reactive organic compounds in amber vials to protect them from potential light-induced degradation.
Q2: What are the incompatible materials to avoid?
A2: Based on the functional groups present, you should avoid strong acids, strong bases, and strong oxidizing agents. Strong acids can cleave the Boc group and open the azetidine ring.[5][] Strong bases can promote hydrolysis of the ester and potentially other side reactions.
Q3: Can I store the compound at room temperature for short periods?
A3: While refrigerated storage is recommended for long-term stability, storage at room temperature for short periods (e.g., during weighing or reaction setup) is generally acceptable, provided the compound is protected from moisture and air.[12]
Q4: What is the expected appearance of the compound?
A4: The physical appearance can vary depending on the supplier and purity, but it is typically an off-white to pale yellow solid or oil. Any significant deviation from the appearance stated on the supplier's data sheet may indicate degradation.
Q5: How should I dispose of waste containing this compound?
A5: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Consult the Safety Data Sheet (SDS) for your specific product for detailed disposal instructions.[1]
References
-
ACS Publications. Organic Letters Ahead of Print. Available from: [Link]
-
PubMed. pH-dependent decarboxylation of 2-amino-3-ketobutyrate, the unstable intermediate in the threonine dehydrogenase-initiated pathway for threonine utilization. Available from: [Link]
-
RSC Publishing. Recent advances in the transesterification of β-keto esters. Available from: [Link]
-
YouTube. Azetidine: Basicity and Preparation. Available from: [Link]
-
ACS Publications. Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. Available from: [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]
-
PubMed. Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. Available from: [Link]
-
PubMed. Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. Available from: [Link]
-
Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]
-
Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. Available from: [Link]
-
ResearchGate. Palladium‐catalyzed decarboxylation of β‐keto esters. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]
-
Cole-Parmer. Chemical Compatibility Database. Available from: [Link]
-
Neilson Lab. the manipulation of air.sensitive compounds. Available from: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]
-
Chemical Compatibility Chart. Chemical Compatibility Chart. Available from: [Link]
Sources
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- 5. Boc-Protected Amino Groups [organic-chemistry.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. youtube.com [youtube.com]
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- 12. chemscene.com [chemscene.com]
Technical Support Center: Synthesis of 3,3-Disubstituted Azetidines
Welcome to the Technical Support Center for the synthesis of 3,3-disubstituted azetidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of this valuable heterocyclic scaffold. Azetidines are increasingly sought after in medicinal chemistry for their ability to impart unique and favorable physicochemical properties to drug candidates.[1][2][3][4] However, the construction of the strained four-membered ring, particularly with geminal substitution at the C3 position, presents significant synthetic hurdles.[4][5]
This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols for key synthetic methodologies to empower you in your experimental work.
Troubleshooting Guides
This section addresses specific problems you might encounter during the synthesis of 3,3-disubstituted azetidines in a question-and-answer format.
Issue 1: Low Yield in Intramolecular Cyclization for Azetidine Formation
Question: I am attempting an intramolecular cyclization of a γ-amino alcohol derivative to form a 3,3-disubstituted azetidine, but the yield is consistently low. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in intramolecular cyclizations for azetidine synthesis are a frequent challenge, primarily due to the high activation energy for forming a strained four-membered ring and competing side reactions.[5][6][7][8]
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Competing Intermolecular Reactions | Instead of cyclizing, the linear precursor can react with other molecules, leading to dimerization or polymerization.[5][8] This is often exacerbated at higher concentrations. | - Decrease Concentration: Run the reaction under high-dilution conditions to favor the intramolecular pathway. - Slow Addition: Add the substrate slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Inefficient Leaving Group | The rate of the intramolecular S(_N)2 reaction is highly dependent on the quality of the leaving group. A poor leaving group will slow the desired cyclization, allowing side reactions to dominate. | - Activate the Hydroxyl Group: Convert the alcohol to a better leaving group, such as a mesylate or tosylate.[6][7] - Alternative Leaving Groups: Consider using halides (e.g., iodide) which are excellent leaving groups. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. A base that is too strong or sterically hindered can promote elimination (E2) over substitution (S(_N)2). The solvent can influence the solubility of the substrate and the transition state of the reaction.[8] | - Base Selection: Use a non-nucleophilic base of appropriate strength. For mesylates or tosylates, bases like potassium carbonate or sodium hydride are commonly used.[6][8] - Solvent Optimization: Screen a range of polar aprotic solvents such as DMF, DMSO, or acetonitrile to find the optimal medium for your specific substrate. |
| Steric Hindrance | Bulky substituents at the C3 position can sterically hinder the backside attack of the nitrogen nucleophile, slowing down the cyclization.[8] | - Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier. However, be cautious as this can also promote side reactions. - Alternative Synthetic Route: If steric hindrance is severe, consider a different synthetic strategy, such as a [2+2] cycloaddition or a strain-release approach.[2][9] |
Issue 2: Ring-Opening of the Azetidine Product
Question: My desired 3,3-disubstituted azetidine is forming, but I am also observing significant amounts of a ring-opened byproduct. How can I prevent this?
Answer: The inherent ring strain of azetidines (approximately 25.4 kcal/mol) makes them susceptible to nucleophilic attack and ring-opening, especially under harsh reaction or workup conditions.[4][5]
Preventative Measures:
-
Control pH: Avoid strongly acidic or basic conditions during workup and purification. Azetidines can be cleaved by both acids and bases.[5]
-
Choice of Nucleophiles: Be mindful of the nucleophiles present in your reaction mixture. Strong, unhindered nucleophiles are more likely to cause ring-opening.
-
Protecting Group Strategy: The nitrogen protecting group plays a crucial role. Electron-withdrawing groups like carbamates (e.g., Boc, Cbz) can stabilize the ring to some extent. However, their removal conditions must be chosen carefully to avoid ring degradation. For instance, the Cbz group is essential for reactivity in some carbocation-mediated syntheses.[10]
-
Temperature Control: Perform reactions and purifications at the lowest practical temperature to minimize decomposition.
Issue 3: Poor Substrate Scope and Functional Group Compatibility
Question: I am struggling to synthesize a range of 3,3-disubstituted azetidines with diverse functional groups using a traditional multi-step approach. What modern methods offer better functional group tolerance and a more modular approach?
Answer: Traditional methods for synthesizing 3,3-disubstituted azetidines often require multiple steps and have limited functional group compatibility.[1][2][3] Several modern strategies have been developed to address these limitations:
-
Modular Synthesis via Azetidinylation Reagents: This approach allows for the direct coupling of various nucleophiles with a pre-formed azetidine electrophile, offering a broad substrate scope under mild conditions.[1][2][3]
-
Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs): Pioneered by Baran and Aggarwal, this powerful method utilizes the high ring strain of ABBs as a driving force to react with a wide array of nucleophiles and electrophiles, providing divergent access to 3,3-disubstituted azetidines.[2][9]
-
Photochemical Methods: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, proceed under very mild conditions, offering excellent functional group tolerance and access to complex structures that are difficult to obtain via thermal methods.[6][11]
-
Transition-Metal-Catalyzed C-H Amination: Direct intramolecular C-H amination catalyzed by metals like palladium can form the azetidine ring in a highly atom-economical fashion with good functional group tolerance.[4]
Caption: Decision workflow for overcoming poor substrate scope.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic challenges in preparing 3,3-disubstituted azetidines?
A1: The primary challenges stem from the inherent ring strain of the four-membered ring.[4][5] This leads to:
-
Difficulty in Ring Formation: The formation of the azetidine ring is entropically and enthalpically unfavorable compared to five- or six-membered rings.[11]
-
Competing Side Reactions: During synthesis, side reactions such as dimerization, polymerization, and elimination often compete with the desired intramolecular cyclization.[5][8]
-
Ring Instability: The formed azetidine ring is susceptible to ring-opening by nucleophiles, acids, or bases.[5]
-
Limited Modularity in Traditional Routes: Classical methods often lack modularity, making it difficult to create a diverse library of analogs for drug discovery.[1][2]
Q2: How does the nitrogen protecting group influence the synthesis and reactivity of 3,3-disubstituted azetidines?
A2: The choice of the nitrogen protecting group is critical. It influences:
-
Nucleophilicity of the Nitrogen: During intramolecular cyclization, the protecting group affects the nucleophilicity of the nitrogen atom.
-
Stability of Intermediates: In reactions proceeding through a carbocation at the C3 position, electron-withdrawing protecting groups like Cbz (carboxybenzyl) are often crucial for stabilizing the positive charge.[10][12] In contrast, a Boc (tert-butyloxycarbonyl) group can render the substrate unreactive under the same conditions.[10]
-
Ring Stability: Electron-withdrawing groups can help to stabilize the azetidine ring towards certain reagents.
-
Deprotection Conditions: The conditions required to remove the protecting group must be mild enough to avoid cleavage of the sensitive azetidine ring.[5]
Q3: What are the advantages of using photochemical methods for azetidine synthesis?
A3: Photochemical methods, particularly those using visible light, offer several advantages:[6]
-
Mild Reaction Conditions: These reactions are often conducted at room temperature, which improves functional group tolerance and can prevent side reactions that occur at higher temperatures.[6]
-
Access to Unique Structures: Photochemical cycloadditions like the aza Paternò-Büchi reaction can provide access to complex and highly functionalized azetidines that are difficult to synthesize using traditional thermal methods.[4][6]
-
High Stereocontrol: In many cases, photochemical reactions can proceed with high levels of stereoselectivity.[6]
-
Improved Atom Economy: [2+2] cycloadditions are highly atom-economical as all atoms from the reactants are incorporated into the product.[6]
Experimental Protocols
Protocol 1: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents
This protocol is adapted from a modular synthesis strategy for 3,3-disubstituted azetidines.[2] It involves the scandium-catalyzed reaction of an azetidinyl trichloroacetimidate with a nucleophile.
Step 1: Synthesis of Azetidinyl Trichloroacetimidate (Electrophile)
-
To a solution of the corresponding 3-substituted-3-hydroxyazetidine in dichloromethane, add trichloroacetonitrile.
-
Cool the mixture to 0 °C and add a catalytic amount of a strong base (e.g., DBU).
-
Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Purify the crude product by flash column chromatography to obtain the azetidinyl trichloroacetimidate.
Step 2: Sc(OTf)₃-Catalyzed Nucleophilic Substitution
-
To a flame-dried flask containing Sc(OTf)₃ (10-20 mol%), add activated 4Å molecular sieves.
-
Add a solution of the azetidinyl trichloroacetimidate (1.0 eq) and the desired nucleophile (1.5 eq) in dry dichloromethane under an argon atmosphere.
-
Stir the reaction at 35 °C and monitor by TLC (typically 12 hours).
-
Upon completion, filter the reaction mixture, remove the solvent under reduced pressure, and purify the residue by flash column chromatography to afford the desired 3,3-disubstituted azetidine.[2]
Caption: Workflow for modular azetidine synthesis.
Protocol 2: Synthesis of 3,3-Diarylazetidines via Calcium-Catalyzed Friedel-Crafts Alkylation
This protocol describes the synthesis of 3,3-diarylazetidines from N-Cbz azetidinols and is noted for its use of an inexpensive calcium catalyst.[12]
Step 1: Preparation of the Reaction Mixture
-
In a reaction vessel, combine the N-Cbz-3-aryl-3-azetidinol (1.0 eq), the (hetero)aromatic nucleophile (2.0-3.0 eq), and calcium(II) triflimide (Ca(NTf₂)₂) (10 mol%).
-
Add a suitable solvent, such as 1,2-dichloroethane (DCE).
Step 2: Reaction Execution
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor its progress using TLC or LC-MS.
-
The reaction proceeds via the formation of an azetidine carbocation intermediate, which is then trapped by the aromatic nucleophile.[10][12]
Step 3: Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction, for example, with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography to yield the 3,3-diarylazetidine.
References
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (URL: [Link])
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. (URL: [Link])
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols - Morressier. (URL: [Link])
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. (URL: [Link])
-
A novel synthesis of 3,3-(spiro)substituted azetidines | Semantic Scholar. (URL: [Link])
-
Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PubMed Central. (URL: [Link])
-
Use of Flow Technologies and Photochemical Methods for the Preparation and Synthetic Manipulation of Functionalized Azetines - IRIS. (URL: [Link])
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC - NIH. (URL: [Link])
-
Photochemical Flow Synthesis of 3‐Hydroxyazetidines - Baxendale Group - Durham University. (URL: [Link])
-
Synthesis of 1,3-disubstituted azetidines via a tandem ring-opening ring-closing procedure - Research Explorer - The University of Manchester. (URL: [Link])
-
Photochemical Approaches to Azetidines - Nottingham ePrints. (URL: [Link])
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (URL: [Link])
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines | Journal of the American Chemical Society. (URL: [Link])
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL: [Link])
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Azetidine synthesis - Organic Chemistry Portal. (URL: [Link])
- WO2000063168A1 - Synthesis of azetidine derivatives - Google P
-
Synthesis of Azetidines. (URL: [Link])
-
Access to 3-Azetidines via Halogenation of Titanacyclobutanes - PMC - NIH. (URL: [Link])
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society. (URL: [Link])
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - ResearchGate. (URL: [Link])
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC - NIH. (URL: [Link])
-
The synthesis of azetidines with intramolecular cyclization of... - ResearchGate. (URL: [Link])
-
Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed. (URL: [Link])
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (URL: [Link])
-
A one-pot preparation of 1,3-disubstituted azetidines - PubMed. (URL: [Link])
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- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Building Blocks: A Comparative Guide to 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine and 1-Boc-azetidine-3-carboxylic acid in Synthesis
In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among the myriad of available scaffolds, strained heterocyclic systems like azetidines have garnered significant attention for their ability to impart unique conformational constraints and desirable physicochemical properties to drug candidates.[1][2][3][4] This guide provides an in-depth, comparative analysis of two closely related yet functionally distinct azetidine-based building blocks: 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine and 1-Boc-azetidine-3-carboxylic acid . Through an objective lens supported by experimental data, we will explore their respective synthetic utilities, reactivity profiles, and strategic applications, empowering researchers to make informed decisions in their synthetic endeavors.
At a Glance: Key Physicochemical and Structural Properties
A foundational understanding of the intrinsic properties of these two molecules is crucial for appreciating their divergent applications.
| Property | This compound | 1-Boc-azetidine-3-carboxylic acid |
| Molecular Formula | C₁₃H₂₁NO₅ | C₉H₁₅NO₄ |
| Molecular Weight | 271.31 g/mol | 201.22 g/mol [1][5][6][7] |
| CAS Number | 1392803-61-0 (related structures) | 142253-55-2[1][5][6][7] |
| Appearance | Typically an oil or low-melting solid | White to off-white powder[1] |
| Key Functional Groups | β-keto ester, Boc-protected amine | Carboxylic acid, Boc-protected amine |
| Primary Synthetic Role | Precursor to 3-substituted azetidines via decarboxylation | Constrained amino acid analogue for peptide synthesis and amide coupling |
Synthetic Accessibility: A Divergence in Strategy
The synthetic routes to these two building blocks, while both starting from simpler azetidine precursors, diverge significantly, reflecting their intended applications.
1-Boc-azetidine-3-carboxylic acid is typically prepared from azetidine-3-carboxylic acid through a straightforward protection reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8] This method is robust and allows for the large-scale production of this versatile building block.
In contrast, the synthesis of This compound often involves the acylation of a suitable 3-substituted azetidine precursor. A common strategy involves the Horner-Wadsworth-Emmons reaction of 1-Boc-3-azetidinone with a phosphonate reagent to introduce the α,β-unsaturated ester, which can then be further manipulated.[3]
Reactivity and Synthetic Applications: A Tale of Two Fates
The distinct functionalities of these two molecules dictate their primary applications in organic synthesis.
This compound: A Gateway to 3-Substituted Azetidines via Krapcho Decarboxylation
The defining feature of this compound is its β-keto ester moiety. This functionality makes it an ideal substrate for the Krapcho decarboxylation , a powerful reaction that removes an ester group in the presence of a salt, typically in a high-boiling polar aprotic solvent like DMSO.[9][10][11] This reaction provides a clean and efficient route to 3-acetylazetidine derivatives, which are valuable intermediates for further functionalization.
The Krapcho decarboxylation is particularly advantageous as it proceeds under relatively neutral conditions, avoiding the harsh acidic or basic environments that could compromise the integrity of the strained azetidine ring or the Boc-protecting group.[10][12][13]
Caption: Krapcho decarboxylation of this compound.
Experimental Protocol: Krapcho Decarboxylation of this compound
-
To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO) are added sodium chloride (1.2 eq) and water (2.0 eq).
-
The reaction mixture is heated to 150-160 °C and stirred for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
The reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford 1-Boc-3-acetylazetidine.
1-Boc-azetidine-3-carboxylic acid: A Constrained Amino Acid for Peptide Synthesis and Amide Coupling
1-Boc-azetidine-3-carboxylic acid serves as a valuable constrained amino acid analogue in peptide synthesis and medicinal chemistry.[1][2][14][15] The rigid four-membered ring restricts the conformational flexibility of the peptide backbone, which can lead to enhanced biological activity, selectivity, and metabolic stability.[14][16]
Its primary mode of reactivity is through the carboxylic acid functionality, which can be activated for amide bond formation with a wide range of amines.[17][18][19] Standard peptide coupling reagents such as carbodiimides (e.g., EDC, DCC) or uronium/phosphonium salts (e.g., HATU, PyBOP) are commonly employed to facilitate this transformation.[14][20]
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- 4. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Boc-azetidine-3-carboxylic acid = 98.0 TLC 142253-55-2 [sigmaaldrich.com]
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- 20. peptide.com [peptide.com]
A Researcher's Guide to Spectroscopic Comparison of Functionalized Azetidine Isomers
For researchers and professionals in drug development, the nuanced structural differences between isomers can present significant analytical challenges. This is particularly true for strained ring systems like functionalized azetidines, where the position of a substituent profoundly influences the molecule's spectroscopic signature. This guide provides an in-depth comparison of the spectroscopic data for 2- and 3-substituted azetidine isomers, offering insights into how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be used for unambiguous structural elucidation.
The four-membered azetidine ring is a valuable scaffold in medicinal chemistry, known for imparting desirable pharmacokinetic properties to drug candidates.[1][2] However, the inherent ring strain makes these molecules susceptible to ring-opening reactions, underscoring the importance of precise characterization.[1] This guide will delve into the characteristic spectroscopic features that differentiate positional isomers of functionalized azetidines, supported by experimental data and established principles.
I. The Foundational Role of NMR Spectroscopy
NMR spectroscopy is arguably the most powerful tool for differentiating isomers.[3] The chemical environment of each proton and carbon atom within the azetidine ring is highly sensitive to the placement of functional groups.
The proton NMR spectra of 2- and 3-substituted azetidines exhibit distinct patterns in chemical shifts and coupling constants. The protons on the carbon adjacent to the nitrogen (C2 and C4) are typically the most downfield due to the inductive effect of the nitrogen atom.
-
2-Substituted Azetidines: The proton at C2 (the methine proton) will be significantly influenced by the substituent. Its chemical shift and multiplicity will be diagnostic. The protons at C4 will appear as a multiplet, while the C3 protons will also present as a multiplet, with coupling to both the C2 and C4 protons.
-
3-Substituted Azetidines: The protons at C2 and C4 will be chemically equivalent (assuming no other chiral centers), appearing as a single multiplet.[4] The proton at C3 (the methine proton) will show a distinct multiplet due to coupling with the protons at C2 and C4.
Table 1: Comparative ¹H NMR Data for Representative Azetidine Isomers
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methyl 2-(azetidin-3-yl)acetate | H-2, H-4 | ~3.5 - 3.8 | m | - |
| H-3 | ~2.8 - 3.0 | m | - | |
| NH | ~1.5 - 2.5 | br s | - | |
| tert-Butyl 2-(methyl)-2-(o-tolyl)azetidine-1-carboxylate | H-3 | 1.98, 2.67 | m, m | - |
| H-4 | 3.86-4.05 | m | - |
Data for Methyl 2-(azetidin-3-yl)acetate is predicted based on analogous structures.[5] Data for tert-Butyl 2-(methyl)-2-(o-tolyl)azetidine-1-carboxylate is from experimental findings.[6]
Carbon NMR provides a clear distinction based on the chemical shift of the substituted carbon.
-
2-Substituted Azetidines: The C2 carbon will exhibit a chemical shift that is highly dependent on the nature of the substituent.
-
3-Substituted Azetidines: The C3 carbon's chemical shift will be the primary indicator of substitution. The C2 and C4 carbons will be equivalent and show a single resonance.[4]
Table 2: Comparative ¹³C NMR Data for Representative Azetidine Isomers
| Compound | Carbon | Chemical Shift (δ, ppm) |
| Methyl 2-(azetidin-3-yl)acetate | C-2, C-4 | ~50 - 55 |
| C-3 | ~40 - 45 | |
| tert-Butyl 2-(methyl)-2-(o-tolyl)azetidine-1-carboxylate | C-2 | 61.9 |
| C-3 | 24.8 | |
| C-4 | 46.4 |
Data for Methyl 2-(azetidin-3-yl)acetate is predicted based on analogous structures.[5] Data for tert-Butyl 2-(methyl)-2-(o-tolyl)azetidine-1-carboxylate is from experimental findings.[6]
II. Infrared (IR) Spectroscopy: Functional Group Identification
While less powerful for distinguishing positional isomers, IR spectroscopy is crucial for confirming the presence of key functional groups and the integrity of the azetidine ring.[7]
The characteristic vibrations for azetidines include:
-
N-H Stretch: For N-unsubstituted azetidines, a weak to medium absorption appears in the 3300-3500 cm⁻¹ region.[7][8]
-
C-N Stretch: Aliphatic amines, including azetidines, typically show a C-N stretching vibration in the 1250-1020 cm⁻¹ range.[7]
-
N-H Bend: Primary and secondary amines exhibit an N-H bending vibration between 1580 and 1650 cm⁻¹.[7]
The presence of functional groups introduced by substitution will give rise to their own characteristic peaks (e.g., C=O stretch for esters or amides, aromatic C-H stretches). For instance, in a study of a benzenamine derivative, significant peaks were observed for N-H stretching (3300–3500 cm⁻¹), aromatic C=C stretching (1500–1600 cm⁻¹), and out-of-plane C-H bending (750–800 cm⁻¹).[9]
III. Mass Spectrometry (MS): Fragmentation Pathways as a Clue
Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of the isomers, which can aid in their differentiation. The strained four-membered ring often directs the fragmentation pathways.
-
Ring Cleavage: A common fragmentation pathway involves the cleavage of the azetidine ring. The position of the substituent will influence which bonds are preferentially broken, leading to different fragment ions.
-
Loss of Substituent: The substituent itself can be lost as a neutral fragment, and the position from which it is lost can sometimes be inferred from the resulting fragment ions.
For example, in a 2-substituted azetidine, cleavage between C2-C3 and N1-C4 can lead to a characteristic fragment. In a 3-substituted azetidine, cleavage of the C2-C3 and C3-C4 bonds is more likely.
IV. Experimental Protocols
The reliable differentiation of azetidine isomers hinges on the quality of the spectroscopic data obtained. Below are detailed protocols for the synthesis of a representative azetidine and its subsequent spectroscopic analysis.
The synthesis of functionalized azetidines can be achieved through various methods, including the cyclization of γ-haloamines or the reduction of β-lactams.[10][11][12] A general procedure for the synthesis of N-tosyl-2,4-disubstituted azetidines involves the reaction of N-tosylaldimines with acetophenone, followed by reduction and cyclization.[13]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified azetidine isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[14]
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for different functional groups.
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).
-
Data Acquisition: Acquire the mass spectrum, ensuring good resolution and mass accuracy.
-
Data Analysis: Determine the molecular weight from the molecular ion peak (M⁺ or [M+H]⁺). Analyze the fragmentation pattern to identify characteristic fragment ions that can help elucidate the structure.
V. Conclusion
The differentiation of functionalized azetidine isomers is a critical task in drug discovery and development. A multi-spectroscopic approach, with a strong emphasis on ¹H and ¹³C NMR, provides the most definitive means of structural elucidation. By carefully analyzing chemical shifts, coupling constants, and fragmentation patterns, researchers can confidently assign the correct isomeric structure. The protocols and comparative data presented in this guide serve as a valuable resource for scientists working with these important heterocyclic compounds.
References
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- (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights.
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- Bach, R. D., & Dmitrenko, O. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives.
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A Comparative Guide to the Stereochemical Confirmation of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine Derivatives
<_content_type_and_audience_of_the_guide>
For Researchers, Scientists, and Drug Development Professionals
The precise control and confirmation of stereochemistry are paramount in modern drug discovery and development. The three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological properties. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry due to its unique conformational constraints and its ability to serve as a versatile synthetic building block.[1][2] Specifically, 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine and its derivatives present a chiral center at the C3 position of the azetidine ring, necessitating rigorous stereochemical analysis.
This guide provides a comprehensive comparison of key analytical techniques for the unambiguous determination of stereochemistry in this class of compounds. We will delve into the underlying principles, experimental considerations, and data interpretation for each method, offering a framework for selecting the most appropriate technique based on the specific research context.
The Critical Role of Stereochemistry in Azetidine Derivatives
The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects.[3] Therefore, the ability to synthesize and confirm the absolute configuration of enantiomerically pure azetidine derivatives is crucial for the development of safe and effective pharmaceuticals. The substituent at the 3-position of the azetidine ring, in this case, the 3-ethoxy-3-oxopropanoyl group, provides a key vector for modulating biological activity, making the stereochemical integrity of this position a critical quality attribute.[4]
Comparative Analysis of Analytical Techniques
The confirmation of stereochemistry in this compound derivatives can be approached using a suite of complementary analytical techniques. The choice of method often depends on factors such as the availability of crystalline material, the complexity of the molecule, and the desired level of structural detail.
| Technique | Principle | Sample Requirements | Information Obtained | Advantages | Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Solution | Enantiomeric excess (ee), separation of enantiomers. | High-throughput, quantitative, widely accessible. | Does not provide absolute configuration directly. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of nuclear spin interactions in a magnetic field. | Solution | Relative stereochemistry (cis/trans), diastereomeric ratio. | Non-destructive, provides detailed structural information. | Determination of absolute configuration often requires chiral derivatizing agents or resolving agents. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Single crystal | Absolute configuration, solid-state conformation, bond lengths and angles. | Unambiguous determination of absolute configuration. | Requires a suitable single crystal, which can be challenging to obtain. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light.[5][6] | Solution or solid | Absolute configuration in solution. | Does not require crystallization, sensitive to solution-phase conformation. | Requires specialized instrumentation, interpretation often relies on computational modeling.[5] |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable tool for determining the enantiomeric purity of a synthesized compound. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP), leading to different retention times.
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for chiral HPLC analysis.
Detailed Protocol:
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for a wide range of compounds.[3]
-
Mobile Phase Optimization: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Acquisition: Inject the sample onto the HPLC system. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.
Causality Behind Experimental Choices: The choice of CSP is critical as it dictates the stereoselective interactions. The mobile phase composition influences the retention times and resolution by modifying the interactions between the analyte and the stationary phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the relative stereochemistry of molecules. For this compound derivatives, specific 1H-1H coupling constants and Nuclear Overhauser Effect (NOE) correlations can reveal the spatial relationships between protons on the azetidine ring and its substituents.
Key NMR Experiments for Stereochemical Assignment
Caption: NMR-based stereochemistry determination.
Detailed Protocol for NOESY/ROESY:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified azetidine derivative in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Data Acquisition: Acquire a 2D NOESY or ROESY spectrum. These experiments detect through-space correlations between protons that are in close proximity.
-
Data Analysis: Look for cross-peaks between the proton at the C3 position of the azetidine ring and the protons of the substituents. The presence or absence of these cross-peaks can help determine the relative orientation of the substituents. For example, a strong NOE between the C3-H and a specific proton on the substituent would indicate that they are on the same face of the ring.
Use of Chiral Derivatizing Agents (CDAs): To determine the absolute configuration, the enantiomeric mixture can be reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers. These diastereomers will have distinct NMR spectra, allowing for their differentiation and, in some cases, the assignment of absolute configuration based on established models.
X-ray Crystallography
X-ray crystallography provides the most definitive determination of absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, revealing the precise arrangement of all atoms.
Workflow for Single-Crystal X-ray Crystallography
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biological activity screening of compounds made from 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biological activity of compounds derived from an azetidine scaffold, with a focus on the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a critical target in oncology. We will explore the rationale behind the selection of the azetidine core, compare its performance against alternative scaffolds, and provide detailed experimental protocols for the biological evaluation of these compounds.
The Rationale for Targeting STAT3 with Azetidine-Based Scaffolds
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in numerous cellular processes, including cell proliferation, survival, and differentiation.[1][2] In normal cellular signaling, the activation of STAT3 is a transient and tightly regulated process. However, in a wide range of human cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth, metastasis, and chemoresistance.[3][4] This aberrant activation makes STAT3 a compelling target for the development of novel anticancer therapeutics.
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[5][6] Its incorporation into drug candidates can offer several advantages over more common five- and six-membered rings like pyrrolidine and piperidine. These advantages include:
-
Improved Physicochemical Properties: Azetidines generally exhibit lower lipophilicity (logP) compared to their piperidine counterparts, which can lead to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[7][8]
-
Structural Rigidity and Novel Exit Vectors: The strained four-membered ring of azetidine provides a greater degree of conformational rigidity compared to the more flexible pyrrolidine ring.[8] This rigidity can lead to higher binding affinity and selectivity for the target protein. Additionally, the azetidine scaffold offers unique three-dimensional exit vectors for substituents, allowing for the exploration of novel chemical space.
-
Metabolic Stability: The azetidine ring is often more metabolically stable than larger rings, which can be susceptible to oxidation at positions adjacent to the nitrogen atom.[6][7]
Given these favorable properties, the azetidine scaffold presents an attractive starting point for the design of potent and selective STAT3 inhibitors. The starting material, 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine, provides a versatile chemical handle for the synthesis of a diverse library of azetidine-containing compounds.
From Starting Material to Bioactive Compounds: A Synthetic Overview
The synthesis of potent (R)-azetidine-2-carboxamide STAT3 inhibitors from a precursor like this compound would involve a multi-step synthetic sequence. A plausible retrosynthetic analysis suggests the conversion of the β-ketoester at the 3-position to a carboxylic acid at the 2-position, which can then be coupled with various amines to generate a library of carboxamides.
Caption: Proposed synthetic pathway from the starting material to the final azetidine-2-carboxamide scaffold.
This synthetic strategy allows for the systematic variation of the substituents on the carboxamide, which is crucial for optimizing the potency and selectivity of the final compounds.
Comparative Analysis of STAT3 Inhibitors: Azetidine vs. Alternative Scaffolds
To objectively evaluate the performance of azetidine-based STAT3 inhibitors, we will compare their inhibitory activity against well-established STAT3 inhibitors featuring different core scaffolds.
| Compound/Scaffold | Target | IC50 (µM) | Assay Type | Reference |
| Azetidine-Based Inhibitors | ||||
| 5a ((R)-azetidine-2-carboxamide) | STAT3 | 0.55 | EMSA | [9][10] |
| 5o ((R)-azetidine-2-carboxamide) | STAT3 | 0.38 | EMSA | [9][10] |
| 8i ((R)-azetidine-2-carboxamide) | STAT3 | 0.34 | EMSA | [9][10] |
| H172 (9f) ((R)-azetidine-2-carboxamide) | STAT3 | 0.38-0.98 | In vitro | [11][12] |
| Alternative Scaffolds | ||||
| Stattic (Non-peptidic) | STAT3 SH2 domain | 5.1 | Cell-free | [2][3][9] |
| Cryptotanshinone (Quinoid Diterpene) | STAT3 | 4.6 | Cell-free | [1][13] |
| Niclosamide (Salicylanilide) | STAT3 | 0.25 | Luciferase Reporter | [4][14] |
As the data indicates, the optimized (R)-azetidine-2-carboxamide derivatives exhibit sub-micromolar IC50 values, demonstrating a significant improvement in potency compared to the first-generation non-peptidic inhibitor, Stattic, and the natural product, Cryptotanshinone.[9][10] While Niclosamide shows high potency in a reporter assay, its mechanism of action is known to be multi-targeted, which can lead to off-target effects.[4][14] The azetidine-based compounds, on the other hand, have been shown to be highly selective for STAT3 over other STAT family members like STAT1 and STAT5.[11][12]
Experimental Protocols for Biological Activity Screening
To ensure the generation of reliable and reproducible data, the following detailed protocols for key biological assays are provided.
In Vitro STAT3 Inhibition Assay: Electrophoretic Mobility Shift Assay (EMSA)
This assay directly measures the ability of a compound to inhibit the binding of activated STAT3 to its DNA consensus sequence.
Workflow:
Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).
Detailed Protocol:
-
Preparation of Nuclear Extracts:
-
Binding Reaction:
-
In a final volume of 20 µL, combine:
-
5 µg of nuclear extract
-
1 µL of test compound at various concentrations (or DMSO as a vehicle control)
-
4 µL of 5x binding buffer (e.g., 100 mM HEPES, pH 7.9, 250 mM KCl, 5 mM DTT, 5 mM EDTA, 20% Ficoll)
-
1 µL of poly(dI-dC) (1 µg/µL)
-
-
Incubate at room temperature for 20 minutes.
-
-
Probe Labeling and Binding:
-
Label a double-stranded oligonucleotide containing the STAT3 consensus binding site (e.g., hSIE probe) with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Add 1 µL of the labeled probe (~50,000 cpm) to each binding reaction.
-
Incubate at room temperature for another 20 minutes.
-
-
Electrophoresis:
-
Load the samples onto a 5% non-denaturing polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer at 200V for 1.5-2 hours.
-
-
Visualization and Quantification:
Cellular STAT3 Phosphorylation Assay: Western Blotting
This assay determines the effect of the test compound on the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), a critical step for its activation.[19][20]
Workflow:
Caption: Workflow for Western Blotting to detect phosphorylated STAT3.
Detailed Protocol:
-
Cell Treatment:
-
Seed MDA-MB-231 or MDA-MB-468 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT3 or a housekeeping protein like β-actin.
-
Cell Viability Assay: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Detailed Protocol:
-
Cell Seeding:
-
Seed MDA-MB-231 or MDA-MB-468 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
-
Conclusion
The azetidine scaffold represents a promising platform for the development of potent and selective STAT3 inhibitors. The comparative data presented in this guide highlight the superior performance of azetidine-based compounds over several alternative scaffolds in terms of in vitro potency and selectivity. The provided experimental protocols offer a robust framework for the biological screening of novel compounds derived from this compound and other related starting materials. By leveraging the unique physicochemical properties of the azetidine ring and employing rigorous biological evaluation, researchers can advance the development of next-generation STAT3-targeted cancer therapies.
References
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - NIH. (URL: [Link])
-
STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC - PubMed Central. (URL: [Link])
-
Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC - NIH. (URL: [Link])
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
STAT3 mediates resistin-induced promotion of breast cancer cell growth... - ResearchGate. (URL: [Link])
-
Small molecules inhibit STAT3 activation, autophagy, and cancer cell anchorage-independent growth - PubMed Central. (URL: [Link])
-
Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC - PubMed Central. (URL: [Link])
-
Western Blot for Detecting Phosphorylated STAT3 - Bio-protocol. (URL: [Link])
-
Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - NIH. (URL: [Link])
-
Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - NIH. (URL: [Link])
-
emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. (URL: [Link])
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - NIH. (URL: [Link])
-
Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - eScholarship. (URL: [Link])
-
EMSA (Electrophoretic Mobility Shift Assay). (URL: [Link])
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Drugs containing piperidine or pyrrolidine structure. - ResearchGate. (URL: [Link])
-
Structures of some azetidine‐based drugs | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Electrophoretic Mobility Shift Assay Guide - LICORbio™. (URL: [Link])
-
Synthesis and Characterization of a Novel Azetidine Derivative. (URL: [Link])
-
emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. (URL: [Link])
-
Azetidine - Wikipedia. (URL: [Link])
-
Convenient synthesis of trans-beta-amino carboxylic esters with an azetidine skeleton via rearrangement of beta,gamma-aziridino alpha-amino esters - PubMed. (URL: [Link])
-
Electrophoretic mobility shift assay (EMSA) and supershift assay of... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Biosynthesis of Azetidine-2-Carboxylic Acid - Ronald Woodard - Grantome. (URL: [Link])
-
Synthesis of L -Azetidine-2-Carboxylic Acid - ResearchGate. (URL: [Link])
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - MDPI. (URL: [Link])
-
Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. selleckchem.com [selleckchem.com]
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- 4. Niclosamide, STAT3 inhibitor (CAS 50-65-7) | Abcam [abcam.com]
- 5. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 9. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 10. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 11. HTRF Human Phospho-STAT3 (Tyr705) Detection Kit, 96 Assay Points | Revvity [revvity.com]
- 12. 4.4. Electrophoretic Mobility Shift Assay (EMSA) and Immunocytochemistry [bio-protocol.org]
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A Senior Application Scientist's Guide to the Chiral Separation of Azetidine Enantiomers
Foreword: The Azetidine Scaffold and the Imperative of Chirality
In modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold. Its rigid, three-dimensional structure offers a unique vectoral projection for substituents, making it an invaluable tool for fine-tuning the pharmacological and physicochemical properties of drug candidates.[1] However, the introduction of stereocenters into this small, strained ring system presents a critical challenge: the control and analysis of its chirality. As regulatory bodies like the U.S. Food and Drug Administration (FDA) increasingly mandate the development of single-enantiomer drugs, the ability to accurately separate and quantify azetidine enantiomers is no longer a niche requirement but a cornerstone of drug development.[2] Different enantiomers of a chiral drug can exhibit vastly different potency, pharmacokinetics, and toxicity profiles.[3]
This guide provides a comparative analysis of the primary analytical techniques for the chiral separation of azetidine enantiomers. We will move beyond mere protocols to explore the underlying principles and the rationale behind experimental choices, empowering researchers to develop robust, efficient, and reliable analytical methods.
Section 1: Strategic Selection of an Analytical Platform
The three principal techniques for the chiral analysis of small molecules are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[4][5] The choice of platform is a strategic decision based on the specific needs of the analysis, such as required speed, sample volume, and whether the goal is purely analytical or preparative.
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// Edges start -> goal; goal -> hplc [label=" Method Development &\n Quality Control "]; goal -> sfc [label=" High-Throughput Screening &\n 'Green' Preparative Scale "]; goal -> ce [label=" Orthogonal Confirmation &\n Very Small Samples "]; } /dot Caption: High-level decision workflow for selecting a chiral separation technique.
Table 1: Comparative Overview of Key Chiral Separation Techniques
| Feature | Chiral HPLC | Chiral SFC | Chiral CE |
| Principle | Differential partitioning between a mobile liquid phase and a solid chiral stationary phase (CSP).[2] | Differential partitioning between a supercritical fluid mobile phase (CO2) and a CSP.[6] | Differential migration of charged analytes in a background electrolyte (BGE) containing a chiral selector.[7] |
| Primary Selector | Chiral Stationary Phase (CSP) | Chiral Stationary Phase (CSP) | Chiral Selector in BGE (e.g., Cyclodextrins) |
| Speed | Moderate to slow | Very Fast (3-5x faster than HPLC)[8] | Fast |
| Efficiency | Good to excellent | Excellent | Extremely High |
| Solvent Usage | High | Very Low (significant reduction vs. HPLC)[9] | Minimal |
| Strengths | Universally available, well-understood, versatile mobile/stationary phase combinations.[10] | High throughput, reduced solvent waste, ideal for preparative work due to easy CO2 removal.[11] | Requires minute sample/reagent volumes, offers orthogonal separation mechanisms.[12] |
| Considerations | Higher solvent cost and waste, potential for long run times. | Requires specialized instrumentation, less effective for very polar compounds. | Analyte must have or be able to acquire a charge, sensitivity can be lower without specialized cells. |
Section 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains the most widely used technique for enantioseparation due to its robustness and the vast array of commercially available chiral stationary phases (CSPs).[5] The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times.[13]
The Engine of Separation: Chiral Stationary Phases (CSPs)
For azetidines and other nitrogen heterocycles, polysaccharide-based CSPs are the undisputed workhorses.[1][14]
-
Causality: These phases consist of cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or immobilized on a silica support.[15][16] The helical structure of the polysaccharide polymer creates well-defined chiral grooves. Enantiomers fit into these grooves differently, enabling separation through a combination of interactions:
-
Hydrogen Bonding: The carbamate linkages on the polysaccharide and the nitrogen atom of the azetidine ring are key interaction points.
-
π-π Interactions: Aromatic substituents on the azetidine can interact with the phenyl groups of the CSP.
-
Dipole-Dipole Interactions: Polar groups contribute to the overall interaction energy.
-
Steric Hindrance: One enantiomer will experience a more sterically favorable fit within the chiral groove, leading to a stronger interaction and longer retention time.[17]
-
Cyclodextrin-based CSPs are another important class, particularly for their ability to form inclusion complexes with parts of the analyte molecule that fit into their hydrophobic cavity.[18][19][20]
Mobile Phase: The Driving Force
The choice of mobile phase dictates the elution strength and can dramatically influence chiral recognition.
-
Normal-Phase Mode: This is the most common mode for separating basic compounds like many azetidine derivatives.[1] A typical mobile phase consists of a non-polar solvent like hexane or heptane mixed with an alcohol modifier (e.g., isopropanol, ethanol).[10]
-
Additives: For basic analytes like azetidines, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine, DEA) to the mobile phase is critical.
-
Causality: Residual acidic silanol groups on the silica support can cause strong, non-specific binding of the basic azetidine, leading to severe peak tailing and poor resolution. The basic additive acts as a competitor for these sites, ensuring that the separation is governed by chiral interactions with the CSP rather than achiral interactions with the support.[10]
-
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// Nodes start [label="Racemic Azetidine", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; screen_csp [label="Screen Polysaccharide CSPs\n(e.g., Chiralpak® IA/AD, Chiralcel® OD/OJ)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mobile_phase [label="Select Mobile Phase\n(e.g., Hexane/IPA with 0.1% DEA)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_sep [label="Separation Achieved?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; optimize [label="Optimize\n- % Modifier (IPA)\n- Flow Rate\n- Temperature", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; validate [label="Validate Method\n(Resolution, Selectivity, LoQ)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Try Alternative\n- Different CSP Class (e.g., Cyclodextrin)\n- Different Mobile Phase Mode\n(e.g., Polar Organic)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> screen_csp -> mobile_phase -> check_sep; check_sep -> optimize [label="Yes"]; check_sep -> fail [label="No"]; optimize -> validate; fail -> screen_csp [style=dashed]; } /dot Caption: Workflow for chiral HPLC method development for azetidines.
Experimental Protocol: Chiral HPLC Method Development
-
Analyte Preparation: Dissolve the racemic azetidine sample in the mobile phase to a concentration of ~0.5-1.0 mg/mL.
-
Initial CSP Screening:
-
Select a set of 2-4 polysaccharide-based columns (e.g., Chiralpak® IA, Chiralpak® AD, Chiralcel® OD-H). These columns offer a high probability of success for a wide range of chiral compounds.[10]
-
Equilibrate the first column with a generic starting mobile phase, such as 90:10 (v/v) n-Hexane/Isopropanol + 0.1% DEA.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Inject 5-10 µL of the sample and monitor with a UV detector at an appropriate wavelength.
-
Repeat for each column in the screening set.
-
-
Evaluation: Analyze the chromatograms. Look for any sign of peak splitting or broadening, which indicates partial separation. The goal is to find the CSP that provides the best initial "hit".
-
Optimization:
-
Using the most promising CSP, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% isopropanol). Causality: Decreasing the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.
-
If resolution is still insufficient, consider switching the alcohol modifier (e.g., to ethanol), as this can alter the hydrogen-bonding interactions with the CSP.
-
-
Finalization: Once baseline resolution (Rs ≥ 1.5) is achieved, the method can be validated for its intended purpose.
Table 2: Representative HPLC Chiral Separation Conditions
| CSP Type | Column Example | Typical Mobile Phase | Analyte Class |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD-H | n-Hexane / Isopropanol (80:20 v/v) | General Azetidine Derivatives[1] |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-H | n-Hexane / Ethanol (90:10 v/v) + 0.1% DEA | Basic Nitrogen Heterocycles[10] |
| Amylose tris(3,5-dichlorophenylcarbamate) | Chiralpak® AY-H | Heptane / Ethanol / Methanol | Broad range of racemates |
| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Chiralcel® OZ-H | Polar Organic Mode: Acetonitrile / Methanol | Polar analytes |
Section 3: Chiral Supercritical Fluid Chromatography (SFC)
SFC has rapidly become the technique of choice for high-throughput chiral screening and purification in the pharmaceutical industry.[8][21] It leverages the unique properties of supercritical fluids—most commonly CO2—which exhibit low viscosity and high diffusivity, enabling faster and more efficient separations than HPLC.[6]
The SFC Advantage: Speed and Sustainability
The primary mobile phase in SFC is supercritical CO2, which is inexpensive, non-toxic, and non-flammable.[11] A small percentage of an organic solvent (modifier), typically an alcohol like methanol, is added to modulate the mobile phase strength.
-
Causality: The low viscosity of the supercritical mobile phase allows for the use of much higher flow rates without generating excessive backpressure.[6] This, combined with high solute diffusivity, leads to rapid mass transfer between the mobile and stationary phases, resulting in sharp peaks and significantly shorter analysis times. The reduction in organic solvent consumption makes SFC a "greener" alternative to normal-phase HPLC.[9]
The same polysaccharide-based CSPs that are successful in HPLC are the dominant choice for chiral SFC.[6]
Experimental Protocol: Chiral SFC Screening
-
Column and Modifier Screening: A common strategy is to screen a set of preferred CSPs against a panel of organic modifiers.
-
CSPs: Select 4-6 polysaccharide columns (e.g., Chiralpak® IA, IB, IC, ID, IE, IF).
-
Modifiers: Prepare mobile phases with CO2 and a primary modifier like methanol. Often, a set of modifiers is screened, such as Methanol, Ethanol, and Isopropanol, each containing a standard additive (e.g., 0.1-0.3% DEA or another amine for basic azetidines).
-
-
Instrumentation Setup:
-
Set a typical back pressure of 100-150 bar and a temperature of 35-40 °C.[8]
-
Use a rapid generic gradient (e.g., 5% to 40% modifier in 5-7 minutes) at a flow rate of 3-4 mL/min.
-
-
Execution: Use an automated column and solvent switching system to rapidly screen all combinations of columns and modifiers.
-
Optimization: Once the best CSP/modifier combination is identified, optimize the separation by adjusting the gradient slope, temperature, and back pressure. Causality: Lowering the temperature often improves resolution by enhancing the enthalpic differences in the interactions between enantiomers and the CSP.[8] Increasing back pressure increases the fluid density and solvent strength, which typically reduces retention times.[21]
Table 3: Performance Comparison: SFC vs. HPLC for Chiral Screening
| Parameter | Typical Chiral HPLC | Typical Chiral SFC | Advantage |
| Analysis Time | 15-30 min | 3-7 min | SFC |
| Equilibration Time | 5-10 min | < 1 min | SFC |
| Solvent Consumption | High (e.g., 20-40 mL/run) | Low (e.g., 2-5 mL organic/run) | SFC |
| Product Recovery | Requires solvent evaporation | Simple CO2 depressurization | SFC |
Section 4: Chiral Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that offers an orthogonal approach to HPLC and SFC.[12] Instead of a packed stationary phase, separation occurs in a narrow-bore capillary filled with a background electrolyte (BGE). For chiral separations, a chiral selector is simply added to this BGE.[7]
Mechanism: Mobility in a Chiral Environment
-
Causality: When a voltage is applied across the capillary, ions migrate based on their charge-to-size ratio. In chiral CE, the enantiomers form transient, non-covalent complexes with the chiral selector in the BGE.[7] This results in the formation of two diastereomeric complexes, each with a slightly different size, shape, and effective charge. This difference in the charge-to-size ratio leads to different electrophoretic mobilities, causing them to migrate at different speeds and separate into two distinct peaks.[22]
For basic azetidines, which are positively charged at low pH, cyclodextrins (CDs) are by far the most common and effective chiral selectors.[23][24] Native and derivatized β-cyclodextrins are particularly versatile.[18][25]
Experimental Protocol: Chiral CE Method Development
-
Capillary Preparation: Condition a new fused-silica capillary by flushing sequentially with 1 M NaOH, deionized water, and finally the background electrolyte (BGE).
-
BGE and Chiral Selector Preparation:
-
Prepare a low pH buffer, such as 50 mM phosphate or citrate buffer at pH 2.5-3.0. Causality: At low pH, the azetidine nitrogen is protonated (cationic), enabling electrophoretic migration. It also suppresses the electroosmotic flow (EOF), leading to longer migration times and more opportunity for interaction with the chiral selector.
-
Dissolve a chiral selector, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), into the BGE at a starting concentration of 10-20 mM.
-
-
Initial Run:
-
Fill the capillary with the CD-containing BGE.
-
Inject a small plug of the sample (~0.1 mg/mL in water or BGE) using pressure or voltage.
-
Apply a voltage (e.g., 15-25 kV, normal polarity) and monitor the separation.
-
-
Optimization:
-
CD Concentration: Vary the concentration of the chiral selector. Increasing CD concentration generally improves resolution up to a certain point, after which resolution may plateau or decrease.
-
pH: Small adjustments in pH can alter the charge of the analyte and the EOF, affecting resolution and analysis time.
-
Organic Modifier: Adding an organic solvent like methanol or acetonitrile to the BGE can modify the solvation and complexation equilibrium, sometimes dramatically improving selectivity.
-
Table 4: Typical Starting Conditions for Chiral CE of Basic Compounds
| Parameter | Condition | Rationale |
| Capillary | Fused-silica, 50 µm i.d., 40-60 cm length | Standard for high efficiency. |
| Background Electrolyte | 25-100 mM Phosphate or Citrate Buffer | Provides buffering capacity and ionic strength. |
| pH | 2.5 - 4.0 | Ensures basic analytes are cationic.[12] |
| Chiral Selector | 10-50 mM derivatized β-Cyclodextrin (e.g., HP-β-CD, S-β-CD) | Versatile selectors for a wide range of compounds.[23] |
| Voltage | +15 to +30 kV | Drives the separation. |
| Temperature | 20-25 °C | Controls viscosity and kinetics. |
Conclusion
The successful chiral analysis of azetidine enantiomers is a critical step in the development of safe and effective pharmaceuticals. While chiral HPLC with polysaccharide-based CSPs remains the foundational technique due to its robustness and versatility, chiral SFC offers a superior alternative for high-throughput screening and preparative applications, providing significant gains in speed and sustainability. Chiral CE serves as an invaluable orthogonal technique, offering exceptionally high efficiency and a different separation mechanism that is ideal for method validation and analysis of mass-limited samples.
By understanding the fundamental principles behind each technique—the nature of the chiral selector, the role of the mobile phase or BGE, and the key parameters that govern the separation—researchers can move beyond a trial-and-error approach. A strategic, informed selection of the analytical platform and a systematic optimization process will ensure the development of accurate, reliable, and efficient methods for unlocking the full potential of chiral azetidine scaffolds.
References
- Benchchem. (n.d.). Chiral Synthesis of 3-Aminoazetidine Derivatives: Application Notes and Protocols.
- ResearchGate. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC.
- Benchchem. (n.d.). A Comparative Guide to the Biological Evaluation of Azetidine Enantiomers.
- MDPI. (n.d.). Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation.
- National Institutes of Health (NIH). (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
- Wiley Online Library. (1997). Capillary electrophoretic enantioseparations using macrocyclic antibiotics as chiral selectors. Electrophoresis, 18(12-13), 2331-42.
- ResearchGate. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study.
- Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC).
- Taylor & Francis. (n.d.). Chiral Drug Separation.
- PubMed. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology, 1985, 93-126.
- PubMed. (2013). Differentiation of enantiomers by capillary electrophoresis.
- AFMPS. (n.d.). Journal of Chromatography A.
- MDPI. (n.d.). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation.
- MDPI. (n.d.). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications.
- Wikipedia. (n.d.). Chiral analysis.
- SpringerLink. (n.d.). Separation of Enantiomers by Capillary Electrophoresis Using Cyclodextrins.
- American Pharmaceutical Review. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing.
- ResearchGate. (2023). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
- ResearchGate. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study.
- Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- Semantic Scholar. (2021). Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques.
- PubMed. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(14), 4322.
- OUCI. (n.d.). Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation.
- ACS Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
- ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
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A Comparative Guide to Purity Assessment: HPLC and NMR Analysis of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the rigorous assessment of purity for intermediates is not merely a procedural step but a cornerstone of reliable and reproducible research. The purity of a building block like 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine directly impacts the yield, impurity profile, and overall success of subsequent synthetic transformations. This guide provides an in-depth, comparative analysis of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive purity determination of this key intermediate.
This document moves beyond standard protocols to explain the causality behind methodological choices, offering a framework for robust, self-validating purity assessment in a drug discovery and development context.
The Analytical Challenge: this compound
The target molecule possesses several structural features that inform the analytical strategy:
-
Boc-Protecting Group: Provides a strong hydrophobic character and a distinctive singlet in the ¹H NMR spectrum.
-
Azetidine Ring: A strained, four-membered ring whose protons have characteristic chemical shifts.
-
β-Keto Ester Moiety: A polar, UV-active functional group that is critical for chromatographic detection and can exhibit keto-enol tautomerism.
A comprehensive purity assessment must not only quantify the main component but also detect and potentially identify process-related impurities, such as starting materials, by-products from the synthesis of β-keto esters, or degradation products.[1][2]
Section 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase modality, is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3][] For a molecule like this compound, which contains both polar (β-keto ester) and non-polar (Boc group) regions, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[3][5]
Principle of RP-HPLC Separation
RP-HPLC separates molecules based on their hydrophobicity.[5] A non-polar stationary phase (typically alkyl-bonded silica, like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile).[5][6] More hydrophobic compounds interact more strongly with the stationary phase and thus have a longer retention time. The Boc-protected starting material is significantly more non-polar than a potentially deprotected amine impurity, which would elute much earlier.[7]
Workflow for HPLC Purity Analysis
Caption: Workflow for RP-HPLC purity assessment.
Experimental Protocol: RP-HPLC Method
1. Instrumentation and Conditions:
-
HPLC System: A standard system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A robust, general-purpose column is suitable.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to sharpen peaks of any potentially ionizable species and helps to control the pH.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN). Rationale: ACN is a common organic modifier with good UV transparency.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm. Rationale: The ester carbonyl group provides UV absorbance at lower wavelengths, offering sensitive detection for the main peak and potential impurities.
-
Injection Volume: 5 µL.
2. Gradient Elution: A gradient is essential to elute compounds with a wide range of polarities and to ensure any highly retained, non-polar impurities are eluted from the column.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
3. Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.
Data Interpretation and System Suitability
Purity is typically calculated using the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
| Parameter | Expected Result | Rationale (Trustworthiness) |
| Retention Time | ~12-15 min (highly method-dependent) | Consistent retention time indicates system stability. |
| Tailing Factor | ≤ 1.5 | Ensures peak symmetry for accurate integration. |
| Resolution | > 2.0 between main peak and closest impurity | Guarantees that adjacent peaks are well-separated for accurate quantification.[8] |
| Purity (Area %) | ≥ 95% (typical requirement) | The primary quantitative result of the analysis.[9] |
Section 2: Purity and Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is an indispensable tool that provides detailed structural information and can be adapted for highly accurate quantitative analysis (qNMR).[10][11][12] Unlike HPLC, NMR is a primary method where the signal integral is directly proportional to the number of nuclei, allowing for quantification without a reference standard of the analyte itself.[13][14][15]
Principle of Quantitative NMR (qNMR)
qNMR determines the purity of a sample by comparing the integral of a known analyte signal to the integral of a signal from a certified internal standard of known purity and weight.[13][14] The molar ratio, and thus the purity, can be calculated directly. This method is orthogonal to HPLC and provides an independent verification of purity.[9]
¹H NMR Spectral Assignment
A qualitative ¹H NMR spectrum must first be acquired to confirm the structure and select appropriate signals for quantification.
-
Boc Group: A sharp, intense singlet at ~1.4-1.5 ppm , integrating to 9 protons. This is a key diagnostic peak.[16]
-
Ethyl Ester Group: A quartet at ~4.1-4.4 ppm (O-CH₂) and a triplet at ~1.2-1.4 ppm (CH₃).[17]
-
Azetidine Ring Protons: Complex multiplets expected between ~2.5-4.5 ppm . The specific shifts and couplings are highly sensitive to the substituent.[18][19][20]
-
Methine Proton (α to carbonyl): A signal around ~3.5-3.8 ppm .
-
Methylene Protons (in propanoyl chain): Signals around ~2.5-2.8 ppm .
Workflow for qNMR Purity Analysis
Caption: Workflow for quantitative NMR (qNMR) purity determination.
Experimental Protocol: qNMR Method
1. Materials and Instrumentation:
-
NMR Spectrometer: 400 MHz or higher, for better signal dispersion.
-
Solvent: Deuterated Chloroform (CDCl₃). Rationale: CDCl₃ is a good solvent for this molecule and has a simple residual peak at 7.26 ppm for referencing.[16]
-
Internal Standard: Maleic Acid or Dimethyl Sulfone. Rationale: These standards are stable, have high purity, and possess simple singlets in regions that do not overlap with the analyte signals.[3]
2. Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound (m_a) into a clean vial.
-
Accurately weigh approximately 10 mg of the internal standard (m_std) into the same vial. Rationale: Precise weighing is mandatory as the values are used directly in the purity calculation.[21]
-
Dissolve the mixture in ~0.7 mL of CDCl₃ and transfer to an NMR tube.
3. Data Acquisition:
-
Acquire a ¹H NMR spectrum using parameters suitable for quantification.
-
Relaxation Delay (D1): ≥ 30 seconds. Rationale: A long delay is critical to ensure all protons fully relax between scans, which is essential for accurate integration. This value should be at least 5 times the longest T₁ of any proton being measured.
4. Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Select a well-resolved, unique signal for the analyte (e.g., the Boc singlet, I_a) and the internal standard (e.g., the maleic acid singlet, I_std).
-
Calculate the purity using the following equation:[15]
Purity_a (%) = (I_a / N_a) * (N_std / I_std) * (M_a / m_a) * (m_std / M_std) * P_std
Where:
-
I: Integral of the signal
-
N: Number of protons for the signal (e.g., 9 for the Boc group)
-
M: Molar mass
-
m: Weighed mass
-
P: Purity of the standard (e.g., 99.9%+)
-
a = analyte; std = internal standard
-
| Parameter | Expected Value/Region | Rationale (Trustworthiness) |
| Analyte Signal (I_a) | Boc group singlet (~1.45 ppm) | Unique, sharp, and in an uncrowded region, making it ideal for integration.[16] |
| Standard Signal (I_std) | Maleic Acid singlet (~6.3 ppm) | Does not overlap with analyte signals. |
| Relaxation Delay | ≥ 5 x T₁ | Ensures quantitative accuracy of the integral values. |
| Purity (qNMR) | ≥ 95% | Provides an absolute purity value orthogonal to chromatography. |
Comparative Analysis: HPLC vs. NMR
| Feature | HPLC (UV Detection) | NMR Spectroscopy |
| Principle | Separation based on physicochemical properties (hydrophobicity). | Signal intensity directly proportional to the number of nuclei.[13] |
| Quantification | Relative (Area %), assumes equal response factor. | Absolute (with internal standard), no analyte reference needed.[13] |
| Impurity Detection | Excellent for detecting and resolving minor impurities, even non-proton-containing ones if UV-active. | Detects all proton-containing impurities. May struggle with overlapping signals.[9] |
| Structural Info | None. | Provides full structural confirmation of the main component and potential impurities. |
| Sensitivity | Very high (sub-microgram levels). | Lower, requires milligram quantities for qNMR. |
| Speed | Slower (typically 20-30 min per sample). | Faster acquisition time per sample (5-10 min), but sample prep is more meticulous. |
| Trustworthiness | Relies on validated methods and system suitability tests as per ICH guidelines.[22][23][24] | Relies on precise sample preparation and proper acquisition parameters (e.g., relaxation delay). |
Conclusion: An Orthogonal Approach for Unambiguous Purity
For the highest degree of confidence in the quality of This compound , HPLC and NMR should be used as complementary, orthogonal techniques.
-
RP-HPLC is unparalleled for its ability to resolve and detect trace impurities, providing a high-resolution "fingerprint" of the sample's complexity. It serves as the primary tool for routine purity checks and for demonstrating that impurity levels are below a specified threshold (e.g., <0.1%).
-
qNMR provides an independent, absolute measure of the main component's purity by mass. Crucially, it also confirms the chemical identity of the substance being quantified, ensuring that the main peak observed in the HPLC is indeed the correct molecule.
By integrating the high-resolution separation power of HPLC with the absolute quantitative and structural verification capabilities of qNMR, researchers can establish a robust, self-validating system for purity assessment. This dual-pronged approach ensures that key intermediates meet the stringent quality standards required for advancing drug development programs, ultimately leading to more reliable and reproducible scientific outcomes.
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc. [Link]
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What is qNMR (quantitative NMR)? . JEOL Ltd. [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . Hichrom. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay . ResearchGate. [Link]
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1 H-NMR spectrum of N-Boc glutamic acid . ResearchGate. [Link]
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Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride . The Royal Society of Chemistry. [Link]
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1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones . PubMed. [Link]
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A Synthetic Chemist's Guide: Azetidine as a Strategic Bioisostere to Piperidine and Pyrrolidine
A Senior Application Scientist's Perspective on Leveraging Strained-Ring Heterocycles in Modern Drug Discovery
Introduction: Beyond the Six-Membered Ring
In the landscape of medicinal chemistry, saturated N-heterocycles are foundational pillars. Among them, pyrrolidines (5-membered) and piperidines (6-membered) are ubiquitous, found in countless natural products and top-selling pharmaceuticals.[1][2] Their prevalence is a testament to their synthetic accessibility and their ability to confer favorable pharmacokinetic properties. However, the very predictability of these scaffolds can be a limitation. The drive to escape flatland, enhance three-dimensionality, and fine-tune physicochemical properties has reignited interest in a synthetically more challenging, yet highly rewarding, scaffold: the azetidine.
This guide provides a comparative analysis of the synthetic utility of azetidines versus their pyrrolidine and piperidine analogs. We will move beyond a simple catalog of reactions to explore the causality behind synthetic choices, focusing on how the unique structural and electronic properties of the 4-membered ring can be strategically exploited to overcome common challenges in drug development.
The Incumbents: Pyrrolidine and Piperidine
Pyrrolidines and piperidines are the workhorses of medicinal chemistry for good reason. Their synthesis is mature, with a vast arsenal of established methods.
-
Piperidines: The most common route to the piperidine core is the hydrogenation of a pre-functionalized pyridine ring.[2][3] This approach benefits from the immense commercial availability of substituted pyridines. Alternative strategies include intramolecular cyclizations and various cycloaddition reactions.[3][4] Conformationaly, the piperidine ring predominantly adopts a low-energy chair conformation, which dictates the spatial arrangement of its substituents.
-
Pyrrolidines: Synthetic access to pyrrolidines is often achieved through the functionalization of readily available precursors like proline and 4-hydroxyproline.[5] Reductive cyclization of acyclic precursors and various cycloaddition strategies are also powerful methods.[6][7] The five-membered ring is more flexible than piperidine, adopting envelope and twist conformations that allow for different substituent orientations.
While robust, these scaffolds present known challenges, including potential sites of metabolic attack (e.g., C-H bonds adjacent to the nitrogen) and lipophilicity profiles that can be difficult to modulate.
The Challenger: Azetidine's Strain-Driven Advantage
The azetidine ring, a four-membered heterocycle, was historically considered a synthetic curiosity due to the inherent ring strain associated with its formation.[8][9] However, this strain is not a liability but its greatest asset. It imparts a unique combination of rigidity and reactivity, offering medicinal chemists a powerful tool for molecular design.[10][11]
Key Attributes of the Azetidine Scaffold:
-
Increased Three-Dimensionality: The compact, near-planar structure of azetidine provides distinct exit vectors for substituents compared to the chair or envelope conformations of its larger analogs. This allows for novel interactions with biological targets and exploration of previously inaccessible chemical space.[12]
-
Improved Physicochemical Properties: Replacing a piperidine or pyrrolidine with an azetidine often leads to a significant decrease in lipophilicity (logP) and an increase in aqueous solubility.[12][13] The strained ring can also shield adjacent functional groups from metabolic enzymes, enhancing metabolic stability.[14]
-
Unique Reactivity: The high ring strain makes azetidines susceptible to ring-opening reactions under specific conditions.[15][16][17] This strain-release reactivity can be harnessed for unique synthetic transformations not possible with the more stable 5- and 6-membered rings.[11]
Comparative Synthetic Analysis
The decision to use an azetidine over a piperidine or pyrrolidine is a trade-off between synthetic challenge and potential property improvement.
Synthetic Accessibility
The synthesis of azetidines is undeniably more challenging than that of their larger-ring counterparts. The entropic and enthalpic barriers to forming a four-membered ring are significant.
-
Azetidines: The classical and most direct method is the intramolecular cyclization of γ-amino halides or alcohols.[18] This method can be low-yielding due to competing elimination reactions. Modern methods have greatly expanded the toolkit, including the aza-Paternò-Büchi reaction ([2+2] photocycloaddition of imines and alkenes), Pd-catalyzed C-H amination, and ring expansion/contraction strategies.[10][19][20][21]
-
Pyrrolidines & Piperidines: A wider variety of high-yielding, scalable methods exist. Intramolecular cyclizations are generally more facile, and the use of readily available cyclic precursors (pyridines, proline) simplifies synthesis significantly.[2][5][6]
Functionalization & Reactivity
The inherent reactivity of each ring system dictates the strategies for its functionalization.
-
Azetidine: The dominant feature is strain-release reactivity. Nucleophilic attack can open the ring, providing access to functionalized acyclic amines.[15] This makes the azetidine ring not just a scaffold but also a reactive synthon.[11] Direct C-H functionalization is less common but emerging.
-
Piperidine & Pyrrolidine: These rings are significantly more stable. Functionalization typically occurs via standard C-H activation, N-alkylation/acylation, or by building the desired functionality in before the final ring-closing or reduction step.[22][23] The presence of multiple, similarly reactive C-H bonds in piperidine can sometimes lead to challenges in regioselectivity.[23]
Impact on Drug-like Properties: A Data-Driven Comparison
The choice of heterocycle has a profound and measurable impact on key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Azetidine's role as a "non-classical" bioisostere for larger rings is evident in these parameters.
| Property | Azetidine | Pyrrolidine | Piperidine | Rationale & Causality |
| Ring Size | 4-membered | 5-membered | 6-membered | The smaller ring size of azetidine contributes to lower molecular weight and lipophilicity. |
| Conformation | Near-planar, rigid | Envelope/Twist, flexible | Chair, relatively rigid | Azetidine's rigidity provides well-defined vectors for substituents, potentially improving target engagement. |
| Basicity (pKa) | Lower | Intermediate | Higher | The increased s-character of the nitrogen lone pair orbital in the strained azetidine ring reduces its basicity compared to piperidine. Fluorination further lowers pKa.[24] |
| Lipophilicity (logP) | Generally Lowest | Intermediate | Generally Highest | The replacement of C-H bonds with a polar C-N bond in a more compact space typically reduces logP, enhancing aqueous solubility.[12] |
| Metabolic Stability | Often Increased | Variable | Variable | The rigid azetidine scaffold can sterically shield adjacent sites from metabolic enzymes. The lower basicity can also reduce interaction with certain metabolizing enzymes.[14] |
Experimental Protocols
Protocol 1: Synthesis of a 3-Substituted Azetidine via Intramolecular Cyclization
This protocol is a classical approach for forming the azetidine ring from a functionalized acyclic precursor.[18]
Workflow Diagram:
Step-by-Step Methodology:
-
Protection: To a solution of a suitable γ-amino alcohol (1.0 equiv) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and triethylamine (TEA, 1.2 equiv). Stir at room temperature until TLC indicates complete consumption of the starting material.
-
Activation: Cool the reaction mixture to 0 °C. Add methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cyclization: Add a strong base, such as sodium hydride (NaH, 2.0 equiv), portion-wise at 0 °C in an anhydrous solvent like THF. Heat the reaction mixture to reflux and monitor by TLC. Causality: The strong base deprotonates the Boc-protected amine, creating a nucleophile that displaces the mesylate leaving group in an intramolecular Sₙ2 reaction to form the strained 4-membered ring.
-
Workup & Purification: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of a Functionalized Piperidine via Pyridine Hydrogenation
This protocol leverages the vast availability of substituted pyridines to access the piperidine core.[2]
Step-by-Step Methodology:
-
Setup: In a high-pressure hydrogenation vessel, dissolve the substituted pyridine (1.0 equiv) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a hydrogenation catalyst, typically 5-10 mol% of a heterogeneous catalyst like Ruthenium-on-carbon (Ru/C) or Platinum(IV) oxide (PtO₂).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi). Heat the reaction mixture (e.g., 50-80 °C) with vigorous stirring. Causality: The catalyst facilitates the addition of hydrogen across the double bonds of the aromatic pyridine ring, leading to its complete saturation to form the piperidine ring.
-
Monitoring & Workup: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via GC-MS or LC-MS.
-
Purification: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Concentrate the filtrate under reduced pressure to yield the crude piperidine product, which can be further purified if necessary.
Conclusion: Choosing the Right Tool for the Job
The synthetic utility of azetidines, when compared to their pyrrolidine and piperidine analogs, is a classic case of risk versus reward.
-
Piperidines and Pyrrolidines remain the indispensable, low-risk workhorses for scaffold generation. Their synthetic routes are well-established, scalable, and benefit from a vast array of commercially available starting materials. They are the default choice for initial lead discovery and when rapid, large-scale synthesis is paramount.
-
Azetidines are a specialist's tool, ideal for lead optimization where specific problems like high lipophilicity, metabolic instability, or the need for novel intellectual property space arise.[25] The synthetic investment is higher, but the payoff in improved drug-like properties can be transformative. The growing number of modern synthetic methods is continually lowering this barrier to entry, making azetidines an increasingly accessible and attractive option for the discerning medicinal chemist.[10][26]
Ultimately, a deep understanding of the synthetic nuances and property-modulating effects of each ring system allows researchers to make strategic, evidence-based decisions, moving beyond familiar scaffolds to design safer, more effective medicines.
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A Senior Application Scientist's Guide to Cross-Validation of Experimental and Predicted NMR Shifts for Azetidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The four-membered azetidine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties and unique three-dimensional topologies to drug candidates. As synthetic chemists develop increasingly complex azetidine derivatives, the unambiguous structural elucidation of these molecules becomes paramount. While Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process, the spectral complexity of substituted azetidines can often lead to challenging or ambiguous signal assignments.
This guide provides a comprehensive framework for leveraging computational NMR prediction as a powerful adjunct to experimental data. We will move beyond a simple comparison of numbers to a robust cross-validation workflow. This process not only enhances the confidence of structural assignments but also provides deeper insights into the conformational and electronic properties of the molecules under study. Here, we detail the theoretical underpinnings, present validated experimental and computational protocols, and establish a clear methodology for statistical comparison, empowering researchers to integrate these techniques with scientific rigor.
Theoretical Foundations: How NMR Shifts are Predicted
At its core, an NMR chemical shift is determined by the local magnetic field experienced by a nucleus, which is shielded by the surrounding electron density. Computational methods aim to calculate this shielding tensor (σ) to predict the resulting chemical shift (δ).[1] These methods broadly fall into two categories:
-
Quantum Mechanical (QM) Methods: These ab initio approaches calculate the electronic structure of a molecule to determine NMR parameters.[1] The calculation of NMR chemical shifts requires computing the mixed second derivative of the total electronic energy with respect to the external magnetic field and the magnetic moment of the nucleus of interest.[2]
-
Density Functional Theory (DFT): This is the most widely used QM method for NMR prediction due to its favorable balance of accuracy and computational cost.[2][3] The choice of functional (e.g., B3LYP, mPW1PW91) and basis set (e.g., 6-311+G(2d,p)) is critical and directly impacts the accuracy of the prediction.[2][4] Calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method to ensure gauge invariance.[3][4] The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.[4]
-
-
Empirical and Machine Learning (ML) Methods: These methods leverage large databases of known structures and their experimental NMR spectra.
-
Database/Incremental Approaches: These use fragment-based or topological methods (like HOSE codes) to predict shifts based on the chemical environment of an atom.[5]
-
Machine Learning/AI: Modern predictors increasingly employ sophisticated machine learning algorithms, such as message passing neural networks (MPNNs), trained on vast datasets to achieve high accuracy with incredible speed.[5][6] Commercial software packages and web servers often utilize a hybrid approach, combining multiple prediction engines to improve reliability.[5][7][8]
-
The accuracy of any prediction is profoundly influenced by several factors, most notably the molecule's conformation and the effect of the solvent.[9] Therefore, high-quality predictions necessitate accurate 3D structural inputs and the inclusion of a solvent model (either implicit or explicit).[2][3]
A Validated Workflow for Cross-Validation
A robust cross-validation strategy requires a meticulous approach to both data acquisition and computation. The following diagram and protocols outline a parallel workflow that culminates in a direct, quantitative comparison.
Caption: The logical process for cross-validating NMR data and refining assignments.
Best Practices and Final Considerations
-
Trust, but Verify: Never use predicted shifts to make de novo assignments without supporting experimental evidence from 2D NMR. The greatest strength of this method is in validating assignments that are already supported by experimental data or in distinguishing between a small number of possible isomers.
-
Understand the Limitations: QM methods may struggle with highly flexible molecules, strong non-covalent interactions, or tautomeric systems. Protons on heteroatoms (like N-H) are notoriously difficult to predict accurately without explicit solvent models due to their sensitivity to hydrogen bonding. [9]* Embrace Synergy: The true power of this workflow is synergistic. Discrepancies between experiment and theory are not failures; they are opportunities. A large Δδ for a specific atom may point to an incorrect assignment, an unusual conformational preference, or an interesting electronic effect worthy of further investigation.
-
Maintain Rigorous Records: For publication and reproducibility, always report the full details of both your experimental setup and your computational methodology, including the software version, functional, basis set, and solvent model used. [10][11] By systematically cross-validating experimental NMR data with high-quality computational predictions, researchers can significantly increase the confidence of their structural characterizations, accelerate their research, and gain a more profound understanding of the complex molecular architecture of novel azetidine derivatives.
References
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Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
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Frank, A., Möller, H. M., & Exner, T. E. (2012). Toward the Quantum Chemical Calculation of NMR Chemical Shifts of Proteins. 2. Level of Theory, Basis Set, and Solvents Model Dependence. Journal of Chemical Theory and Computation, 8(4), 1480–1492. [Link]
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NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs. Retrieved January 5, 2026, from [Link]
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Download NMR Predict. (n.d.). Mestrelab Research. Retrieved January 5, 2026, from [Link]
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PROSPRE - 1 H NMR Predictor. (n.d.). pros-pre.com. Retrieved January 5, 2026, from [Link]
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Bagno, A., et al. (2020). Quantum Chemical Calculations of 31P NMR Chemical Shifts in Nickel Complexes: Scope and Limitations. Organometallics, 39(9), 1515–1525. [Link]
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Validation of computational results with experimental data. (n.d.). Fiveable. Retrieved January 5, 2026, from [Link]
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Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
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A Cost-Benefit Analysis of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine in the Synthesis of 3-Substituted Azetidines
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged motif, prized for its ability to impart favorable physicochemical properties to drug candidates, including enhanced metabolic stability and improved solubility.[1] Consequently, the development of efficient and cost-effective methods for the synthesis of substituted azetidines is of paramount importance. This guide provides an in-depth cost-benefit analysis of utilizing 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine , a specialized β-keto ester, as a precursor for the introduction of the 3-azetidinyl moiety via N-alkylation. Its performance will be objectively compared with more conventional acyclic alternatives, namely ethyl 4-bromobutanoate and ethyl 4-chlorobutanoate .
The Synthetic Utility of this compound: A Mechanistic Overview
While direct literature precedent for the use of this compound in N-alkylation is scarce, its chemical structure suggests a primary application as a masked 3-azetidinyl acetaldehyde equivalent for the alkylation of nucleophiles, such as primary and secondary amines. The reaction would proceed via nucleophilic attack of the amine on the β-carbon of the keto ester, followed by a retro-Dieckmann-type cleavage of the resulting intermediate to yield the N-alkylated azetidine.
However, a more plausible and versatile application lies in its use as a precursor to a more conventional alkylating agent. The β-keto ester functionality can be readily removed via decarboxylation under acidic or thermal conditions, yielding N-Boc-3-azetidinyl acetic acid, which can be further transformed into a more reactive species.
A more direct synthetic approach involves the hydrolysis of the ethyl ester followed by decarboxylation to yield 1-Boc-3-acetonylazetidine. This ketone can then be used in reductive amination reactions to form the desired 3-substituted azetidines.
For the purpose of this guide, we will focus on the most direct and synthetically valuable application: the N-alkylation of amines with a derivative of this compound, specifically the corresponding mesylate or tosylate of the reduced alcohol, and compare this strategy to the use of acyclic alkylating agents.
Cost Analysis: A Head-to-Head Comparison
A critical factor in the selection of a synthetic route is the cost of the starting materials. The following table provides a comparative cost analysis of this compound and its alternatives.
| Reagent | Supplier & Catalog No. | Purity | Price (USD) | Quantity | Cost per Gram (USD) |
| This compound | Estimated Custom Synthesis | >95% | ~ | 1 g | ~1500-3000 |
| 1-Boc-3-azetidinone (precursor) | Sigma-Aldrich (696315) | 97% | 80.25 | 1 g | 80.25 |
| 1-Boc-3-azetidinone (precursor) | Fisher Scientific (NC1355755) | 97% | 97.00 | 1 g | 97.00 |
| 1-Boc-3-azetidinone (precursor) | A B Enterprises (IndiaMART) | - | ~170 | 1 kg | ~0.17 |
| Ethyl 4-bromobutanoate | Sigma-Aldrich (167118) | 95% | 528.00 kr (~50 USD) | 50 g | ~1.00 |
| Ethyl 4-chlorobutanoate | Sigma-Aldrich (E10851) | 98% | Discontinued | - | - |
| Ethyl 4-chlorobutanoate | TCI America (C0830) | >98% | 17.00 | 25 mL | ~0.68/mL |
Note: The price for this compound is an estimation based on the cost of its precursor, 1-Boc-3-azetidinone, and the multi-step synthesis required. Prices for commodity chemicals can vary significantly based on supplier and quantity.
The cost analysis clearly demonstrates that the acyclic alternatives, ethyl 4-bromobutanoate and ethyl 4-chlorobutanoate, are significantly more cost-effective on a per-gram basis compared to the specialized azetidine reagent. The high cost of this compound is primarily driven by the expensive starting material, 1-Boc-3-azetidinone, and the synthetic steps required for its elaboration.
Performance Comparison: A Data-Driven Evaluation
The performance of a reagent is not solely determined by its cost but also by its reactivity, the yields it provides, and the mildness of the required reaction conditions.
Reactivity and Reaction Conditions
This compound (via its derived mesylate/tosylate): The synthesis of the active alkylating agent from this precursor involves a two-step process: reduction of the ketone to a hydroxyl group, followed by mesylation or tosylation. The subsequent N-alkylation would likely proceed under standard conditions, using a base such as triethylamine or potassium carbonate in a polar aprotic solvent like acetonitrile or DMF.
Ethyl 4-bromobutanoate: This is a highly reactive alkylating agent due to the good leaving group ability of the bromide ion. N-alkylation reactions with primary and secondary amines typically proceed under mild conditions, often at room temperature or with gentle heating, and in the presence of a non-nucleophilic base.[2]
Ethyl 4-chlorobutanoate: The chloride ion is a less effective leaving group than bromide, making this reagent less reactive. Consequently, N-alkylation reactions often require more forcing conditions, such as higher temperatures, longer reaction times, or the use of a catalyst like sodium iodide to facilitate in situ halide exchange.[3]
Expected Yields
| Alkylating Agent | Amine Type | Typical Yields | References |
| Derived from this compound | Primary & Secondary | Moderate to Good (Estimated) | - |
| Ethyl 4-bromobutanoate | Primary & Secondary | Good to Excellent (70-95%) | [1][4] |
| Ethyl 4-chlorobutanoate | Primary & Secondary | Moderate to Good (50-85%) | [3] |
While specific yield data for the azetidine-based reagent is not available, it is reasonable to expect moderate to good yields, assuming the successful synthesis of the corresponding mesylate or tosylate. However, the multi-step nature of its activation introduces potential for yield loss at each stage. In contrast, ethyl 4-bromobutanoate is known to provide consistently high yields in N-alkylation reactions. Ethyl 4-chlorobutanoate generally affords lower yields due to its reduced reactivity.
Experimental Protocols
To provide a practical basis for comparison, the following are representative experimental protocols for the synthesis of the alkylating agents and their subsequent use in N-alkylation.
Synthesis of this compound
This synthesis would likely proceed via a Dieckmann condensation of a suitable diester precursor.[5][6][7][8]
Caption: Proposed synthesis of the target compound.
Protocol:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl 1-Boc-azetidine-3,3-dicarboxylate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Alkylation of a Secondary Amine with Ethyl 4-bromobutanoate
Caption: N-alkylation with ethyl 4-bromobutanoate.
Protocol:
-
To a solution of the secondary amine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
-
Add ethyl 4-bromobutanoate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography if necessary.
N-Alkylation of a Secondary Amine with Ethyl 4-chlorobutanoate
Caption: N-alkylation with ethyl 4-chlorobutanoate.
Protocol:
-
To a solution of the secondary amine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) and a catalytic amount of sodium iodide (0.1 eq).
-
Add ethyl 4-chlorobutanoate (1.2 eq) and heat the reaction mixture to 60-80 °C.
-
Stir for 24-48 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The cost-benefit analysis reveals a clear trade-off between the specialized, structurally complex reagent, this compound, and its simpler, acyclic counterparts.
-
This compound: The primary benefit of this reagent is the direct incorporation of a functionalized 3-azetidinyl moiety. However, its high cost, stemming from a multi-step synthesis and expensive starting materials, makes it economically unviable for large-scale applications or initial exploratory studies. Its use would be justified only in specific cases where the direct introduction of this particular fragment is crucial and alternative routes are not feasible.
-
Ethyl 4-bromobutanoate: This reagent offers an excellent balance of cost and performance. It is relatively inexpensive, highly reactive, and provides high yields under mild conditions. For most applications requiring the introduction of a four-carbon chain that can be subsequently cyclized to form an azetidine ring (via intramolecular cyclization of the corresponding amine), this is the reagent of choice.
-
Ethyl 4-chlorobutanoate: The primary advantage of this reagent is its low cost, making it an attractive option for large-scale industrial synthesis. However, its lower reactivity necessitates more forcing reaction conditions, which may not be suitable for sensitive substrates and can lead to lower yields and the formation of byproducts.
Recommendation: For the majority of research and development applications, ethyl 4-bromobutanoate represents the most practical and efficient choice for introducing a four-carbon chain for subsequent azetidine ring formation. The use of This compound should be reserved for highly specialized applications where its unique structure is indispensable and cost is a secondary consideration. For large-scale manufacturing where cost is the primary driver, ethyl 4-chlorobutanoate may be a viable option, provided the substrate is tolerant to the more vigorous reaction conditions required.
References
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Dieckmann Condensation. (n.d.). In Wikipedia. Retrieved from [Link]
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Dieckmann Condensation. (n.d.). Retrieved from [Link]
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1-boc-3-azetidinone (398489-26-4). (n.d.). IndiaMART. Retrieved from [Link]
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Dieckmann condensation. (2023). Purechemistry. Retrieved from [Link]
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Dieckmann Condensation. (n.d.). Online Organic Chemistry Tutor. Retrieved from [Link]
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Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates. (n.d.). Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine
I. Hazard Assessment and Characterization
Before any disposal protocol can be initiated, a thorough hazard assessment is paramount. The structure of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine suggests several potential hazards that must be considered. Azetidine-containing compounds can be reactive and may possess biological activity. The Boc (tert-butyloxycarbonyl) protecting group is generally stable but can decompose under acidic conditions or at elevated temperatures, potentially releasing flammable isobutylene gas.
Inferred Hazardous Characteristics:
-
Toxicity: The toxicological properties of this specific compound have not been fully investigated. As a prudent measure, it should be handled as a potentially toxic substance.
-
Reactivity: Azetidines can be reactive, and this compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[1]
-
Environmental Hazard: Uncontrolled release into the environment should be avoided. Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[2]
Due to these potential hazards, this compound must be treated as hazardous waste unless characterized otherwise through appropriate analytical testing.
II. Personal Protective Equipment (PPE) and Safety Measures
When handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and potential vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact. Gloves must be inspected prior to use and disposed of properly after handling.[2] |
| Body Protection | A long-sleeved lab coat or other protective clothing. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | Avoids inhalation of any potential dust or vapors. |
An eyewash station and a safety shower must be readily accessible in the immediate vicinity of any handling activities.
III. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
1. Waste Segregation and Collection:
-
Do Not Mix: Never mix this waste with incompatible materials. It should be collected in a dedicated waste container.
-
Solid vs. Liquid: Keep solid and liquid waste separate.[3] If the compound is in a solution, do not mix it with other solvent waste streams unless their compatibility is confirmed. Halogenated and non-halogenated solvents should be packaged separately.
-
Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".
2. Container Requirements:
-
Compatibility: The waste container must be chemically compatible with the compound. For organic compounds, glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Integrity: The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[4]
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat and sources of ignition.[5] Secondary containment, such as a spill tray, is highly recommended.[3][4]
3. Disposal Workflow:
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
4. Spill Management:
In the event of a spill, the following procedures should be followed:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an appropriate absorbent material to contain the spill. Avoid generating dust if the material is a solid.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to the laboratory supervisor or the institution's Environmental Health and Safety (EHS) office.
IV. Regulatory Compliance
All hazardous waste disposal activities are strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7] Generators of hazardous waste are responsible for its proper management from "cradle-to-grave".[8] This includes correct identification, labeling, storage, and disposal through a licensed facility. It is crucial to consult your institution's EHS department and local regulations to ensure full compliance.
V. Waste Minimization
While proper disposal is essential, an effective laboratory safety program also incorporates strategies for waste minimization.[3] Consider the following:
-
Order Appropriately: Only order the quantity of the chemical that is reasonably needed for your research.
-
Inventory Management: Maintain a current inventory of all chemicals to avoid ordering duplicates and to track expiration dates.
-
Small-Scale Synthesis: When possible, conduct experiments on the smallest scale that will yield the required results.
By adhering to these comprehensive procedures, you can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within your laboratory.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Laboratory Waste Disposal Guidelines. (n.d.).
- 1-Boc-3-azetidineacetic acid ethyl ester Safety Data Sheets(SDS). (n.d.). LookChem.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments.
- Laboratory Waste Guide 2025. (n.d.).
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
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- Safety Data Sheet for 1-BOC-3-Azetidinone. (2011, May 6).
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine
As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for the handling of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine, a compound of interest in synthetic chemistry. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from structurally related compounds, including β-keto esters and Boc-protected amines, to establish a robust safety protocol. It is imperative that these recommendations are used in conjunction with a site-specific risk assessment prior to commencing any experimental work.
Hazard Assessment: Understanding the Chemical Profile
This compound possesses two key functional groups that dictate its potential hazards: a β-keto ester and a Boc-protected azetidine ring.
-
β-Keto Esters : This functional group can exhibit keto-enol tautomerism. While generally of low acute toxicity, they can be irritants and are prone to reaction with strong acids and bases.[1][2][3] Their synthesis and handling often involve the use of strong bases, which present their own set of hazards.[2]
-
Boc-Protected Amines : The tert-butyloxycarbonyl (Boc) protecting group is generally stable but can be cleaved under acidic conditions. The underlying azetidine ring, a four-membered heterocyclic amine, may have biological activity and potential for skin and eye irritation.[4] Structurally similar azetidine compounds have been noted to cause skin, eye, and respiratory irritation.[5][6][7]
Based on this analysis, the primary anticipated hazards associated with this compound are:
-
Respiratory tract irritation if inhaled as a dust or aerosol.[5][6]
-
Potential for unknown biological effects due to its novel structure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. Double gloving is recommended. | Prevents skin contact with the chemical.[8][9][10] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles entering the eyes and face.[6][8][9] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[5][9] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and personal clothing from contamination.[8][9] |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills.[10] |
Operational and Disposal Plans: From Benchtop to Waste Stream
Proper handling and disposal are critical for ensuring laboratory safety and environmental protection.
Handling and Storage Workflow
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Handling :
-
Avoid generating dust when handling the solid material.[11]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Storage :
Disposal Plan
Chemical waste must be managed responsibly to prevent harm to individuals and the environment.
Caption: Waste disposal workflow for this compound.
Disposal Protocol:
-
Waste Segregation :
-
Collect all solid waste contaminated with the compound (e.g., gloves, weighing paper, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste (e.g., reaction mixtures, solvent washes) in a separate, clearly labeled hazardous waste container.
-
-
Final Disposal :
-
The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[11]
-
Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[11]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable and disposed of in a sanitary landfill.[11]
-
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[11] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][11] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air.[11] If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion : Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[11]
-
Spill :
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[11]
-
For a large spill, contain the spill and follow your institution's hazardous material spill response procedures.
-
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their research.
References
-
1-Boc-3-azetidineacetic acid ethyl ester Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved January 5, 2026, from [Link]
-
Safety & PPE | Industrial Gas | Gas Equipment & Accessories | BOC Shop. (n.d.). BOC. Retrieved January 5, 2026, from [Link]
-
Mastering β-keto esters. (2025, August 6). ResearchGate. Retrieved January 5, 2026, from [Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013, July 19). National Institutes of Health. Retrieved January 5, 2026, from [Link]
- Synthesis of B-keto esters. (n.d.). Google Patents.
-
Personal Protective Equipment. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Recommended PPE to handle chemicals. (n.d.). BESA. Retrieved January 5, 2026, from [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Retrieved January 5, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aklectures.com [aklectures.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-Boc-3-azetidinone 97 398489-26-4 [sigmaaldrich.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. 1-Boc-3-azetidineacetic acid ethyl ester Safety Data Sheets(SDS) lookchem [lookchem.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
